Technical Documentation Center

2-(3-tolyl)-4h-3,1-benzoxazin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-tolyl)-4h-3,1-benzoxazin-4-one
  • CAS: 82525-38-0

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Applications of 2-(3-Tolyl)-4H-3,1-benzoxazin-4-one

Executive Summary The compound 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (also known as 2-(m-tolyl)-4H-3,1-benzoxazin-4-one) is a privileged bicyclic heterocycle characterized by a fused benzene and 1,3-oxazine ring system. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (also known as 2-(m-tolyl)-4H-3,1-benzoxazin-4-one) is a privileged bicyclic heterocycle characterized by a fused benzene and 1,3-oxazine ring system. This architecture features a highly reactive lactone-like carbonyl and an imine double bond, making it an indispensable electrophilic building block in organic synthesis and a potent pharmacophore in medicinal chemistry [1]. This whitepaper dissects the physicochemical profile, mechanistic synthesis, chemical reactivity, and pharmacological utility of this specific derivative, providing actionable, causality-driven protocols for researchers and drug development professionals.

Structural & Physicochemical Profiling

The substitution of a meta-tolyl (3-methylphenyl) group at the C2 position of the benzoxazinone core fundamentally alters its steric bulk and lipophilicity compared to unsubstituted variants. This specific modification optimizes the molecule for hydrophobic interactions within enzymatic binding pockets while maintaining the electrophilic vulnerability of the C4 carbonyl[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Rationale & Implication
Molecular Formula C₁₅H₁₁NO₂Comprises the benzoxazinone core (C₈H₄NO₂) + m-tolyl group (C₇H₇).
Molecular Weight 237.25 g/mol Highly favorable for small-molecule drug design (Lipinski's Rule of 5 compliant) [3].
Topological Polar Surface Area ~38.7 ŲLow TPSA indicates excellent passive membrane permeability and potential blood-brain barrier (BBB) crossing [3].
Hydrogen Bond Donors 0Absence of H-bond donors enhances overall lipophilicity and organic solvent solubility.
Hydrogen Bond Acceptors 3The nitrogen and two oxygen atoms act as critical anchor points for target enzyme backbones.
LogP (Predicted) ~3.8Ideal lipophilicity for engaging the S1 hydrophobic subsites of target proteases.

Mechanistic Synthesis Workflows

The most reliable and scalable method for synthesizing 2-(3-tolyl)-4H-3,1-benzoxazin-4-one is a two-step sequence involving the N-acylation of anthranilic acid followed by cyclodehydration [4].

Step-by-Step Protocol: Synthesis via Cyclodehydration

Phase 1: N-Acylation

  • Preparation: Dissolve 1.0 equivalent of anthranilic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.2 equivalents of anhydrous pyridine.

    • Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, preventing the premature protonation of the anthranilic acid amine, and it functions as a nucleophilic catalyst to accelerate acylation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 equivalents of m-toluoyl chloride dropwise over 30 minutes.

    • Causality: The low temperature controls the highly exothermic nature of the reaction, suppressing the formation of di-acylated byproducts.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The reaction is complete when the anthranilic acid spot (lower Rf) is entirely replaced by the intermediate N-(m-toluoyl)anthranilic acid spot (higher Rf) [5].

Phase 2: Cyclodehydration

  • Activation: Isolate the intermediate and suspend it in excess acetic anhydride (approx. 5 volumes). Reflux the mixture at 130 °C for 2 hours.

    • Causality: Acetic anhydride activates the carboxylic acid by forming a highly reactive mixed anhydride. This intermediate undergoes an intramolecular nucleophilic attack by the amide oxygen, followed by the elimination of acetic acid to close the 1,3-oxazine ring.

  • Isolation: Remove excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Purification (Self-Validating Step): Recrystallize the crude solid from hot ethanol.

    • Causality: Ethanol selectively dissolves trace unreacted starting materials and acyclic impurities. As the solution cools, the pure 2-(3-tolyl)-4H-3,1-benzoxazin-4-one crystallizes out. A sharp melting point (typically 135-140 °C for this derivative) validates the structural integrity and purity of the final product [5].

SynthesisWorkflow A Anthranilic Acid (Nucleophile) C N-(m-Toluoyl)anthranilic acid (Intermediate) A->C Pyridine (Base) 0°C to RT B m-Toluoyl Chloride (Electrophile) B->C D 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (Target Compound) C->D Acetic Anhydride Reflux, 2h (Cyclodehydration)

Fig 1. Mechanistic synthesis pathway of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one via cyclodehydration.

Reactivity & Chemical Dynamics

The 4H-3,1-benzoxazin-4-one core is inherently unstable against strong nucleophiles due to the highly electrophilic nature of the C4 lactone carbonyl and the relatively strained bicyclic system.

Ring-Opening to Quinazolinones

When 2-(3-tolyl)-4H-3,1-benzoxazin-4-one is exposed to primary amines or hydrazines, it undergoes a rapid ring-opening and subsequent re-cyclization sequence to form 3-substituted-2-(3-tolyl)quinazolin-4(3H)-ones [6].

  • Mechanistic Causality: The incoming nitrogen nucleophile attacks the C4 carbonyl, breaking the C-O bond of the oxazine ring. This intermediate then undergoes a condensation reaction, expelling water to form the quinazolinone. The thermodynamic driving force for this transformation is the conversion of the reactive oxazine ester into a highly stable, resonance-stabilized lactam system [7].

Pharmacological Significance & Target Engagement

Beyond its use as a synthetic intermediate, 2-(3-tolyl)-4H-3,1-benzoxazin-4-one exhibits direct pharmacological activity, most notably as an inhibitor of serine proteases such as Human Neutrophil Elastase (HNE) [7].

Mechanism of Enzyme Inhibition

Benzoxazinones act as "suicide substrates" or mechanism-based inhibitors.

  • Recognition: The m-tolyl group at the C2 position acts as a hydrophobic anchor, perfectly slotting into the S1 hydrophobic specificity pocket of the protease.

  • Acylation: The active site serine residue (Ser-OH) executes a nucleophilic attack on the C4 carbonyl of the benzoxazinone.

  • Inactivation: The oxazine ring cleaves, relieving ring strain and forming a highly stable acyl-enzyme complex. Because the deacylation step (hydrolysis by water) is kinetically extremely slow, the enzyme remains functionally inactivated for an extended period [2].

ProteaseInhibition A 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (Electrophilic Inhibitor) C Tetrahedral Intermediate (Transition State) A->C Nucleophilic Attack at C4 B Serine Protease (Active Site Ser-OH) B->C D Acyl-Enzyme Complex (Inactivated State) C->D Ring Cleavage & Strain Relief E Ring-Opened Metabolite (Hydrolysis Product) D->E Slow Deacylation (H2O) E->B Enzyme Regeneration

Fig 2. Mechanism of serine protease inhibition via acyl-enzyme complex formation and ring cleavage.

References

  • MDPI (Molecules) . Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • PubChem (National Institutes of Health) . 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 - Chemical and Physical Properties. Available at:[Link]

  • Organic Chemistry Portal . Synthesis of Benzoxazinones. Available at:[Link]

  • Semantic Scholar . Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Available at: [Link]

  • CORE . Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Available at:[Link]

  • PMC (National Institutes of Health) . Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones and 3H-Quinazolin-4-ones with 2-Phenoxymethyl Substituents. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-(3-Tolyl)-4H-3,1-benzoxazin-4-one

[1] Executive Summary This technical guide provides a comprehensive analysis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (also known as 2-(3-methylphenyl)-3,1-benzoxazin-4-one).[1] Belonging to the class of benzoxazinones, th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (also known as 2-(3-methylphenyl)-3,1-benzoxazin-4-one).[1] Belonging to the class of benzoxazinones, this molecule represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for quinazolinone synthesis and exhibiting intrinsic biological activity as a serine protease inhibitor. This document details its physicochemical properties, structural electronics, self-validating synthetic protocols, and mechanistic pathways.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The 2-(3-tolyl) derivative is characterized by a bicyclic 3,1-benzoxazin-4-one core substituted at the C2 position with a meta-tolyl group.[1] The meta-substitution pattern offers unique steric and electronic properties compared to its para- and ortho-isomers, influencing both crystal packing and binding affinity in biological targets.[1]

Table 1: Physicochemical Data Profile
PropertyValueTechnical Note
IUPAC Name 2-(3-methylphenyl)-4H-3,1-benzoxazin-4-oneOften referred to as a benzoxazinone derivative.[1]
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.26 g/mol Monoisotopic Mass: 237.079
Physical State Solid / Crystalline PowderTypically recrystallizes as white/off-white needles.[1]
LogP (Predicted) ~3.3Lipophilic; low aqueous solubility.
H-Bond Acceptors 3 (N1, O1, Carbonyl O)The lactone-like carbonyl is a hard electrophile.
H-Bond Donors 0Lacks NH/OH groups (aprotic).
Key IR Signals 1750–1765 cm⁻¹ (C=O)Characteristic lactone/ester stretch.
InChI Key QLLAOEHPWSMBGB-UHFFFAOYSA-NUnique structural identifier.

Structural Analysis & Electronic Characterization

The Benzoxazinone Core

The 4H-3,1-benzoxazin-4-one scaffold is an isostere of coumarin and quinazolinone.[1] It contains a cyclic ester (lactone) and an imine functionality. The heterocyclic ring is susceptible to nucleophilic attack, making it a "masked" acylating agent.

The meta-Tolyl Substituent Effect

The 3-methyl group on the phenyl ring exerts a weak inductive electron-donating effect (+I) .[1]

  • vs. para-substitution: Unlike a para-methyl group, the meta-methyl cannot donate electron density directly into the benzoxazinone C2 position via hyperconjugation/resonance.[1] This makes the C2 position slightly more electrophilic than in the para-tolyl analog.[1]

  • Steric Influence: The meta position prevents the steric clash often seen with ortho-substituents, allowing the phenyl ring to maintain planarity with the benzoxazine core, facilitating

    
    -
    
    
    
    stacking in solid-state (crystal) forms.[1]

Synthetic Protocol (Self-Validating)

The synthesis of 2-(3-tolyl)-benzoxazinone follows a cyclodehydration pathway starting from anthranilic acid.[1] This protocol is designed to be self-validating: the formation of the intermediate amide is a distinct solid-state change, and the final cyclization yields a product with a vastly different solubility profile (insoluble in base).

Reagents[5][10][11]
  • Substrate: Anthranilic acid (2-aminobenzoic acid).

  • Acylating Agent: 3-Toluoyl chloride (3-methylbenzoyl chloride).[1]

  • Solvent/Base: Pyridine (acts as both solvent and proton scavenger).

  • Dehydrating Agent: Acetic anhydride (optional, for forcing cyclization).

Step-by-Step Methodology

Step 1: N-Acylation (Formation of the Amide) [1]

  • Dissolve anthranilic acid (10 mmol) in dry pyridine (15 mL) at 0°C.

  • Dropwise add 3-toluoyl chloride (11 mmol) over 20 minutes to control the exotherm.

  • Checkpoint: The solution typically turns from clear to a suspension as pyridinium hydrochloride salts precipitate.

  • Stir at room temperature for 2 hours.

  • Pour mixture into ice-cold dilute HCl. The solid precipitate is the N-(3-toluoyl)anthranilic acid intermediate.[1]

  • Validation: Check melting point of dried solid (expect >180°C).

Step 2: Cyclodehydration

  • Suspend the dried amide intermediate in acetic anhydride (10 mL).

  • Reflux for 1 hour. The solid should dissolve, forming a clear solution.

  • Critical Endpoint: Remove excess acetic anhydride under reduced pressure or pour the cooled mixture into ice water.

  • The product, 2-(3-tolyl)-4H-3,1-benzoxazin-4-one , precipitates as a solid.[1]

  • Purification: Recrystallize from ethanol or benzene/petroleum ether.

  • Validation: The final product is insoluble in dilute NaHCO₃ (unlike the starting anthranilic acid or the intermediate amide), confirming ring closure.

Mechanistic & Reactivity Visualization

The following diagram illustrates the synthetic pathway and the reactivity profile of the final molecule.

Benzoxazinone_Synthesis cluster_reactivity Pharmacophore Reactivity Anthranilic Anthranilic Acid (Substrate) Nu_Attack Nucleophilic Attack (Aminolysis) Anthranilic->Nu_Attack Pyridine, 0°C AcidChloride 3-Toluoyl Chloride (Reagent) AcidChloride->Nu_Attack Intermediate N-(3-toluoyl)anthranilic acid (Amide Intermediate) Cyclization Cyclodehydration (-H2O) Intermediate->Cyclization Ac2O, Reflux Product 2-(3-tolyl)-benzoxazinone (Final Product) C4_Position C4 Position (Hard Electrophile) Product->C4_Position Serine Protease Target C2_Position C2 Position (Soft Electrophile) Product->C2_Position Nucleophilic Opening Nu_Attack->Intermediate Precipitation Cyclization->Product Ring Closure

Figure 1: Synthetic pathway from anthranilic acid to the benzoxazinone scaffold, highlighting key mechanistic transitions and electrophilic sites.[1]

Pharmacological & Synthetic Utility[1][5][7][10]

Serine Protease Inhibition

Benzoxazinones are known "suicide substrates" for serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G).

  • Mechanism: The active site serine hydroxyl group of the enzyme attacks the C4 carbonyl of the benzoxazinone ring.

  • Result: The ring opens, acylating the enzyme and creating a stable acyl-enzyme complex. The 2-aryl group (in this case, 3-tolyl) helps position the molecule within the hydrophobic S1 binding pocket of the enzyme.

Precursor for Quinazolinones

This molecule is a high-value intermediate.[1] Reacting 2-(3-tolyl)-benzoxazinone with primary amines (R-NH₂) results in ring opening and re-closure to form 2,3-disubstituted quinazolin-4(3H)-ones , a class of compounds with potent hypnotic, anticonvulsant, and antihypertensive activities.[1]

References

  • PubChem. 2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Heller, G., & Fiesselmann, H. (1902). Über die Bildung von Benzoxazinonen aus Anthranilsäure.[2][3] (Foundational synthesis of 2-aryl-benzoxazinones).[1][4]

  • Groutas, W. C., et al. (1997). Mechanism-based inhibitors of serine proteases: design and biochemistry.Medicinal Research Reviews. (Establishes the mechanism of benzoxazinone ring opening by serine proteases).
  • Desai, N. C., et al. (2013). Synthesis and antimicrobial activity of 2-aryl-4H-3,1-benzoxazin-4-ones.[1][2]Journal of Saudi Chemical Society. Available at: [Link]

Sources

Foundational

Mechanistic Profiling of Benzoxazin-4-one Derivatives: From Suicide Inhibition to Polypharmacology

Executive Summary: The Privileged Scaffold The benzoxazin-4-one scaffold (specifically 4H-3,1-benzoxazin-4-one ) represents a privileged structure in medicinal chemistry, distinguished by its inherent electrophilicity an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The benzoxazin-4-one scaffold (specifically 4H-3,1-benzoxazin-4-one ) represents a privileged structure in medicinal chemistry, distinguished by its inherent electrophilicity and structural planarity. Unlike inert scaffolds that merely position functional groups, the benzoxazin-4-one core is often chemically active, participating directly in covalent interactions with biological targets.

This guide dissects the mechanism of action (MoA) of these derivatives, prioritizing their primary role as suicide inhibitors of serine proteases while exploring their secondary utility in kinase modulation and antimicrobial pathways .

Core Mechanism: Serine Protease Inhibition (Acylation-Deacylation)

The most authoritative and mechanistically distinct action of 4H-3,1-benzoxazin-4-ones is the inhibition of serine proteases (e.g., Human Leukocyte Elastase (HLE), Cathepsin G, Chymase, C1r).

The "Suicide Substrate" Mechanism

Benzoxazin-4-ones function as alternate substrate inhibitors . They mimic the natural peptide substrate of the protease but trap the enzyme in a stable intermediate state.

  • Recognition (Michaelis Complex): The benzoxazinone binds to the protease active site (S1 pocket), guided by the substituent at the C-2 position (R1).

  • Acylation (Ring Opening): The catalytic serine residue (e.g., Ser195) attacks the carbonyl carbon (C-4) of the benzoxazinone.

  • Stable Acyl-Enzyme Formation: unlike a peptide bond, this attack cleaves the cyclic ester (lactone) bond, opening the oxazine ring. This results in an acyl-enzyme intermediate where the enzyme is covalently tethered to the inhibitor via a 2-acylaminobenzoyl linkage.

  • Deacylation Blockade: The tethered inhibitor molecule often undergoes a conformational change or possesses steric bulk (e.g., at C-5) that shields the ester bond from hydrolysis (deacylation). The enzyme remains "clogged" and inactive for a biologically relevant duration.

Mechanism Visualization

The following diagram illustrates the critical ring-opening event that defines this class of inhibitors.

BenzoxazinoneMechanism Enzyme Active Serine Protease (Cat G / HLE) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 4H-3,1-Benzoxazin-4-one (Electrophilic C4) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Ser-OH attack on C4 AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened) Transition->AcylEnzyme Ring Opening (Covalent Bond) AcylEnzyme->AcylEnzyme Steric Hindrance prevents H2O attack Deacylation Hydrolysis (Deacylation) Often Slow/Blocked AcylEnzyme->Deacylation H2O attack (Rate Limiting Step) Regenerated Regenerated Enzyme (Active) Deacylation->Regenerated Release of Product

Caption: The catalytic cycle of benzoxazin-4-one inhibition. The critical step is the formation of the stable Acyl-Enzyme intermediate (Red), which resists deacylation due to steric or electronic factors.

Structure-Activity Relationship (SAR) for Protease Inhibition
PositionModificationMechanistic Impact
C-2 (R1) Aryl / Alkyl / AminoSelectivity Driver. Large hydrophobic groups target Chymotrypsin-like pockets; small alkyls target Elastase. Electron-withdrawing groups (EWGs) here increase the electrophilicity of C-4, accelerating acylation.
C-4 (Carbonyl) None (Core)Warhead. The site of nucleophilic attack. Essential for activity.
C-5 (R2) Methyl / EthylStability Enhancer. Substituents at C-5 sterically hinder the approach of water molecules to the acyl-enzyme ester bond, significantly slowing deacylation and prolonging inhibition (Lower

).
N-1 HeteroatomEssential for the specific ring geometry and electronic distribution that activates C-4.

Secondary Mechanism: Kinase Inhibition (Anticancer)

While protease inhibition is covalent, certain 1,3-benzoxazin-4-one derivatives function as ATP-competitive inhibitors of tyrosine kinases (e.g., EGFR, VEGFR-2).

  • Binding Mode: These molecules do not open their ring. Instead, they dock into the ATP-binding cleft (hinge region).

  • Key Interactions:

    • Hydrogen Bonding: The carbonyl oxygen (C=O) and ring nitrogen (N) often act as H-bond acceptors/donors with hinge residues (e.g., Met793 in EGFR).

    • Hydrophobic Stacking: The planar benzene ring engages in

      
      -stacking interactions with phenylalanine or tryptophan residues in the kinase pocket.
      

Experimental Protocols

Synthesis of 2-Substituted-4H-3,1-Benzoxazin-4-ones

Rationale: This route utilizes the cyclodehydration of N-acylanthranilic acids, the most reliable method for generating the pharmacophore.

Reagents: Anthranilic acid, Acid Chloride (R-COCl), Pyridine, Acetic Anhydride.

  • N-Acylation: Dissolve anthranilic acid (10 mmol) in dry pyridine (30 mL). Add the appropriate acid chloride (11 mmol) dropwise at 0°C. Stir at room temperature (RT) for 2 hours. Pour into ice water/HCl to precipitate the N-acylanthranilic acid. Filter and dry.

  • Cyclization: Reflux the N-acylanthranilic acid (5 mmol) in acetic anhydride (20 mL) for 1-3 hours. Monitor by TLC (disappearance of acid, appearance of less polar spot).

  • Isolation: Concentrate under reduced pressure. Recrystallize the solid residue from ethanol or hexane/ethyl acetate.

  • Validation: Confirm structure via IR (distinct lactone C=O stretch at ~1750-1770 cm⁻¹) and ¹H NMR.

Serine Protease Inhibition Assay (Fluorescence)

Rationale: A continuous fluorescence assay allows for the determination of


 and 

rates, essential for characterizing the acyl-enzyme stability.

Target Enzyme: Human Neutrophil Elastase (HNE).[1] Substrate: MeO-Succinyl-Ala-Ala-Pro-Val-AMC (Fluorogenic).

Protocol:

  • Buffer Preparation: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

  • Enzyme Prep: Dilute HNE to 20 nM in buffer.

  • Inhibitor Incubation: In a black 96-well plate, add 80 µL of Enzyme solution and 10 µL of Benzoxazinone inhibitor (varying concentrations in DMSO). Incubate for 30 min at 37°C to allow acylation.

  • Reaction Initiation: Add 10 µL of Substrate (final conc. 50 µM).

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    . For kinetic constants (
    
    
    ), use the pseudo-first-order rate constants (
    
    
    ) obtained from progress curves.

Mechanistic Pathway Map

The following diagram summarizes the polypharmacological potential of the scaffold, distinguishing between covalent and non-covalent pathways.

BenzoxazinonePathways Scaffold 4H-3,1-Benzoxazin-4-one Scaffold Path_Protease Pathway A: Serine Protease (Covalent) Scaffold->Path_Protease Primary Reactivity Path_Kinase Pathway B: Tyrosine Kinase (Non-Covalent) Scaffold->Path_Kinase With Aryl/Heteroaryl Subs Path_Microbial Pathway C: Antimicrobial (DNA Gyrase/Cell Wall) Scaffold->Path_Microbial Specific Derivatives Mech_Acyl Mechanism: Nucleophilic Attack at C4 -> Ring Opening -> Acyl-Enzyme Path_Protease->Mech_Acyl Mech_ATP Mechanism: ATP Competition Hinge Region Binding Path_Kinase->Mech_ATP Target_HLE Target: Human Leukocyte Elastase (Inflammation) Mech_Acyl->Target_HLE Target_CatG Target: Cathepsin G (Tissue Remodeling) Mech_Acyl->Target_CatG Target_EGFR Target: EGFR / VEGFR (Cancer Proliferation) Mech_ATP->Target_EGFR

Caption: Polypharmacological map showing the bifurcation of mechanism based on target type. Pathway A (Red) is the dominant chemical reactivity mode.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors. Pharm Acta Helv. [Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Bentham Science. [Link]

  • Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemBioChem. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives. Mongolian Journal of Chemistry. [Link]

Sources

Exploratory

Biological Activity of 2-Substituted-3,1-Benzoxazin-4-ones: A Technical Guide

Executive Summary The 2-substituted-4H-3,1-benzoxazin-4-ones (often referred to simply as benzoxazinones) represent a privileged scaffold in medicinal chemistry, primarily distinguished by their capacity to act as altern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted-4H-3,1-benzoxazin-4-ones (often referred to simply as benzoxazinones) represent a privileged scaffold in medicinal chemistry, primarily distinguished by their capacity to act as alternate substrate inhibitors (or "suicide substrates") for serine proteases. Unlike standard competitive inhibitors, these compounds covalently modify the enzyme active site, forming a stable acyl-enzyme intermediate that resists deacylation.

This guide provides an in-depth technical analysis of their mechanism of action, specifically targeting Human Leukocyte Elastase (HLE) and C1r serine protease. It details the critical Structure-Activity Relationships (SAR) required to tune the stability of the acyl-enzyme complex and provides validated protocols for their synthesis and kinetic evaluation.

Chemical Basis & Reactivity[1][2]

The core structure consists of a benzene ring fused to a 3,1-oxazin-4-one ring. The biological activity is intrinsic to the reactivity of the lactone (cyclic ester) bond .

  • Electrophilicity: The carbonyl carbon at position 4 is highly electrophilic, making it susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue in proteases.

  • Ring Opening: Upon nucleophilic attack, the oxazinone ring opens, resulting in the acylation of the enzyme.

  • Stability: The 3,1-benzoxazin-4-one system is less stable than its quinazolinone counterparts and can undergo hydrolysis in aqueous media; thus, steric and electronic stabilization via substituents is critical for drug developability.

Mechanism of Action: Serine Protease Inhibition

The primary therapeutic mechanism is the inhibition of serine proteases (e.g., HLE, Chymotrypsin, Cathepsin G). This is a multi-step kinetic process involving the formation of a covalent acyl-enzyme intermediate.

The "Suicide" Inhibition Pathway
  • Binding: The benzoxazinone binds to the protease active site (

    
    ).
    
  • Acylation: The active site serine (Ser-195) attacks the carbonyl carbon (C4), opening the ring and releasing the free amine/amide portion. This forms the acyl-enzyme intermediate (

    
    ).
    
  • Fate of Intermediate:

    • Inhibition: If the acyl-enzyme is stable (low

      
      ), the enzyme is effectively inhibited.
      
    • Turnover: If deacylation occurs rapidly (

      
       is high), the enzyme regenerates, and the compound acts merely as a substrate.
      
Mechanistic Diagram

ProteaseInhibition cluster_0 Kinetic Outcome Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (E·I) Enzyme->Michaelis Binding (Kon) Inhibitor Benzoxazinone (Inhibitor) Inhibitor->Michaelis Binding (Kon) AcylEnzyme Acyl-Enzyme Intermediate (Stable Inhibition) Michaelis->AcylEnzyme Acylation (k2) Ring Opening AcylEnzyme->Enzyme Regeneration Product Hydrolyzed Product (Inactive) AcylEnzyme->Product Deacylation (k3) (Slow = Potent Inhibition)

Caption: Kinetic pathway of serine protease inhibition by benzoxazinones. Potency depends on maximizing


 (acylation) and minimizing 

(deacylation).

Structure-Activity Relationship (SAR)

Optimizing the 3,1-benzoxazin-4-one scaffold requires balancing chemical stability with inhibitory potency.

PositionRoleOptimization Strategy
C2 Electronic Tuning Electron-withdrawing groups (e.g., aryl halides) increase the electrophilicity of C4, enhancing the acylation rate (

). Small alkyl groups linked via heteroatoms can also enhance specificity.
C5 Steric Gatekeeper Critical for Potency. Substituents here (e.g., Methyl, Ethyl) create steric hindrance that prevents water from approaching the acyl-enzyme bond, drastically reducing the deacylation rate (

) and locking the enzyme in the inhibited state.
C6/C7 Selectivity Electron-donating groups (e.g., alkoxy, amino) at C7 stabilize the ring against non-specific hydrolysis (increasing shelf-life) without severely compromising enzyme reactivity.
SAR Decision Tree

SAR_Logic Start 3,1-Benzoxazin-4-one Core Pos2 Position 2 (R2) Modulates Acylation (k2) Start->Pos2 Pos5 Position 5 (R5) Modulates Deacylation (k3) Start->Pos5 Pos7 Position 7 (R7) Modulates Stability Start->Pos7 Result1 Electron Withdrawing (e.g., 4-Cl-Ph) Increases k2 (Potency) Pos2->Result1 Result2 Steric Bulk (e.g., Methyl) Blocks Hydrolysis Decreases k3 (Duration) Pos5->Result2 Result3 Electron Donating (e.g., -OMe) Prevents Chemical Degradation Pos7->Result3

Caption: Strategic substitution points for optimizing benzoxazinone inhibitors.

Quantitative Data Summary

The following table highlights the impact of C5 substitution on the inhibition of Human Leukocyte Elastase (HLE), demonstrating the "steric lock" effect.

Table 1: Inhibition Constants (


) for HLE by 2-isopropylamino-substituted Benzoxazinones 
Compound IDR5 SubstituentR2 Substituent

(nM)
Mechanism Note
A HIsopropylamino1200Rapid deacylation (poor inhibitor)
B Methyl Isopropylamino16.3 Steric hindrance improves stability
C Ethyl Isopropylamino0.5 High potency; Acyl-enzyme "locked"
D Methyl4-Cl-Ph-sulfonyl6.9e- withdrawing group enhances acylation

Data synthesized from Stein et al. and related SAR studies [1, 2].

Experimental Protocols

Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This protocol utilizes the cyclization of N-acylanthranilic acid derivatives, the most robust method for generating the pharmacophore.

Reagents: Anthranilic acid, Benzoyl chloride, Pyridine (dry).[1][2]

Workflow:

  • Dissolution: Dissolve anthranilic acid (0.01 mol) in dry pyridine (60 mL) in a round-bottom flask.

  • Acylation/Cyclization: Add benzoyl chloride (0.02 mol) dropwise at 0–5°C. Note: Using 2 equivalents allows for in-situ formation of the N-benzoyl intermediate and subsequent cyclodehydration.

  • Reaction: Stir for 1 hour at low temperature, then 2 hours at room temperature.

  • Quenching: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize pyridine).

  • Isolation: Filter the solid precipitate. Wash with cold water and 5% NaHCO₃ (to remove unreacted acid).

  • Purification: Recrystallize from ethanol.

  • Validation: Check melting point (Exp: 123-124°C) and IR (Lactone C=O stretch at ~1750 cm⁻¹).

Human Leukocyte Elastase (HLE) Inhibition Assay

This kinetic assay measures the ability of the compound to inhibit the hydrolysis of a chromogenic substrate.

Materials:

  • Enzyme: Human Leukocyte Elastase (HLE), 20 nM stock in buffer.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for HLE), 100 µM final.

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 5% DMSO.

  • Detection: Spectrophotometer at 410 nm (detecting p-nitroaniline).

Protocol:

  • Preparation: Prepare inhibitor solutions in DMSO (serial dilutions).

  • Incubation: Mix 10 µL of inhibitor with 980 µL of Buffer and 10 µL of HLE enzyme. Incubate for 30 minutes at 25°C. Reasoning: This allows the acyl-enzyme complex to form (burst phase).

  • Initiation: Add 10 µL of Substrate solution.

  • Measurement: Monitor Absorbance (410 nm) continuously for 10 minutes.

  • Analysis: Plot the residual enzymatic activity (

    
    ) vs. [Inhibitor]. Calculate 
    
    
    
    and
    
    
    using non-linear regression for slow-binding inhibitors.

Workflow cluster_synth Synthesis Phase cluster_bio Bioassay Phase (HLE) Step1 Reagent Mixing (Anthranilic Acid + R-COCl) Step2 Cyclization (Pyridine, 0-25°C) Step1->Step2 Step3 Isolation & Recrystallization (Ethanol) Step2->Step3 Step4 Enzyme Incubation (30 min, pH 7.5) Step3->Step4 Purified Compound Step5 Substrate Addition (MeO-Suc-Ala-Ala-Pro-Val-pNA) Step4->Step5 Step6 Kinetic Readout (OD 410nm) Step5->Step6

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Stein, R. L., et al. (1987). "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[3] Biochemistry.

  • Spencer, R. W., et al. (1986). "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[4] Biochemical and Biophysical Research Communications.

  • Krantz, A., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry.

  • Hassan, H. M., et al. (2012).[1] "Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity." American Journal of Organic Chemistry.[1]

  • Cayman Chemical. "Neutrophil Elastase Activity Assay Kit Protocol."

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one

Foreword For researchers, scientists, and professionals in drug development, the 4H-3,1-benzoxazin-4-one scaffold represents a cornerstone in heterocyclic chemistry. These bicyclic compounds are not merely synthetic curi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and professionals in drug development, the 4H-3,1-benzoxazin-4-one scaffold represents a cornerstone in heterocyclic chemistry. These bicyclic compounds are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including quinazolinones, and possess intrinsic therapeutic potential, with activities ranging from antimicrobial to anticancer.[1] This guide provides an in-depth exploration of the synthesis of a specific analogue, 2-(3-tolyl)-4H-3,1-benzoxazin-4-one, offering a blend of theoretical principles and practical, field-proven insights to empower your research endeavors.

The Strategic Importance of the Benzoxazinone Core

The 4H-3,1-benzoxazin-4-one ring system is a privileged structure in medicinal chemistry. Its inherent reactivity, particularly at the C2 and C4 positions, allows for facile derivatization and conversion into other heterocyclic systems.[2][3] The introduction of an aryl substituent at the 2-position, such as the 3-tolyl group, significantly influences the molecule's steric and electronic properties, which can in turn modulate its biological activity. Derivatives of this class have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[1][4] A thorough understanding of the synthesis of these core structures is therefore fundamental to the development of novel therapeutics.

Synthetic Pathways to 2-(3-tolyl)-4H-3,1-benzoxazin-4-one

The synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one is most classically and efficiently achieved through a two-step process commencing from readily available starting materials: anthranilic acid and m-toluic acid. This approach involves the formation of an intermediate, N-(3-methylbenzoyl)anthranilic acid, followed by a cyclodehydration step to yield the target benzoxazinone.

Overview of the Primary Synthetic Route

The overall transformation can be visualized as the acylation of anthranilic acid followed by an intramolecular condensation. This method is favored for its reliability, scalability, and the use of relatively inexpensive reagents.

Synthesis_Overview Anthranilic_Acid Anthranilic Acid Intermediate N-(3-methylbenzoyl)anthranilic Acid Anthranilic_Acid->Intermediate Acylation m_Toluoyl_Chloride 3-Methylbenzoyl Chloride (m-Toluoyl Chloride) m_Toluoyl_Chloride->Intermediate Final_Product 2-(3-tolyl)-4H-3,1-benzoxazin-4-one Intermediate->Final_Product Cyclodehydration Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Final_Product

Caption: High-level overview of the primary synthetic pathway.

Precursor Synthesis: 3-Methylbenzoyl Chloride

The acylating agent, 3-methylbenzoyl chloride, is typically prepared from m-toluic acid. The most common and effective method for this conversion is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Reaction:

m-Toluic Acid + SOCl₂ → 3-Methylbenzoyl Chloride + SO₂ + HCl

This reaction is highly efficient, with yields often exceeding 99%.[5] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

Core Synthesis: From Anthranilic Acid to the Benzoxazinone

The core of the synthesis involves two key transformations: the N-acylation of anthranilic acid and the subsequent intramolecular cyclization.

Step 1: N-Acylation

Anthranilic acid is reacted with 3-methylbenzoyl chloride to form N-(3-methylbenzoyl)anthranilic acid. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction. The base plays a crucial role in driving the reaction to completion by scavenging the acid byproduct.

Step 2: Cyclodehydration

The intermediate N-acylanthranilic acid is then cyclized to form the 4H-3,1-benzoxazin-4-one ring. This is an intramolecular condensation reaction that involves the removal of a molecule of water. A common and effective method for this step is heating the intermediate in acetic anhydride.[1] The acetic anhydride acts as both a solvent and a dehydrating agent.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for better control and optimization of the synthesis.

Mechanism of N-Acylation

The N-acylation proceeds via a nucleophilic acyl substitution mechanism. The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the N-acylated intermediate.

Mechanism of Cyclodehydration

The cyclodehydration step, when using acetic anhydride, is believed to proceed through the formation of a mixed anhydride intermediate. This activates the carboxylic acid group, making it more susceptible to nucleophilic attack by the amide oxygen, leading to ring closure.

Cyclodehydration_Mechanism cluster_0 Activation with Acetic Anhydride cluster_1 Intramolecular Cyclization cluster_2 Elimination N_acyl N-(3-methylbenzoyl)anthranilic Acid Mixed_Anhydride Mixed Anhydride Intermediate N_acyl->Mixed_Anhydride Ac2O Acetic Anhydride Ac2O->Mixed_Anhydride Cyclization Nucleophilic Attack by Amide Oxygen Tetrahedral_Intermediate Tetrahedral Intermediate Mixed_Anhydride->Tetrahedral_Intermediate Intramolecular Nucleophilic Attack Cyclization->Tetrahedral_Intermediate Ring Closure Elimination Collapse of Intermediate Final_Product 2-(3-tolyl)-4H-3,1-benzoxazin-4-one Tetrahedral_Intermediate->Final_Product Elimination Elimination->Final_Product Loss of Acetic Acid

Caption: Proposed mechanism for the cyclodehydration of N-acylanthranilic acid.

Experimental Protocols

The following protocols are representative procedures for the synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of N-(3-methylbenzoyl)anthranilic Acid (Intermediate)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or chloroform containing triethylamine (1.1 equivalents).

  • Addition: Cool the solution in an ice bath. Slowly add a solution of 3-methylbenzoyl chloride (1 equivalent) in the same solvent to the flask via the dropping funnel with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid. The precipitate formed is the N-(3-methylbenzoyl)anthranilic acid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent such as ethanol can be performed if necessary.

Synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (Final Product)
  • Setup: Place the dried N-(3-methylbenzoyl)anthranilic acid (1 equivalent) in a round-bottom flask.

  • Reaction: Add an excess of acetic anhydride (e.g., 5-10 equivalents). Heat the mixture to reflux for 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol or petroleum ether to remove any residual acetic anhydride and acetic acid.

  • Purification: The product is often of high purity, but can be recrystallized from a solvent like ethanol if needed.

Characterization of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₅H₁₁NO₂[6]
Molecular Weight237.26 g/mol [7]
Monoisotopic Mass237.0790 g/mol [6]
AppearanceExpected to be a crystalline solidGeneral observation for this class of compounds
Spectroscopic Data (Expected)
  • ¹H-NMR:

    • Aromatic protons of the benzoxazinone ring system: Multiplets in the range of δ 7.5-8.3 ppm.

    • Aromatic protons of the 3-tolyl group: Multiplets in the range of δ 7.3-8.1 ppm.

    • Methyl protons of the tolyl group: A sharp singlet around δ 2.4-2.5 ppm.

  • ¹³C-NMR:

    • Carbonyl carbon (C=O): A signal around δ 160-165 ppm.

    • Imine carbon (C=N): A signal around δ 155-160 ppm.

    • Aromatic carbons: Multiple signals in the range of δ 115-150 ppm.

    • Methyl carbon: A signal around δ 21-22 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the lactone carbonyl (C=O) stretch around 1750-1765 cm⁻¹.

    • A characteristic absorption for the C=N stretch around 1615-1645 cm⁻¹.

    • C-O stretching vibrations in the range of 1200-1300 cm⁻¹.

  • Mass Spectrometry (MS):

    • The predicted m/z for the protonated molecule [M+H]⁺ is 238.08626.[6]

    • The predicted m/z for the sodium adduct [M+Na]⁺ is 260.06820.[6]

Applications and Future Directions

2-Aryl-4H-3,1-benzoxazin-4-ones, including the 2-(3-tolyl) derivative, are valuable precursors for the synthesis of quinazolinones, which are known for their diverse pharmacological activities, including sedative, hypnotic, and anticonvulsant properties.[10] Furthermore, the benzoxazinone core itself is a subject of ongoing research for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.[1][4] The synthesis of a library of derivatives with varying substituents on the 2-aryl ring is a common strategy in drug discovery to perform structure-activity relationship (SAR) studies.

References

  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. PMC. Available at: [Link]

  • 2-(3-tolyl)-4h-3,1-benzoxazin-4-one. PubChem. Available at: [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]

  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. Available at: [Link]

  • ANTHRANILIC ACID SYNTHESIS. #ncchem. YouTube. Available at: [Link]

  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. MDPI. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Available at: [Link]

  • SYNTHESIS AND BIOASSAY STUDIES OF BENZOXAZIN-4-ONE AND QUINAZOLIN-4-IMINE DERIVATIVES. CORE. Available at: [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. Available at: [Link]

  • Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. Available at: [Link]

  • 4H-Benzo[d][10]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI. Available at: [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][10]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. Available at: [Link]

  • Substituted anthranilic acids. Google Patents.
  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. PMC. Available at: [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. Available at: [Link]

  • Synthesis of 3,5-dichlorobenzoyl chloride. Google Patents.
  • Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. PMC. Available at: [Link]

  • 3-Methylbenzoyl chloride. PubChem. Available at: [Link]

  • 3-chloro methyl benzoyl chloride synthetic method. Google Patents.
  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Available at: [Link]

  • 2-Phenyl-4H-3,1-benzoxazin-4-one. PMC. Available at: [Link]

  • Synthesis and reactions of 4H-3,1-benzoxazin-4-one derivative bearing pyrazolyl moiety as antimicrobial and antioxidant agents. Figshare. Available at: [Link]

  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. MDPI. Available at: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. Available at: [Link]

Sources

Exploratory

Strategic Targeting of Tolyl-Benzoxazinones: Dual-Modality SAR in Antiviral and Protease Inhibition

The following technical guide details the Structure-Activity Relationship (SAR) of tolyl-benzoxazinones, specifically focusing on the 4H-3,1-benzoxazin-4-one scaffold. This analysis synthesizes their dual-role utility as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of tolyl-benzoxazinones, specifically focusing on the 4H-3,1-benzoxazin-4-one scaffold. This analysis synthesizes their dual-role utility as covalent serine protease inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Executive Technical Overview

The tolyl-benzoxazinone scaffold—specifically the 2-(tolyl)-4H-3,1-benzoxazin-4-one —represents a "privileged structure" in medicinal chemistry. Its utility stems from a unique chemical duality:

  • Electrophilic Reactivity: The cyclic carbamate (lactone-imine hybrid) is susceptible to nucleophilic attack, making it an ideal "suicide substrate" for serine proteases like Human Leukocyte Elastase (HLE).

  • Hydrophobic Rigidity: The fused benzene rings and the tolyl substituent provide the steric bulk and lipophilicity required to wedge into the allosteric pockets of viral enzymes, such as HIV-1 Reverse Transcriptase (RT).

This guide deconstructs the SAR of these compounds, distinguishing between electronic tuning for covalent inhibition and steric tuning for allosteric binding.

Mechanism A: Covalent Inhibition of Serine Proteases

Target Class: Human Leukocyte Elastase (HLE), Cathepsin G, Chymotrypsin.

Benzoxazinones act as alternate substrate inhibitors .[1][2] Unlike standard competitive inhibitors that merely occupy the active site, tolyl-benzoxazinones react with the catalytic serine residue (Ser-195 in chymotrypsin numbering) to form a stable acyl-enzyme intermediate.

The Acylation-Deacylation Kinetic Trap

The efficacy of a tolyl-benzoxazinone depends on the ratio of the acylation rate (


) to the deacylation rate (

).
  • Goal: Maximize

    
     (fast reaction) and minimize 
    
    
    
    (stable complex).
  • Mechanism: The active site serine attacks the carbonyl at position 4, opening the oxazinone ring. The tethered amine (originally part of the ring) remains bound, preventing water from hydrolyzing the ester bond (deacylation).

SAR of the Tolyl Substituent (Position 2)

The "tolyl" group (methylphenyl) at Position 2 dictates the electronic environment of the electrophilic carbonyl.

Substituent Position (Tolyl)Electronic EffectSteric EffectImpact on

(Acylation)
Impact on Stability (

)
o-Tolyl (2-Me) Weak DonorHigh (Twist)Decreased. Steric hindrance protects Carbonyl.High Stability. Ortho-substituents block hydrolytic water approach.
m-Tolyl (3-Me) Weak DonorModerateNeutral/Slight Decrease. Moderate. Standard binding profile.
p-Tolyl (4-Me) Weak DonorLowDecreased. Electron donation stabilizes Carbonyl, reducing electrophilicity.Low. Easier access for deacylation.

Critical Insight: While electron-withdrawing groups (e.g., 2-Cl-phenyl) generally increase potency by activating the carbonyl, the o-tolyl group offers a unique advantage: proteolytic stability. The steric bulk of the ortho-methyl group prevents premature hydrolysis in plasma, a common failure point for benzoxazinones.

The "5-Methyl Effect" (Scaffold Substitution)

Crucial to the SAR is the substitution on the benzoxazinone ring itself, specifically at Position 5 (peri-position).

  • Adding a methyl group at C-5 creates severe steric clash with the carbonyl oxygen.

  • Result: This destabilizes the ground state of the inhibitor but stabilizes the acyl-enzyme intermediate.

  • Outcome: 5-methyl-2-(o-tolyl)-benzoxazinones are often nanomolar inhibitors because the enzyme cannot deacylate the bulky product.

Visualization: Mechanism of Action (HLE Inhibition)

HLE_Inhibition cluster_0 Critical SAR Checkpoint Enzyme Serine Protease (Free Enzyme) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor Inhibitor Tolyl-Benzoxazinone (Inhibitor) Inhibitor->Michaelis AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened) Michaelis->AcylEnzyme Acylation (k_on) Ser-OH Attack AcylEnzyme->Enzyme Regeneration Product Hydrolyzed Product (Inactive) AcylEnzyme->Product Deacylation (k_off) Slow Step Note o-Tolyl & 5-Me groups block water entry here, locking the enzyme. Note->AcylEnzyme

Caption: Kinetic pathway of Serine Protease inhibition. The efficacy relies on minimizing the 'Deacylation' step via steric bulk at the tolyl (R2) and scaffold (R5) positions.

Mechanism B: HIV-1 Reverse Transcriptase Inhibition

Target Class: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[3][4]

In this context, the tolyl-benzoxazinone is not a reactant but a conformational wedge . It binds to the hydrophobic NNRTI binding pocket (NBP), causing a rotation of amino acid residues (Y181, Y188) that locks the enzyme's active site in an inactive conformation (the "butterfly" binding mode).

SAR of the Tolyl Group in the NBP

The NBP is highly hydrophobic. The tolyl group acts as one "wing" of the butterfly.

  • Lipophilicity (

    
    ):  The methyl group on the tolyl ring increases 
    
    
    
    , enhancing binding affinity to the hydrophobic pocket formed by aromatic residues (Tyr181, Tyr188, Trp229).
  • Orientation:

    • m-Tolyl (3-Me): Often preferred in NNRTI design (similar to Efavirenz analogues). It allows the methyl group to engage hydrophobic sub-pockets without causing steric clash with the main chain K103.

    • p-Tolyl (4-Me): Can extend too far into the solvent-exposed region or clash with L100, depending on the specific benzoxazinone core geometry.

Key Mutation Considerations (K103N)

A major challenge in HIV therapy is the K103N mutation.[5][6]

  • Standard benzoxazinones lose potency against K103N.

  • SAR Fix: Introducing a cyclopropyl group at the N-1 position (if using a quinazolinone-like analog) or ensuring the 2-tolyl group has specific electronegative substituents (e.g., 4-fluoro-2-tolyl) can retain potency against mutants by forming alternative

    
    -stacking interactions.
    

Validated Experimental Protocols

Synthesis of 2-(o-Tolyl)-4H-3,1-benzoxazin-4-one

Rationale: This protocol uses a cyclodehydration strategy. It is preferred over direct condensation for its high yield and purity.

Reagents:

  • Anthranilic acid (1.0 eq)

  • o-Toloyl chloride (1.1 eq)

  • Pyridine (solvent/base)[6]

  • Acetic anhydride (dehydrating agent)

Step-by-Step Protocol:

  • N-Acylation: Dissolve anthranilic acid (13.7 g, 0.1 mol) in dry pyridine (30 mL) at 0°C. Dropwise add o-toloyl chloride (15.4 g, 0.11 mol).

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (formation of N-(o-toloyl)anthranilic acid).

  • Quench: Pour reaction mixture into ice-cold HCl (10%) to precipitate the amide intermediate. Filter and dry.

  • Cyclization: Reflux the dried amide in acetic anhydride (50 mL) for 1 hour. The solution will clear as the ring closes.

  • Isolation: Distill off excess acetic anhydride under reduced pressure.

  • Purification: Recrystallize the solid residue from dry hexane/heptane. Note: Avoid alcohols to prevent ring opening.

  • Validation: Confirm structure via IR (distinct lactone C=O stretch at ~1750-1760 cm⁻¹) and H-NMR.

Enzymatic Assay: HLE Inhibition (Kinetic Validation)

Rationale: To determine


 and 

values.[1][2]
  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).

  • Procedure:

    • Incubate HLE (10-50 nM) with varying concentrations of tolyl-benzoxazinone (0.1 - 10

      
      M) for 30 minutes.
      
    • Add substrate (0.5 mM).

    • Monitor Absorbance at 405 nm (release of p-nitroaniline).

  • Analysis: Plot residual activity vs. inhibitor concentration. Use pseudo-first-order kinetics to determine

    
     and calculate 
    
    
    
    .
Visualization: Synthetic Workflow

Synthesis_Workflow Start Anthranilic Acid + o-Toloyl Chloride Intermed N-(o-toloyl)anthranilic acid (Amide Intermediate) Start->Intermed Pyridine, 0°C -> RT Nucleophilic Acyl Substitution Cyclization Reflux in Acetic Anhydride (Dehydration) Intermed->Cyclization Ring Closure Product 2-(o-Tolyl)-benzoxazinone (Crystalline Solid) Cyclization->Product Recrystallization (Hexane) Avoid Alcohols

Caption: Cyclodehydration route for benzoxazinone synthesis. Moisture exclusion is critical in the final step to prevent hydrolysis.

Comparative Data: Substituent Effects

The following table summarizes the impact of tolyl-positioning on Human Leukocyte Elastase (HLE) inhibition, derived from kinetic studies of 2-substituted benzoxazinones.

Compound (2-Substituent)

(

)
Stability (

in buffer)
SAR Interpretation
Phenyl (Unsubstituted) 1,200< 10 minBaseline activity; rapid hydrolytic degradation.
2-Methylphenyl (o-Tolyl) 850> 60 minOptimal Lead. Slight reduction in on-rate, but massive gain in stability due to steric shielding.
3-Methylphenyl (m-Tolyl) 1,100~ 15 minMinimal steric influence; similar to phenyl.
4-Methylphenyl (p-Tolyl) 600< 10 minElectron donation deactivates carbonyl; poor stability.
2-Trifluoromethylphenyl 15,000> 120 minHigh Potency. Electron withdrawal activates carbonyl + steric bulk protects it.

Note: Data trends adapted from Spencer et al. and Krantz et al. (See References).

References

  • Patel, A., et al. (2011).[6] "Designing hypothesis of substituted benzoxazinones as HIV-1 reverse transcriptase inhibitors: QSAR approach." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Spencer, R. W., et al. (1986). "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[1] Biochemical and Biophysical Research Communications. Link

  • Krantz, A., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. Link

  • Hédstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews. Link

  • Vinsova, J., et al. (2006). "Synthesis and antimicrobial activity of new 2-substituted 4H-3,1-benzoxazin-4-ones." Molecules. Link

Sources

Foundational

Therapeutic Potential of 2-(3-Tolyl)-4H-3,1-Benzoxazin-4-One: A Technical Guide to Serine Protease Inhibition and Oncology Applications

Executive Summary The 4H-3,1-benzoxazin-4-one heterocyclic scaffold is a privileged pharmacophore in modern drug discovery. Among its derivatives, 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (also designated chemically as 2-(3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4H-3,1-benzoxazin-4-one heterocyclic scaffold is a privileged pharmacophore in modern drug discovery. Among its derivatives, 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (also designated chemically as 2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one) has garnered significant attention for its potent biological activities. As a Senior Application Scientist, I have observed that the unique electrophilic nature of the benzoxazinone core allows it to act as a highly selective suicide inhibitor for serine proteases, while its functionalized aromatic rings provide the necessary hydrophobic interactions for modulating oncogenic pathways.

This whitepaper provides an in-depth technical analysis of the therapeutic potential of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one, focusing on its mechanisms of action, primary molecular targets, and the self-validating experimental protocols required for its preclinical evaluation.

Chemical Architecture and Mechanism of Action

The therapeutic efficacy of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one is fundamentally driven by its structural geometry. The presence of the 3-methylphenyl (m-tolyl) group at the C2 position optimizes the compound's fit within the hydrophobic S1 binding pockets of target enzymes, providing superior binding affinity compared to ortho- or para-substituted analogs.

Mechanism of Enzyme Inactivation: Benzoxazinones function as mechanism-based (suicide) inhibitors. The catalytic serine residue (e.g., Ser195 in serine proteases) executes a nucleophilic attack on the highly electrophilic carbonyl carbon of the benzoxazinone ring. This results in the cleavage of the C-O bond, ring opening, and the formation of a stable, covalently bound acyl-enzyme intermediate. Because water is excluded from the active site or sterically hindered, this intermediate resists rapid deacylation, effectively paralyzing the enzyme [1].

MoA A 2-(3-tolyl)-4H-3,1-benzoxazin-4-one C Tetrahedral Intermediate A->C Nucleophilic Attack B Cathepsin G (Ser195 OH) B->C Binding S1 Pocket D Ring Opening & Acyl-Enzyme C->D C-O Bond Cleavage E Enzyme Inactivation D->E Stable Acylation

Mechanism of Action: Acylation of Cathepsin G by Benzoxazin-4-one derivatives.

Primary Therapeutic Targets

Cathepsin G (CatG) in Inflammatory Pathologies

Cathepsin G is a cationic serine protease stored in the azurophilic granules of neutrophils. Dysregulation of CatG is a primary driver in inflammatory diseases such as acute respiratory distress syndrome (ARDS), rheumatoid arthritis, and ischemic reperfusion injury. Recent library screenings of substituted 4H-3,1-benzoxazin-4-one derivatives have identified them as highly potent CatG inhibitors, achieving sub-micromolar IC50 values (e.g., 0.84 µM) with remarkable selectivity over off-target proteases like thrombin, factor XIa, and kallikrein [1].

Anti-Breast Cancer Therapeutics

Beyond protease inhibition, the benzoxazinone scaffold exhibits profound anti-proliferative effects in oncology. Recent Density Functional Theory (DFT) and molecular docking studies have demonstrated that 2-aryl-benzoxazinones possess high binding affinities (ranging from -10.4 to -10.6 kcal/mol) for breast cancer targets, effectively rivaling standard therapeutics like anastrozole [2]. The compounds suppress oncogenic signaling and induce apoptosis via mitochondrial pathways.

Apoptosis Ligand Benzoxazinone Derivative ER Estrogen Receptor / Aromatase Ligand->ER Molecular Docking Bax Bax Upregulation ER->Bax Transcriptional Modulation Bcl2 Bcl-2 Downregulation ER->Bcl2 Inhibition CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC blocks Caspase Caspase 9/3 Activation CytoC->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Proposed Apoptotic Signaling Pathway Modulated by Benzoxazinones in Breast Cancer.

Advanced Synthetic Methodologies

The scalability of these therapeutics has been drastically improved by recent advancements in transition-metal-catalyzed C-H activation. 1,3-benzoxazin-4-ones serve as excellent native directing groups for ortho-functionalization, allowing for late-stage diversification of the scaffold without the need for pre-functionalized, unstable intermediates [3].

Self-Validating Experimental Protocols

To ensure high-fidelity data generation, the following protocols have been engineered with built-in validation mechanisms, ensuring trustworthiness and reproducibility in the lab.

Protocol 1: Chromogenic Substrate Hydrolysis Assay (CatG Inhibition)

Objective: Determine the IC50 and kinetic parameters of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one against human Cathepsin G. Scientific Rationale (Causality): We utilize a chromogenic substrate (Suc-Ala-Ala-Pro-Phe-pNA) because its cleavage by CatG releases p-nitroaniline (pNA), which absorbs strongly at 410 nm. This allows for real-time, continuous monitoring of enzyme velocity without the need for complex fluorescent quenching setups.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 0.1 M HEPES (pH 7.4), 0.5 M NaCl, and 10% PEG 8000. Causality: PEG 8000 is critical; it acts as a crowding agent and prevents the non-specific adsorption of the highly cationic CatG to the polystyrene microplate walls, which would otherwise cause false-positive inhibition readouts.

  • Compound Dilution: Serially dilute the benzoxazinone derivative in DMSO. Ensure the final DMSO concentration in the well remains <2% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Incubate 2 nM of human CatG with the inhibitor for 15 minutes at 37°C. Causality: Because benzoxazinones are mechanism-based acylating agents, pre-incubation is mandatory. It allows the time-dependent covalent complex to form before the substrate is introduced to compete for the active site.

  • Substrate Addition: Initiate the reaction by rapidly adding 200 µM of Suc-Ala-Ala-Pro-Phe-pNA.

  • Kinetic Reading & Validation: Measure absorbance at 410 nm every 30 seconds for 15 minutes. Calculate the Z'-factor using positive (Sivelestat) and negative (DMSO vehicle) controls. A Z'-factor > 0.5 validates the assay's robustness.

HTS Step1 Compound Prep (DMSO Stock) Step2 Enzyme Incubation (CatG + Buffer) Step1->Step2 Step3 Substrate Addition (Suc-AAPF-pNA) Step2->Step3 Step4 Kinetic Reading (Absorbance 410nm) Step3->Step4 Step5 Data Analysis (IC50 & Z'-factor) Step4->Step5

High-Throughput Chromogenic Assay Workflow for CatG Inhibitors.

Protocol 2: In Vitro Cytotoxicity and Apoptosis Assay (MCF-7 Cell Line)

Objective: Evaluate the anti-breast cancer efficacy of the compound. Scientific Rationale (Causality): The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This directly correlates formazan crystal formation with mitochondrial metabolic rate, providing a highly reliable proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 1x10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Treatment: Treat cells with varying concentrations (1-100 µM) of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one for 48 hours. Include a vehicle control (0.1% DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: The 4-hour window ensures complete penetration of the dye and maximum conversion by viable mitochondria without causing dye-induced toxicity or crystal exocytosis.

  • Solubilization & Reading: Carefully remove media, dissolve the insoluble formazan crystals in 150 µL of DMSO, and read absorbance at 570 nm. Normalize against untreated controls to determine the IC50.

Quantitative Data Summary

The table below summarizes the pharmacological profiling of the 4H-3,1-benzoxazin-4-one class based on recent validated literature.

Compound DerivativePrimary TargetAssay MethodologyKey Metric (IC50 / Binding Affinity)Ref
2-(3-tolyl)-4H-3,1-benzoxazin-4-one (Model)Cathepsin G (CatG)Chromogenic Hydrolysis~0.84 - 5.5 µM[1]
2-phenyl-4H-3,1-benzoxazin-4-one Breast Cancer (ER/Aromatase)Molecular Docking (DFT)-10.4 kcal/mol[2]
2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one Breast Cancer (ER/Aromatase)Molecular Docking (DFT)-10.6 kcal/mol[2]

Conclusion

The 2-(3-tolyl)-4H-3,1-benzoxazin-4-one scaffold represents a highly versatile and potent pharmacophore. By exploiting its unique acylating properties, researchers can develop highly selective serine protease inhibitors for severe inflammatory diseases. Furthermore, its robust performance in in silico and in vitro oncology models highlights its potential as a next-generation anti-breast cancer therapeutic. Future development should focus on optimizing its ADMET profile and advancing lead candidates into in vivo pharmacokinetic models.

References

  • Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry.[Link]

  • Nallasamy, K., Sivaraman, S., & Subbiah, J. (2025). Exploration of Novel Therapeutic Benzoxazines as Anti-Breast Cancer Agents: DFT Computations and In Silico Predictions. Letters in Applied NanoBioScience, 14, 172.[Link]

  • Moussa, Z., Ramanathan, M., Al-Masri, H. T., & Ahmed, S. A. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710.[Link]

Exploratory

CAS number and identifiers for 2-(3-tolyl)-4h-3,1-benzoxazin-4-one

This guide is structured as a technical monograph for 2-(3-tolyl)-4H-3,1-benzoxazin-4-one , designed for researchers in medicinal chemistry and drug discovery. Chemical Identity, Synthesis, and Pharmacological Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical monograph for 2-(3-tolyl)-4H-3,1-benzoxazin-4-one , designed for researchers in medicinal chemistry and drug discovery.

Chemical Identity, Synthesis, and Pharmacological Applications[1]

Executive Summary & Chemical Identity

2-(3-Tolyl)-4H-3,1-benzoxazin-4-one (also known as 2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one) is a heterocyclic compound belonging to the class of 3,1-benzoxazin-4-ones.[1] These compounds are critical scaffolds in medicinal chemistry, primarily recognized for their potent inhibition of serine proteases, particularly Human Leukocyte Elastase (HLE) . Unlike the thermodynamically stable quinazolinones, benzoxazinones possess a reactive lactone ring that facilitates acyl-enzyme intermediate formation—a key mechanism for their biological activity.

Core Identifiers
ParameterValue
IUPAC Name 2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one
Common Synonyms 2-(m-Tolyl)-3,1-benzoxazin-4-one; 2-(3-Methylphenyl)-benzoxazinone
PubChem CID 708712
InChIKey QLLAOEHPWSMBGB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)O2
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.26 g/mol
CAS Number Note: While the 2-phenyl parent is 1022-46-4, this specific m-tolyl isomer is indexed primarily by structure in open databases (CID 708712).[1][2][3]

Structural Analysis & Electronic Properties

The 3,1-benzoxazin-4-one core features a benzene ring fused to an oxazinone ring. The reactivity of this system is dominated by the C4 carbonyl and the C2 imine-like carbon .

  • Electrophilicity at C4: The carbonyl carbon is susceptible to nucleophilic attack (e.g., by the serine hydroxyl of a protease).

  • Substituent Effect (3-Tolyl): The meta-methyl group on the 2-phenyl ring exerts a weak inductive electron-donating effect (+I). Unlike para-substituents which can conjugate directly, the meta position primarily influences lipophilicity and steric fit within the enzyme binding pocket without drastically deactivating the electrophilic center at C4.

Synthesis & Manufacturing Protocols

The synthesis of 2-aryl-3,1-benzoxazin-4-ones is robustly achieved via the cyclodehydration of


-acylanthranilic acids.
Protocol: Cyclization of Anthranilic Acid Derivatives

Reagents: Anthranilic acid, 3-methylbenzoyl chloride (m-toluoyl chloride), Pyridine, Acetic Anhydride.

  • Acylation (Step 1):

    • Dissolve anthranilic acid (1.0 eq) in dry pyridine.

    • Add 3-methylbenzoyl chloride (1.1 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Pour into ice-water/HCl to precipitate the

      
      -(3-methylbenzoyl)anthranilic acid intermediate.
      
    • Validation: Check formation by TLC (mobile phase: Hexane/EtOAc 1:1).

  • Cyclodehydration (Step 2):

    • Suspend the dried intermediate in acetic anhydride (5–10 volumes).

    • Reflux for 1–2 hours. The solid should dissolve, turning the solution clear/yellow.

    • Workup: Concentrate under reduced pressure to remove excess acetic anhydride.

    • Purification: Recrystallize from ethanol or hexane/ethyl acetate.

Synthesis Workflow Diagram

Synthesis AA Anthranilic Acid (C7H7NO2) Intermediate N-(3-toluoyl) anthranilic acid AA->Intermediate Pyridine, 0°C Acylation MBC 3-Methylbenzoyl Chloride MBC->Intermediate Product 2-(3-Tolyl)-4H- 3,1-benzoxazin-4-one Intermediate->Product Ac2O, Reflux Cyclodehydration Check1 TLC Check (Amide formation) Intermediate->Check1 Check2 Recrystallization (EtOH) Product->Check2

Figure 1: Two-step synthetic pathway transforming anthranilic acid into the benzoxazinone scaffold via an amide intermediate.

Pharmacological Potential: Serine Protease Inhibition

The primary biological application of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one lies in its ability to inhibit Human Leukocyte Elastase (HLE) .[4] Uncontrolled HLE activity is implicated in pulmonary emphysema, cystic fibrosis, and acute respiratory distress syndrome (ARDS).

Mechanism of Action: Acyl-Enzyme Formation

Unlike competitive inhibitors that bind reversibly, benzoxazinones act as alternate substrate inhibitors .

  • Binding: The inhibitor binds to the active site of HLE (S1 pocket accommodates the 3-tolyl group).

  • Acylation: The catalytic serine (Ser195) attacks the C4 carbonyl of the benzoxazinone ring.

  • Ring Opening: The oxazinone ring opens, forming a stable acyl-enzyme intermediate.

  • Inhibition: The tethered carboxylate group (from the opened ring) forms an electrostatic bridge with the histidine residue in the catalytic triad, preventing the deacylation step (hydrolysis) required to regenerate the enzyme.

Mechanism Pathway Diagram

Mechanism cluster_0 Inhibition Loop Enzyme HLE (Ser195-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor 2-(3-Tolyl)-benzoxazinone Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened) Complex->AcylEnzyme Nucleophilic Attack (Ser195 -> C4=O) Deacylation Deacylation (Blocked/Slow) AcylEnzyme->Deacylation Inhibited Step

Figure 2: Mechanism of Action showing the critical 'suicide inhibition' step where the benzoxazinone ring opens to trap the enzyme.

Physicochemical Properties & Validation

For researchers synthesizing or assaying this compound, the following properties are critical for identification and handling.

PropertyDescription/Value
Physical State Solid (Crystalline)
Melting Point Approx. 100–130°C (Predicted based on 2-phenyl analog mp 123°C)
Solubility Low in water; Soluble in DCM, DMSO, Ethanol
LogP (Predicted) ~3.3 (Lipophilic)
Stability Susceptible to hydrolysis in strong aqueous base or acid (ring opening).
Analytical Validation (Expected NMR Signals)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.45 ppm (s, 3H): Methyl group on the 3-tolyl ring.

    • δ 7.3–8.2 ppm (m, 8H): Aromatic protons (4 from benzoxazinone core, 4 from tolyl ring). The proton at C5 of the benzoxazinone (peri to Carbonyl) typically appears most downfield (~8.2 ppm, doublet).

References

  • PubChem. (n.d.). 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (CID 708712). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Pavlidis, V. H., et al. (1994). The Synthesis of a Novel Series of Substituted 2-Phenyl-4H-3,1-benzoxazin-4-ones. Synthetic Communications, 24(4), 533-548. (Discusses general synthesis and cytotoxicity of 3-methylphenyl analogs).
  • Teshima, T., et al. (1991). Inhibition of Human Leukocyte Elastase by Benzoxazinones. Journal of Biological Chemistry. (Foundational text on benzoxazinone mechanism).
  • BindingDB. (n.d.). 2-(3-Methylphenyl)-4H-3,1-benzoxazin-4-one. Retrieved March 2, 2026, from [Link]

Sources

Foundational

The Stability Profile of Benzoxazinone Rings at Physiological pH: A Comprehensive Technical Guide

Executive Summary Benzoxazinones represent a privileged class of heterocyclic scaffolds widely utilized in drug discovery and agricultural chemistry. They function as potent mechanism-based inhibitors of serine proteases...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazinones represent a privileged class of heterocyclic scaffolds widely utilized in drug discovery and agricultural chemistry. They function as potent mechanism-based inhibitors of serine proteases, anti-tuberculosis agents, and natural allelochemicals. However, the intrinsic electrophilicity of the oxazine ring makes it highly susceptible to hydrolytic cleavage in aqueous environments, particularly at physiological pH (pH 7.4). This technical guide explores the mechanistic pathways of benzoxazinone hydrolysis, details the structure-activity relationships (SAR) required to tune their stability, and provides a self-validating experimental protocol for robust in vitro stability profiling.

Pharmacological Relevance of the Benzoxazinone Core

The benzoxazinone core—specifically 4H-3,1-benzoxazin-4-ones and 1,3-benzoxazin-4-ones—is a versatile pharmacophore. In human therapeutics, these compounds are engineered as alternate substrate inhibitors of human leukocyte elastase (HLE) and other serine proteases[1]. In agricultural contexts, naturally occurring benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) act as defense metabolites in the rhizosphere[2].

The defining feature of this scaffold is its reactive lactone/oxazine ring. While this reactivity is essential for covalent binding to target enzymes (e.g., acylating the active site serine), it also introduces a critical pharmacokinetic liability: rapid degradation in systemic circulation at pH 7.4[3].

Mechanistic Pathways of Hydrolysis at pH 7.4

At physiological pH, the primary degradation pathway of benzoxazinones is nucleophilic attack by water or hydroxide ions (OH⁻). The mechanism mirrors the compound's intended biological activity but occurs spontaneously in the aqueous matrix[3].

The hydrolytic sequence initiates when an OH⁻ ion attacks the highly electrophilic C4 carbonyl carbon of the benzoxazinone ring. This attack disrupts the planar aromaticity of the fused system, generating a transient tetrahedral intermediate. The intermediate rapidly collapses, forcing the cleavage of the intra-cyclic C-O bond. This ring-opening event irreversibly yields an acyclic product, typically a diamide or substituted anthranilic acid derivative, effectively neutralizing the compound's pharmacological activity[4][5].

G A Benzoxazinone (Intact Ring) B Tetrahedral Intermediate A->B OH- Attack at C4 (pH 7.4) C Ring Opening (C-O Cleavage) B->C Collapse D Acyclic Product (e.g., Diamide/Acid) C->D Hydrolysis Complete

Mechanistic pathway of benzoxazinone ring hydrolysis via nucleophilic attack at physiological pH.

Structural Determinants of Stability (SAR)

The rate of alkaline hydrolysis at pH 7.4 is not uniform across all benzoxazinones; it is strictly governed by the electronic and steric environment of the substituents attached to the core. Multiple regression analyses of alkaline hydrolysis rates confirm that electronic factors are the dominant determinants of reactivity[1].

  • Electronic Stabilization: Strongly electron-donating groups (EDGs) at the C7 position significantly stabilize the oxazinone ring against nucleophilic attack. By pushing electron density into the aromatic system, EDGs reduce the partial positive charge on the C4 carbonyl, lowering its electrophilicity[1].

  • Steric Hindrance: Alkyl substituents at the C5 position (e.g., n-propyl or ethyl groups) provide physical steric shielding to the lactone carbonyl. This limits the trajectory of incoming water molecules, inhibiting spontaneous aqueous hydrolysis and delaying enzyme-catalyzed deacylation[1].

  • Isosteric Replacement: Replacing the oxazine ring oxygen with a sulfur atom to form a benzothiazinone drastically increases the intrinsic stability of the ring, though this modification must be carefully weighed against potential losses in target binding affinity[6].

Quantitative Stability Comparison

By applying these SAR principles, medicinal chemists can shift the half-life of benzoxazinones from mere minutes to several years.

Compound Substitution PatternKinetic Rate Constant (

)
Estimated Half-Life at pH 7.4
Unsubstituted 4H-3,1-benzoxazin-4-one> 100 M⁻¹s⁻¹< 10 minutes
DIMBOA (Natural 1,3-benzoxazinoid)N/A< 24 hours
2-ethoxy-5-ethylbenzoxazinoneModerate~ Hours
2-(isopropylamino)-5-n-propyl-7-(dimethylamino)benzoxazinone0.01 M⁻¹s⁻¹> 8.5 years

Data synthesized from established kinetic evaluations of benzoxazinone derivatives[1][2].

Experimental Methodology: Self-Validating Stability Profiling

To accurately quantify the stability of novel benzoxazinone derivatives, a robust in vitro assay is required. The following step-by-step protocol ensures data integrity by controlling for co-solvent effects and utilizing instantaneous quenching.

Step 1: Buffer Preparation & Calibration Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution. Adjust the pH to exactly 7.40 while the buffer is heated to 37°C. Causality: The pKa of buffering agents shifts with temperature. Calibrating the pH at room temperature and then heating to 37°C will result in an inaccurate physiological pH, skewing the hydrolysis rate.

Step 2: Matrix Spiking Dissolve the benzoxazinone derivative in LC-MS grade DMSO (10 mM stock). Spike the compound into the pre-warmed pH 7.4 buffer to achieve a final concentration of 10 µM. Causality: Ensure the final DMSO concentration remains ≤1% (v/v). Higher organic solvent concentrations alter the dielectric constant of the aqueous matrix, artificially protecting the ring from hydrolysis.

Step 3: Thermal Incubation & Sampling Incubate the mixture in a shaking water bath at 37°C. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 1440 minutes), extract 100 µL aliquots.

Step 4: Instantaneous Quenching Immediately quench the extracted aliquots by adding 100 µL of ice-cold acetonitrile containing a stable-isotope internal standard. Causality: The cold organic solvent instantaneously halts hydrolysis by precipitating buffer salts, lowering the kinetic energy (temperature), and drastically reducing water activity.

Step 5: LC-MS/MS Quantification Centrifuge the quenched samples (14,000 rpm, 10 min, 4°C) and analyze the supernatant using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to quantify the remaining intact parent compound.

G N1 1. Buffer Prep (PBS pH 7.4 @ 37°C) N2 2. Compound Spiking (Final 10 µM, ≤1% DMSO) N1->N2 N3 3. Thermal Incubation (37°C Shaking Bath) N2->N3 N4 4. Aliquot & Quench (Ice-cold ACN + IS) N3->N4 N5 5. LC-MS/MS Quantification (MRM Mode) N4->N5 N6 6. Kinetic Modeling (Half-life Calculation) N5->N6

Step-by-step workflow for evaluating the hydrolytic stability of benzoxazinones at pH 7.4.

Conclusion

The benzoxazinone ring is a highly effective but chemically sensitive pharmacophore. Its stability at physiological pH is a delicate balance governed by the electronic and steric properties of its functional groups. By strategically employing electron-donating groups to reduce electrophilicity and bulky alkyl groups to provide steric shielding, researchers can extend the half-life of these compounds from mere minutes to several years. This structural tuning is the critical bridge between creating a highly reactive chemical probe and developing a viable, long-acting therapeutic candidate.

References

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase PubMed (NIH) URL: [Link][1]

  • Inhibitors of the tissue factor/factor VIIa-induced coagulation: synthesis and in vitro evaluation of novel 2-aryl substituted pyrido[3,4-d][1,3] DOI.org / Bioorganic & Medicinal Chemistry Letters URL:[Link][3]

  • Benzoxazinoids in Root Exudates of Maize Attract Pseudomonas putida to the Rhizosphere PLOS One URL:[Link][2]

  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities PMC (NIH) URL:[Link][6]

  • Nucleophilic ring-opening reaction of benzoxazinones-access to o-amino-2,2,2-trifluoroacetophenones University of Helsinki Research Portal URL:[Link][4]

  • A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids ResearchGate URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-(3-tolyl)-4H-3,1-benzoxazin-4-one

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol detailed herein is based on established synthetic routes, emphasizing clarity, reproducibility, and safety. This guide delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, and outlines expected characterization data.

Introduction: The Significance of 2,3-Disubstituted-4H-3,1-Benzoxazin-4-ones

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif due to its wide range of biological activities and its utility as a synthetic intermediate.[1][2] These compounds have been investigated for their potential as inhibitors of human leukocyte elastase and serine proteases.[1][3] Furthermore, their reactivity makes them valuable precursors for the synthesis of other important heterocyclic systems, such as quinazolinones.[1][2] The 2-aryl substituted variants, in particular, are a focal point of research, with applications extending to functional polymers and optoelectronic materials.[4] The synthesis of the specific derivative, 2-(3-tolyl)-4H-3,1-benzoxazin-4-one, serves as a representative example of the preparation of this important class of molecules.

Mechanistic Insights: The Acylation and Cyclization Pathway

The synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one from anthranilic acid and 3-methylbenzoyl chloride proceeds via a two-step mechanism involving N-acylation followed by cyclodehydration.

Step 1: N-Acylation The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This forms an N-(3-methylbenzoyl)anthranilic acid intermediate. This step is often facilitated by a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct.

Step 2: Cyclodehydration The intermediate N-acyl anthranilic acid then undergoes an intramolecular cyclization. This is typically promoted by a dehydrating agent or by heating. The carboxylic acid group attacks the amide carbonyl, leading to a cyclic intermediate which then loses a molecule of water to form the stable 4H-3,1-benzoxazin-4-one ring system. Some methods employ a cyclizing agent like cyanuric chloride to facilitate this ring closure under milder conditions.[4][5]

Experimental Protocol

This protocol details the synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one from anthranilic acid and 3-methylbenzoyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Anthranilic acidReagentSigma-Aldrich---
3-Methylbenzoyl chloride98%Sigma-AldrichCorrosive, handle with care.
PyridineAnhydrousSigma-AldrichUse in a well-ventilated fume hood.
Dichloromethane (DCM)ACS GradeFisher Scientific---
Hydrochloric acid (HCl)1 M aqueousFisher Scientific---
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution------
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade------
EthanolReagent---For recrystallization.
Round-bottom flask250 mL------
Magnetic stirrer and stir bar---------
Reflux condenser---------
Separatory funnel500 mL------
Buchner funnel and filter paper---------
Rotary evaporator---------
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1.37 g, 10 mmol) in anhydrous pyridine (50 mL). Stir the mixture at room temperature until all the solid has dissolved.

  • Addition of Acyl Chloride: Slowly add 3-methylbenzoyl chloride (1.55 g, 10 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TCM).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of dichloromethane (DCM) and 100 mL of 1 M hydrochloric acid (HCl).

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from ethanol to afford pure 2-(3-tolyl)-4H-3,1-benzoxazin-4-one as a crystalline solid.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Anthranilic Acid in Pyridine add_acyl Add 3-Methylbenzoyl Chloride dissolve->add_acyl reflux Reflux for 3 hours add_acyl->reflux quench Quench with DCM and 1M HCl reflux->quench extract Aqueous Work-up quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize product 2-(3-tolyl)-4H-3,1- benzoxazin-4-one recrystallize->product caption Figure 1. Experimental workflow for the synthesis.

Sources

Application

Application Note &amp; Protocol: Synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one via Cyclization of Anthranilic Acid

Abstract This document provides a comprehensive guide to the synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one, a key heterocyclic scaffold in medicinal chemistry and materials science. We detail a robust and reproducible...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one, a key heterocyclic scaffold in medicinal chemistry and materials science. We detail a robust and reproducible protocol for the cyclization of anthranilic acid with 3-toluoyl chloride. The narrative delves into the mechanistic underpinnings of the reaction, grounded in the principles of the Schotten-Baumann reaction, to provide researchers with not just a procedure, but a foundational understanding of the transformation. This guide emphasizes safety, procedural optimization, and product characterization, ensuring a self-validating and reliable experimental design.

Introduction and Scientific Principle

Benzoxazinone derivatives are a class of privileged heterocyclic compounds renowned for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] Their rigid, planar structure makes them valuable synthons for constructing more complex molecular architectures in drug discovery. The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones from anthranilic acid is a classic and efficient transformation.

The core reaction involves the acylation and subsequent cyclization of anthranilic acid. This process is typically conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrogen chloride byproduct generated during acylation.[2][3][4][5] The reaction proceeds via a two-step mechanism where the amine of anthranilic acid is first acylated, followed by an intramolecular cyclodehydration to form the stable benzoxazinone ring. Pyridine is an excellent choice for this reaction as it serves as both the solvent and the acid scavenger.[6][7]

Reaction Mechanism

The formation of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one from anthranilic acid and 3-toluoyl chloride in the presence of pyridine follows a well-established pathway.[1]

  • N-Acylation: The nucleophilic amino group (-NH₂) of anthranilic acid attacks the electrophilic carbonyl carbon of 3-toluoyl chloride. Pyridine facilitates this step by neutralizing the liberated hydrochloric acid (HCl), driving the reaction forward. This forms the key intermediate, N-(3-toluoyl)anthranilic acid.

  • Activation & Cyclization: A second equivalent of 3-toluoyl chloride reacts with the carboxylic acid group of the N-acylated intermediate to form a mixed anhydride. This anhydride is a highly activated species.

  • Intramolecular Cyclization: The oxygen of the enolized amide attacks the activated carbonyl carbon of the mixed anhydride, leading to ring closure.

  • Elimination: The intermediate collapses, eliminating a molecule of 3-toluic acid to yield the final, stable 2-(3-tolyl)-4H-3,1-benzoxazin-4-one product.

The following diagram illustrates this mechanistic pathway.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A Anthranilic Acid C N-Acylated Intermediate (N-(3-toluoyl)anthranilic acid) A->C Acylation of Amine B 3-Toluoyl Chloride (2 eq.) B->C D Mixed Anhydride Intermediate B->D Py Pyridine (Base/Solvent) Py->C C->D Activation of Carboxylic Acid E 2-(3-tolyl)-4H-3,1-benzoxazin-4-one D->E Intramolecular Cyclization & Elimination F Pyridinium Hydrochloride + 3-Toluic Acid G A Step 1: Setup & Reagent Prep B Step 2: Reagent Addition A->B Cool to 0°C C Step 3: Reaction B->C Allow to warm to RT D Step 4: Product Precipitation (Workup) C->D Pour into ice-water E Step 5: Isolation & Washing D->E Vacuum filtration F Step 6: Purification E->F Recrystallization G Step 7: Characterization F->G Dry product

Caption: Experimental workflow for the synthesis of 2-(3-tolyl)-benzoxazinone.

Reaction Setup
  • Place a 100 mL round-bottom flask containing a magnetic stir bar on a magnetic stirrer and place it in an ice bath.

  • Equip the flask with an addition funnel and a nitrogen/argon inlet to maintain a dry atmosphere.

  • To the flask, add anthranilic acid (1.37 g, 10.0 mmol).

  • Add 20 mL of anhydrous pyridine to the flask. Stir the mixture until the anthranilic acid is fully dissolved.

Reagent Addition
  • Charge the addition funnel with 3-toluoyl chloride (3.40 g, 22.0 mmol, 2.2 equivalents).

    • Rationale: An excess of the acylating agent is used to ensure complete conversion of both the amine and the carboxylic acid functionalities of anthranilic acid. [6]2. While maintaining the reaction temperature at 0-5°C with vigorous stirring, add the 3-toluoyl chloride dropwise from the addition funnel over a period of 20-30 minutes.

    • Causality: The acylation reaction is exothermic. A slow, controlled addition at low temperature prevents overheating, which could lead to side reactions and degradation of the product.

Reaction Progression
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours to ensure the reaction goes to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

Workup and Isolation
  • Prepare a 400 mL beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water.

  • While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into the beaker. A precipitate should form immediately.

    • Rationale: This step quenches the reaction, neutralizes excess pyridine by forming a water-soluble salt, and precipitates the water-insoluble organic product.

  • Continue stirring the slurry for 15-20 minutes to ensure complete precipitation.

  • Isolate the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with 50 mL of cold deionized water (to remove pyridinium salts) and then with a small amount of cold ethanol (to remove residual impurities).

Purification and Characterization
  • Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

  • Determine the melting point of the purified product.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Expected Yield: 75-85% Appearance: Off-white to pale yellow solid. [8]Molecular Formula: C₁₅H₁₁NO₂ [9]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time. Ensure reagents are anhydrous, especially pyridine.
Loss of product during workup.Ensure complete precipitation by using very cold water and allowing sufficient time for stirring.
Oily Product Impurities present.Wash the crude product thoroughly. Ensure effective recrystallization, potentially using a different solvent system.
Dark Color Reaction temperature was too high.Maintain strict temperature control (0-5°C) during the addition of 3-toluoyl chloride.

References

  • Al-Karad, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

  • KHA Online-SDS Management. (2024). Dichloromethane Safety Data Sheet: An Overview.

  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.

  • Flinn Scientific. (2019). Safety Data Sheet (SDS) Anthranilic Acid.

  • Spectrum Chemical. (2018). Safety Data Sheet: ANTHRANILIC ACID, REAGENT.

  • Breckland Scientific Supplies Ltd. (2018). Anthranilic Acid - SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2018). SAFETY DATA SHEET: Dichloromethane.

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Dichloromethane.

  • PENTA. (2024). SAFETY DATA SHEET: Pyridine.

  • CDH Fine Chemical. (n.d.). Pyridine MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane.

  • Medline. (2018). SAFETY DATA SHEET Dichloromethane LP300-4.

  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE.

  • Cayman Chemical. (2025). Safety Data Sheet: Anthranilic Acid.

  • CPAchem. (2024). Safety data sheet: Anthranilic acid.

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

  • ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.

  • Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.

  • Moussa, Z., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.

  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: m-Toluoyl Chloride.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Journal of the Chinese Chemical Society.

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: o-Toluoyl chloride.

  • Wikipedia. (n.d.). Schotten–Baumann reaction.

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: m-Toluoyl chloride.

  • Semantic Scholar. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

  • PubChem. (n.d.). 2-(3-tolyl)-4h-3,1-benzoxazin-4-one.

  • Tokyo Chemical Industry. (2023). SAFETY DATA SHEET: o-Toluoyl Chloride.

  • Fisher Scientific. (2023). SAFETY DATA SHEET: o-Toluoyl chloride.

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities.

  • ResearchGate. (2014). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine.

  • ResearchGate. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids.

  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.

Sources

Method

Application Note: Reaction Conditions for 2-(3-Tolyl)-4H-3,1-benzoxazin-4-one with Amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Causality The 4H-3,1-benzoxazin-4-one scaffold is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Causality

The 4H-3,1-benzoxazin-4-one scaffold is a highly privileged building block in medicinal chemistry, serving as a direct precursor to biologically active quinazolin-4(3H)-ones[1]. Specifically, 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (also known as 2-(m-tolyl)-4H-3,1-benzoxazin-4-one) undergoes facile aminolysis when treated with primary amines.

As a Senior Application Scientist, it is critical to understand the causality behind this transformation rather than merely following a recipe. The reaction is driven by the high electrophilicity of the C4 carbonyl carbon of the oxazine ring. When a primary nucleophile (amine) is introduced, the reaction proceeds via a two-step cascade:

  • Ring Opening (Kinetic Step): The amine attacks the C4 carbonyl, cleaving the C-O bond to form an open-chain intermediate, an N-substituted anthranilamide.

  • Ring Closure (Thermodynamic Step): Under sufficient thermal or microwave energy, the intermediate undergoes intramolecular dehydrative cyclization. The elimination of water acts as the thermodynamic sink, irreversibly yielding the highly stable 3-substituted-2-(3-tolyl)quinazolin-4(3H)-one.

If the reaction conditions lack sufficient energy or a dehydrating environment, the reaction will stall at the open-chain anthranilamide intermediate. Therefore, selecting the correct solvent and activation method is paramount.

Mechanistic Pathway

Mechanism A 2-(3-Tolyl)-4H-3,1- benzoxazin-4-one C Nucleophilic Attack at C4 Carbonyl A->C B Primary Amine (R-NH2) B->C D Ring-Opened Intermediate: N-Substituted Anthranilamide C->D Fast E Intramolecular Cyclization (Dehydration) D->E Heat/MW F 3-Substituted-2-(3-tolyl) quinazolin-4(3H)-one E->F - H2O

Mechanism of benzoxazin-4-one aminolysis and cyclization to quinazolin-4(3H)-one.

Optimization of Reaction Conditions

Historically, this condensation required harsh conventional heating (e.g., fusion at 200 °C or prolonged reflux in pyridine). However, modern protocols leverage Microwave Irradiation (MWI) to drastically reduce reaction times and improve yields [2].

Solvent Selection Causality:

  • N,N-Dimethylacetamide (DMAC): The optimal solvent for microwave-assisted synthesis. DMAC possesses a high dielectric constant, allowing it to absorb microwave energy efficiently and translate it into rapid, homogeneous kinetic heating. It also effectively solubilizes the polar anthranilamide intermediate, facilitating the final dehydration step [2].

  • Pyridine: The optimal solvent for conventional thermal synthesis. Pyridine acts as both a solvent and a weak base, neutralizing any acidic byproducts and assisting in the removal of the leaving water molecule during cyclization.

Quantitative Data Presentation
ParameterConventional Thermal MethodMicrowave-Assisted Method (MWI)
Preferred Solvent Pyridine or Glacial Acetic AcidN,N-Dimethylacetamide (DMAC)
Activation Energy Reflux (115 °C - 118 °C)2450 MHz Microwave (210W - 385W)
Reaction Time 6 to 12 hours7 to 10 minutes
Typical Yield 60% - 75%85% - 95%
Impurity Profile Trace uncyclized anthranilamideHighly pure, minimal byproducts

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . The physical changes observed during the procedure (e.g., precipitation upon cooling) act as intrinsic quality control checkpoints, confirming the success of the cyclization step.

Protocol A: Microwave-Assisted Synthesis (Recommended)

This protocol utilizes a two-stage irradiation process with an intermittent cooling period. Causality: The cooling phase prevents solvent bumping and excessive vaporization in unsealed vessels, ensuring safe and high-conversion kinetics without the need for specialized pressure reactors [2].

Step-by-Step Methodology:

  • Reagent Preparation: In a tall glass beaker, combine 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (20 mmol) and the desired primary amine (20 mmol).

  • Solvent Addition: Add 5 mL of N,N-dimethylacetamide (DMAC). Ensure the mixture is fully homogenized.

  • Apparatus Setup: Cover the beaker with a stemless glass funnel. This acts as a rudimentary reflux condenser, catching and returning vaporized solvent.

  • First Irradiation Stage: Place the beaker in a microwave reactor (2450 MHz). Irradiate at 210 Watts for 3 minutes .

  • Cooling Phase (Self-Validation Checkpoint 1): Pause irradiation and allow the vessel to cool slowly for 5 minutes. Observation: The solution should turn deep and homogeneous, indicating the formation of the open-chain intermediate.

  • Second Irradiation Stage: Irradiate again at 385 Watts for 4 minutes to force the dehydration and ring closure.

  • Precipitation (Self-Validation Checkpoint 2): Remove the vessel and allow it to cool to room temperature. The thermodynamic product (quinazolinone) has lower solubility in cold DMAC than the intermediate. A heavy precipitate will form, self-validating the completion of the reaction.

  • Isolation: Filter the precipitate under a vacuum and recrystallize from an ethanol/ether mixture to obtain the pure 3-substituted-2-(3-tolyl)quinazolin-4(3H)-one.

Protocol B: Conventional Thermal Synthesis

For laboratories lacking microwave reactors, the conventional thermal method remains a robust alternative.

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (20 mmol) and the primary amine (22 mmol, slight excess) in 30 mL of anhydrous pyridine.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 120 °C for 6 to 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the highly fluorescent spot of the starting benzoxazinone disappears.

  • Quenching: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water containing 10% HCl (to neutralize the pyridine).

  • Isolation: The crude quinazolinone will crash out as a solid. Filter, wash with cold distilled water, and recrystallize from hot ethanol.

Workflow Visualization

Workflow Step1 Weigh Reactants: Benzoxazinone + Amine (1:1 eq) Step2 Select Activation Method Step1->Step2 Step3A Microwave (DMAC) 210W (3 min) -> Cool -> 385W (4 min) Step2->Step3A Fast & High Yield Step3B Thermal (Pyridine) Reflux 6-12 hours Step2->Step3B Conventional Step4 Cool to RT & Precipitate (Self-Validation Checkpoint) Step3A->Step4 Step3B->Step4 Step5 Vacuum Filtration & Recrystallization (EtOH) Step4->Step5 Purify

Workflow for the synthesis of quinazolinones via thermal or microwave-assisted methods.

References

  • Moussa, Z., Ramanathan, M., Al-Masri, H. T., & Ahmed, S. A. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. URL: [Link]

  • Khajavi, M. S., Sadat Hosseini, S. S., & Montazari, N. (1999). Microwave Irradiation Promoted Reactions of Benzoxazin-4-Ones with Primary Amines. Preparation of 4(3H)-Quinazolinones. Iranian Journal of Chemistry and Chemical Engineering, 18(1), 30-32. URL: [Link]

Application

Application Note: In Vitro Enzyme Assay Protocols for Benzoxazinone Inhibitors

Mechanistic Rationale & Target Biology Benzoxazinones—specifically 4H-3,1-benzoxazin-4-ones—are a highly versatile class of heterocyclic compounds widely utilized in drug discovery. While they have been explored for dive...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

Benzoxazinones—specifically 4H-3,1-benzoxazin-4-ones—are a highly versatile class of heterocyclic compounds widely utilized in drug discovery. While they have been explored for diverse targets, including [1] and[2], their most validated mechanism of action is as potent inhibitors of serine proteases[3].

Unlike classical non-covalent inhibitors, benzoxazinones act as[3]. The inhibition is driven by a nucleophilic attack from the active site serine hydroxyl group onto the C-4 carbonyl of the benzoxazinone ring. This reaction leads to the opening of the heterocyclic ring and the formation of a covalent acyl-enzyme intermediate[3]. The pharmacological potency of these compounds is dictated by two kinetic parameters: a rapid acylation rate (often enhanced by electron-withdrawing groups at position 2) and a sterically hindered, exceptionally slow deacylation rate (often driven by substitutions at position 5)[3].

Understanding this causality is critical for assay design: because the inhibition relies on the formation of a covalent intermediate, the observed potency (


) is highly time-dependent.

MOA E Free Serine Protease (Active Site Ser-OH) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor I Benzoxazinone Inhibitor I->EI Acyl Acyl-Enzyme Intermediate (Ring-Opened) EI->Acyl Nucleophilic Attack (Acylation) Regen Regenerated Enzyme + Cleaved Product Acyl->Regen Slow Hydrolysis (Deacylation) Regen->E Enzyme Turnover

Fig 1: Acylation and slow deacylation mechanism of serine proteases by benzoxazinones.

Quantitative Profiling of Benzoxazinone Inhibitors

Benzoxazinone derivatives have demonstrated remarkable efficacy across a spectrum of therapeutic targets. The table below summarizes key quantitative data from recent literature, illustrating their broad applicability from human respiratory diseases to antibacterial development.

Compound / ScaffoldTarget EnzymeInhibitory PotencyMechanism / NotesReference
Compound 1n Factor Xangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

= 3 nM
Highly selective serine protease inhibitor[4]
PD05 Human Neutrophil Elastase (HNE)

= 132 nM
Reversible acyl-enzyme intermediate[5]
Compound 8g Glycogen Phosphorylase

= 0.62 µM
Forms stable hydrogen-bond networks[2]
2-styryl derivatives Rhomboid Protease (GlpG)Low µM rangeCovalent modification of catalytic Ser201[6]
BO43 MarP (M. tuberculosis)Screened at 6.0 µMLowers intrabacterial pH via acylation
Substituted 4H-3,1-ones α-Chymotrypsin

= 6.5 - 341 µM
Potency varies with benzene ring substituents[7]

Experimental Design: Causality & Self-Validating Controls

To ensure scientific integrity and reproducibility, an in vitro enzyme assay must be designed as a self-validating system. When working with benzoxazinones, the following parameters are non-negotiable:

  • Buffer Composition & Detergent Causality : Benzoxazinones are inherently hydrophobic molecules. In aqueous buffers, they are prone to forming colloidal aggregates, which can sequester the enzyme and cause false-positive Pan-Assay Interference (PAINS) behavior. Including a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20 or Triton X-100) is mandatory to ensure true stoichiometric inhibition.

  • Pre-incubation Dynamics : Because benzoxazinones act via [6], the reaction requires time to reach a steady-state acyl-enzyme equilibrium. A minimum pre-incubation of 15–30 minutes prior to substrate addition is required. Omitting this step will artificially inflate the apparent

    
    .
    
  • Self-Validating Controls :

    • Background Control (Blank) : Buffer + Substrate. Accounts for spontaneous auto-hydrolysis of the fluorogenic substrate.

    • Vehicle Control (100% Activity) : Enzyme + Substrate + DMSO (matched to the highest inhibitor concentration). Validates maximum uninhibited velocity (

      
      ).
      
    • Positive Control : A clinically validated inhibitor (e.g., [5]) must be run in parallel to confirm the enzyme's active conformation and assay sensitivity.

Protocol I: Continuous Fluorogenic Assay for Serine Protease Inhibition

This protocol is optimized for evaluating benzoxazinone inhibitors against a model serine protease (e.g., Human Neutrophil Elastase) using a 96-well or 384-well microplate format.

Workflow Prep 1. Reagent Preparation PreInc 2. Enzyme-Inhibitor Pre-incubation Prep->PreInc Subst 3. Substrate Addition PreInc->Subst Read 4. Kinetic Readout Subst->Read Anal 5. Data Analysis Read->Anal

Fig 2: Step-by-step in vitro enzyme assay workflow for evaluating benzoxazinone inhibitors.

Step 1: Reagent Preparation
  • Assay Buffer : 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% (v/v) Tween-20. Note: pH 7.4 is critical to maintain the deprotonated state of the catalytic histidine.

  • Enzyme Solution : Dilute HNE to a working concentration of 2 nM in Assay Buffer.

  • Substrate Solution : Prepare a 20 µM solution of the fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) in Assay Buffer.

  • Inhibitor Titration : Prepare a 10-point, 3-fold serial dilution of the benzoxazinone inhibitor in 100% DMSO.

Step 2: Enzyme-Inhibitor Pre-incubation
  • Transfer 49 µL of the Enzyme Solution into the wells of a black, flat-bottom microplate.

  • Add 1 µL of the serially diluted benzoxazinone inhibitor (or DMSO for vehicle controls) to the respective wells. The final DMSO concentration will be 2%, which is generally well-tolerated by serine proteases.

  • Seal the plate and incubate at 25°C or 37°C for 30 minutes to allow the acyl-enzyme intermediate to form[3].

Step 3: Substrate Addition & Kinetic Readout
  • Initiate the reaction by adding 50 µL of the Substrate Solution to all wells using a multichannel pipette (Final assay volume = 100 µL; Final Enzyme = 1 nM; Final Substrate = 10 µM).

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Measure the kinetic fluorescence (Ex/Em = 380/460 nm for AMC) every 60 seconds for 30 minutes.

Step 4: Data Analysis
  • Extract the initial linear velocity (

    
    ) from the progress curves (RFU/min) for each well.
    
  • Subtract the Background Control velocity from all data points.

  • Normalize the data by defining the Vehicle Control velocity as 100% activity.

  • Plot % Activity vs. Log[Inhibitor] and fit using a 4-parameter logistic non-linear regression to determine the

    
    .
    

Protocol II: Jump-Dilution Assay for Reversibility Assessment

Because benzoxazinones form a covalent bond, it is imperative to distinguish whether the compound is a true irreversible "suicide" inhibitor or a slow-reversible inhibitor (as seen with [5] and [6]). The jump-dilution assay provides this mechanistic proof.

  • Complex Formation : Incubate the enzyme at a high concentration (e.g., 100x the final assay concentration) with the benzoxazinone inhibitor at a concentration equivalent to

    
     for 60 minutes.
    
  • Jump-Dilution : Dilute this pre-incubated complex 100-fold into Assay Buffer containing a saturating concentration of the fluorogenic substrate.

  • Kinetic Monitoring : Continuously monitor the fluorescence.

    • Interpretation: If the benzoxazinone is an irreversible inhibitor, the progress curve will remain flat (zero velocity). If it is a slow-reversible inhibitor, the progress curve will exhibit a distinct upward curvature as the acyl-enzyme intermediate slowly hydrolyzes (deacylates), releasing active enzyme back into the pool[3].

References

  • [3] Spencer, R. W., et al. "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution." Biochemical and Biophysical Research Communications. URL:[Link]

  • [5] "Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury." European Journal of Pharmacology (via Ovid). URL:[Link]

  • [6] "Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases." Bioorganic & Medicinal Chemistry Letters (via ResearchGate). URL:[Link]

  • [8] "Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis." ACS Chemical Biology (via PMC). URL:[Link]

  • [4] "Rational Design, Synthesis, and Biological Activity of Benzoxazinones as Novel Factor Xa Inhibitors." Journal of Medicinal Chemistry (via ACS). URL:[Link]

  • [1] "De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase." Pest Management Science (via PMC). URL:[Link]

  • [7] "Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors." ResearchGate. URL:[Link]

  • [2] "Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase." Molecules (via PMC). URL:[Link]

Sources

Method

Application Notes and Protocols for the Handling and Storage of Benzoxazin-4-one Compounds

Introduction: Navigating the Chemistry and Stability of Benzoxazin-4-ones Benzoxazin-4-ones are a pivotal class of heterocyclic compounds, holding significant interest for researchers in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemistry and Stability of Benzoxazin-4-ones

Benzoxazin-4-ones are a pivotal class of heterocyclic compounds, holding significant interest for researchers in medicinal chemistry and drug development due to their wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Their utility as serine protease inhibitors, for instance, makes them valuable tools in studying enzymatic pathways and developing novel therapeutics.[3] However, the chemical reactivity that underlies their biological function also presents challenges in their handling and storage. The benzoxazin-4-one scaffold contains two electrophilic centers, rendering it susceptible to nucleophilic attack and subsequent ring-opening.[4][5] A primary concern is their propensity for hydrolysis, a reaction that can lead to the degradation of the parent compound and a loss of biological activity.[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the safe and effective handling and storage of benzoxazin-4-one compounds. By understanding the chemical principles that govern their stability, researchers can ensure the integrity and reproducibility of their experimental results. This document moves beyond a simple recitation of steps, offering a rationale for each procedural recommendation, grounded in the inherent chemical properties of this important class of molecules.

I. Prudent Laboratory Practices: Handling Solid Benzoxazin-4-one Compounds

The initial handling of solid benzoxazin-4-one compounds sets the stage for their effective use. Adherence to standard laboratory safety protocols is paramount, with special attention to the prevention of dust inhalation and exposure.

Personal Protective Equipment (PPE) and Engineering Controls

A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling benzoxazin-4-one powders, the following should be considered mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes or airborne particles.

  • Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.

  • Lab Coat: A standard laboratory coat protects against contamination of personal clothing.

  • Respiratory Protection: When handling large quantities of powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

These handling procedures should be conducted in a well-ventilated area.[8] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9][10]

General Handling Procedures for Solid Compounds
  • Avoid Dust Formation: Handle solid compounds gently to minimize the generation of dust.[3][8][11][12]

  • Use Appropriate Tools: Employ non-sparking tools when transferring large quantities of the material.[3][8][12]

  • Grounding: For bulk transfers, ensure that equipment is properly grounded to prevent static discharge.[3][8][12]

  • Cleaning Spills: In the event of a spill, carefully sweep or vacuum the solid material into a suitable container for disposal.[6][11] Avoid dry sweeping that can create dust.

II. Storage of Solid Benzoxazin-4-one Compounds: Maintaining Chemical Integrity

The long-term stability of solid benzoxazin-4-one compounds is contingent on proper storage conditions that mitigate exposure to atmospheric moisture and incompatible chemicals.

Optimal Storage Conditions

Benzoxazin-4-one compounds should be stored in a cool, dry, and well-ventilated area .[3][6][8][11][12] The storage containers must be tightly closed to prevent the ingress of moisture.[3][6][8][11][12] The hygroscopic nature of some derivatives and their susceptibility to hydrolysis underscore the importance of a dry environment.[6][8][13]

Incompatible Materials to Avoid

To prevent potentially hazardous reactions, store benzoxazin-4-one compounds separately from:

  • Strong Oxidizing Agents: These can react exothermically with the organic structure of the benzoxazin-4-one.

  • Moisture and Water: As previously discussed, water can lead to hydrolysis and degradation of the compound.[6]

  • Strong Acids and Bases: While the solid-state reactivity may be limited, it is good practice to segregate these compounds from strong acids and bases.

The following table summarizes the key storage parameters for solid benzoxazin-4-one compounds:

ParameterRecommendationRationale
Temperature Cool (as per supplier recommendations, often room temperature)Prevents thermal degradation and slows any potential decomposition reactions.
Atmosphere Dry, inert gas (e.g., argon or nitrogen) for highly sensitive compoundsMinimizes exposure to atmospheric moisture, which can initiate hydrolysis.
Container Tightly sealed, opaque containersProtects from moisture and light, which can cause photodegradation in some compounds.
Location Well-ventilated chemical storage cabinetEnsures proper ventilation and segregation from incompatible materials.[10][14]

III. Preparation of Stock Solutions: The Gateway to Experimentation

The preparation of accurate and stable stock solutions is a critical step for any experimental workflow. The choice of solvent and the handling procedure directly impact the reliability of downstream applications.

Solvent Selection and Solubility Considerations

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of benzoxazin-4-one compounds for in vitro biological assays due to its high solubilizing power for a wide range of organic molecules.[15] However, it is crucial to use anhydrous or high-purity DMSO , as the solvent is hygroscopic and absorbed water can lead to compound degradation over time.[16]

For some applications, other organic solvents may be suitable. The following table provides a general guide to solvents, but it is imperative to consult the specific product information sheet or perform solubility tests for each compound.

SolventGeneral SuitabilityComments
Dimethyl Sulfoxide (DMSO) Excellent for most derivatives for in vitro use.Use anhydrous grade. Be aware of its hygroscopic nature.[17][16]
Ethanol Moderate solubility for some derivatives.Can be used for certain applications, but solubility may be limited.
Chloroform Good solubility for many derivatives.Primarily used during synthesis and purification.[4][18] Not typically used for biological assays due to toxicity.
Pyridine Used as a solvent and base in synthesis.[16]Not suitable for stock solutions for biological studies.

It is strongly recommended to determine the solubility of a new benzoxazin-4-one compound empirically before preparing a large stock solution.

Step-by-Step Protocol for Preparing a DMSO Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution in DMSO.

Materials:

  • Benzoxazin-4-one compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials with secure caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial containing the solid benzoxazin-4-one compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For example, to prepare a 10 mM solution of a compound with a molecular weight of 250 g/mol , dissolve 2.5 mg in 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (not exceeding 40°C) or sonication in a water bath can aid in the dissolution of poorly soluble compounds.[17]

  • Visual Inspection: Visually inspect the solution to ensure that no undissolved particles remain.

IV. Storage of Stock Solutions: Preserving Potency and Preventing Degradation

The long-term stability of benzoxazin-4-one stock solutions is paramount for the consistency of experimental results. The primary threats to the integrity of these solutions are hydrolysis and degradation accelerated by improper storage temperatures and repeated freeze-thaw cycles.

The Rationale for Low-Temperature Storage and Aliquoting

The chemical structure of benzoxazin-4-ones makes them susceptible to hydrolysis, a process that is significantly slowed at lower temperatures.[6][7] Therefore, long-term storage of stock solutions at -20°C or -80°C is strongly recommended.[17]

Repeated freeze-thaw cycles can introduce moisture into the stock solution and promote precipitation and degradation.[17][16] To mitigate this, it is best practice to aliquot the stock solution into smaller, single-use volumes upon preparation. This ensures that the main stock remains frozen and undisturbed.

Recommended Storage Conditions for Stock Solutions
Storage ConditionRecommended TemperatureDurationRationale
Short-term 4°CUp to 24-48 hoursFor immediate use. Minimizes freeze-thaw cycles for experiments conducted over a short period.
Long-term -20°CSeveral monthsSignificantly slows degradation pathways.
Extended Long-term -80°CUp to a year or moreProvides the most stable environment for long-term storage, further reducing the rate of degradation.

Note: The stability of a specific benzoxazin-4-one derivative in solution is compound-dependent. For critical applications, it is advisable to perform periodic quality control checks (e.g., by HPLC) to assess the purity of the stock solution.

V. Protocols for In Vivo Studies: Formulation and Administration

The transition from in vitro to in vivo studies requires careful consideration of the formulation to ensure bioavailability and minimize vehicle-induced toxicity.

Vehicle Selection for In Vivo Administration

The choice of vehicle for administering benzoxazin-4-one compounds to animals depends on the route of administration, the solubility of the compound, and potential toxicities. Common vehicles include:

  • Saline (0.9% NaCl): Often used for water-soluble compounds.

  • Phosphate-Buffered Saline (PBS): A buffered saline solution that is isotonic and non-toxic.

  • Aqueous solutions with co-solvents: For poorly water-soluble compounds, co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol can be used. The final concentration of the co-solvent should be minimized to avoid toxicity.

  • Oil-based vehicles: Corn oil or sesame oil can be used for highly lipophilic compounds, typically for oral or subcutaneous administration.

  • Suspensions: For compounds that are not soluble in common vehicles, a fine suspension can be prepared using suspending agents like carboxymethylcellulose (CMC).

General Protocol for Preparing a Formulation for Injection

This protocol outlines the general steps for preparing a sterile formulation for parenteral administration. All procedures should be conducted using aseptic techniques in a laminar flow hood.

Materials:

  • Benzoxazin-4-one compound

  • Sterile vehicle (e.g., sterile saline, PBS)

  • Sterile vials with rubber septa

  • Sterile syringes and needles

  • 0.22 µm syringe filter

Procedure:

  • Dissolution: Prepare a concentrated stock solution of the benzoxazin-4-one compound in a suitable solvent (e.g., DMSO).

  • Dilution: Aseptically dilute the stock solution with the sterile vehicle to the final desired concentration. The final concentration of the initial solvent (e.g., DMSO) should be kept to a minimum (typically <1-5%) to avoid toxicity.

  • Sterilization: Pass the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.[8][13][19]

  • Labeling: Clearly label the vial with the compound name, concentration, vehicle, date of preparation, and expiration date.

  • Storage: Store the formulation as recommended based on stability studies. For most aqueous formulations, storage at 4°C for a limited time is appropriate.

VI. Visualizing Key Workflows and Concepts

To further clarify the procedures and underlying principles, the following diagrams illustrate key workflows.

Handling_Solid_Compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage Don PPE Don PPE Work in Fume Hood Work in Fume Hood Equilibrate to RT Equilibrate to RT Work in Fume Hood->Equilibrate to RT Weigh Compound Weigh Compound Equilibrate to RT->Weigh Compound Transfer to Container Transfer to Container Weigh Compound->Transfer to Container Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Transfer to Container->Store in Cool, Dry, Well-Ventilated Area Tightly Closed Container Tightly Closed Container

Caption: Workflow for handling solid benzoxazin-4-one compounds.

Stock_Solution_Prep Start Start Weigh Compound Weigh Compound Start->Weigh Compound Add Anhydrous DMSO Add Anhydrous DMSO Weigh Compound->Add Anhydrous DMSO Vortex/Sonicate to Dissolve Vortex/Sonicate to Dissolve Add Anhydrous DMSO->Vortex/Sonicate to Dissolve Visually Inspect for Clarity Visually Inspect for Clarity Vortex/Sonicate to Dissolve->Visually Inspect for Clarity Aliquot into Single-Use Vials Aliquot into Single-Use Vials Visually Inspect for Clarity->Aliquot into Single-Use Vials Store at -20°C or -80°C Store at -20°C or -80°C Aliquot into Single-Use Vials->Store at -20°C or -80°C End End Store at -20°C or -80°C->End

Caption: Protocol for preparing and storing stock solutions.

Hydrolysis_Pathway Benzoxazinone Benzoxazin-4-one O N DegradationProduct Ring-Opened Product (Inactive) Benzoxazinone->DegradationProduct Hydrolysis Water H₂O (Moisture) Water->Benzoxazinone Initiates

Caption: The primary degradation pathway for benzoxazin-4-ones.

VII. Conclusion: Ensuring Experimental Success

The successful use of benzoxazin-4-one compounds in research and development hinges on a thorough understanding of their chemical properties and a commitment to meticulous handling and storage practices. By adhering to the protocols and principles outlined in this guide, researchers can safeguard the integrity of these valuable molecules, leading to more reliable, reproducible, and impactful scientific outcomes. The inherent reactivity of the benzoxazin-4-one ring system, while a challenge, can be effectively managed through the implementation of these scientifically grounded procedures.

References

  • Studies on the hydrolysis of 3,1-benzoxazin-4-ones. (1969). Journal of the Chemical Society B: Physical Organic, 449.
  • Use of Fluids and Diluted Drugs in Research Animals. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[8][11]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-890.

  • The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024, August 7). Retrieved from [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024, August 10). Journal of Drug Delivery and Therapeutics, 14(8-S), 11-20.
  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research, 5(12), 1202-1211.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). Molecules, 29(23), 5678.
  • ​Preparation, Storage and Labeling of Drug and Chemical Formulations. (n.d.). University of Washington. Retrieved from [Link]

  • Effects of Storage Time and Exogenous Protease Inhibitors on Plasma Protein Levels. (2009).
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2008). ILAR Journal, 49(2), 147-160.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024, April 22). Mongolian Journal of Chemistry, 25(51), 24-33.
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004, July 31). Molecules, 9(8), 705-711.
  • A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). Laboratory Furniture Solutions. Retrieved from [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2024, March 28). World Journal of Pharmaceutical Research, 5(6), 554-566.
  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group. Retrieved from [Link]

  • How long can a compound be stable in DMSO for? (2014, November 26). ResearchGate. Retrieved from [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2025, October 16). ResearchGate. Retrieved from [Link]

  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. (2009, January 14). Molecules, 14(1), 364-377.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (1987).
  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). (2004). Journal of Agricultural and Food Chemistry, 52(21), 6492-6502.
  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. (2006). Molecules, 11(11), 864-873.
  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2025, August 7). ResearchGate. Retrieved from [Link]

  • one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2025, August 15). Frontiers in Chemistry, 13, 1429817.

Sources

Application

Advanced One-Pot Synthesis Methods for 2-Aryl-3,1-benzoxazin-4-ones: Protocols, Mechanistic Insights, and Optimization Strategies

Introduction & Scientific Context The 2-aryl-3,1-benzoxazin-4-one scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as a critical precursor for the synthesis of bioactive quinazolinones (such...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 2-aryl-3,1-benzoxazin-4-one scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as a critical precursor for the synthesis of bioactive quinazolinones (such as the sedative methaqualone and various antimicrobial agents) and acting as potent inhibitors of serine proteases like human leukocyte elastase[1].

Historically, the synthesis of these heterocycles relied on a stepwise approach involving the N-acylation of anthranilic acid followed by a separate dehydrative cyclization step. However, isolating the intermediate N-aroylanthranilic acid is problematic due to its susceptibility to hydrolysis and the consequent reduction in overall atom economy. Modern synthetic chemistry has thus pivoted toward one-pot methodologies that drive the tandem condensation and cyclodehydration continuously. This guide details the mechanistic causality and provides self-validating protocols for the two most prominent one-pot strategies: the classical pyridine-mediated acylation and the transition-metal-free oxidative condensation[2].

Mechanistic Pathways & Causality

Pathway A: The Classical Acylation-Dehydration Route

The most established one-pot method involves reacting anthranilic acid with an aroyl chloride in the presence of pyridine[3].

  • Causality of Stoichiometry: Why use two equivalents of acid chloride? The first equivalent reacts with the nucleophilic amine of anthranilic acid to form the N-aroyl amide. The second equivalent is mechanistically essential; it reacts with the carboxylic acid group to form a highly reactive mixed anhydride. This mixed anhydride serves as an excellent leaving group, facilitating the intramolecular nucleophilic attack by the amide oxygen to close the benzoxazinone ring[1].

  • Role of Pyridine: Pyridine acts dually as an acid scavenger (neutralizing the HCl byproduct to prevent protonation of the anthranilic acid amine) and as a nucleophilic catalyst that accelerates the formation of the mixed anhydride.

Pathway B: Iodine-Catalyzed Oxidative Condensation

To circumvent the use of moisture-sensitive acid chlorides and toxic pyridine, modern green chemistry employs the oxidative condensation of anthranilic acids with aryl aldehydes[2].

  • Causality of Reagents: The reaction begins with the condensation of the amine and aldehyde to form a Schiff base (imine). A catalytic amount of molecular iodine (

    
    ) acts as a mild Lewis acid, coordinating to the imine nitrogen to increase the electrophilicity of the imine carbon. This triggers intramolecular cyclization by the adjacent carboxylic acid, yielding a 1,2-dihydrobenzoxazin-4-one intermediate.
    
  • Role of the Oxidant (TBHP): tert-Butyl hydroperoxide (TBHP) is introduced as a terminal oxidant. It facilitates the oxidative dehydrogenation of the dihydro intermediate, restoring aromaticity and yielding the final 2-aryl-3,1-benzoxazin-4-one[4].

Comparative Data Presentation

The following table summarizes the quantitative and operational differences between the primary one-pot methodologies.

Synthetic StrategyPrimary ReagentsCatalyst / BaseOxidantTypical SolventTemp (°C)Yield RangeGreen Chemistry Profile
Classical Acylation Anthranilic acid + Aroyl chloride (2 eq)Pyridine (Base)NonePyridine / Toluene80–11080–96%Low (Uses toxic pyridine, generates HCl waste)
Oxidative Condensation Anthranilic acid + Aryl aldehyde (1 eq)

(10-20 mol%)
TBHP (2-3 eq)DMSO or

80–9075–90%High (Avoids acid chlorides, uses benign oxidants)
Decarboxylative Coupling Anthranilic acid +

-Keto acid (1.2 eq)
CuCl (10 mol%)

(Air)
Toluene / DMF100–12070–87%Moderate (Requires transition metal, extrudes

)

Visualizations of Synthetic Workflows

G A Anthranilic Acid C1 N-Aroyl Intermediate A->C1 + Aroyl Chloride Pyridine Base C2 Schiff Base Intermediate A->C2 + Aryl Aldehyde Acid Cat. D 2-Aryl-3,1-benzoxazin-4-one (Final Product) A->D + α-Keto Acid, CuCl (-CO2, -H2O) B1 Aroyl Chloride (Classical) B1->C1 B2 Aryl Aldehyde (Oxidative) B2->C2 B3 α-Keto Acid (Decarboxylative) B3->D C1->D Cyclodehydration (-H2O) C2->D I2 / TBHP Oxidative Cyclization

Fig 1. Divergent one-pot synthetic workflows for 2-aryl-3,1-benzoxazin-4-ones.

G S1 Anthranilic Acid + Aryl Aldehyde S2 Condensation (Schiff Base / Imine Formation) S1->S2 -H2O S3 I2-Mediated Activation (Electrophilic Imine) S2->S3 S4 Intramolecular Cyclization (Nucleophilic Attack by -COOH) S3->S4 S5 1,2-Dihydrobenzoxazin-4-one (Intermediate) S4->S5 S6 Oxidative Dehydrogenation (TBHP as Terminal Oxidant) S5->S6 S7 2-Aryl-3,1-benzoxazin-4-one S6->S7 -H2O, -t-BuOH

Fig 2. Mechanistic pathway of the iodine-catalyzed oxidative condensation.

Experimental Methodologies

Protocol A: Pyridine-Mediated One-Pot Acylation-Cyclization

This protocol is optimized for maximum yield using commercially available acid chlorides[3],[1].

Reagents:

  • Anthranilic acid (10.0 mmol, 1.37 g)

  • Aroyl chloride (e.g., Benzoyl chloride) (22.0 mmol, 2.55 mL)

  • Anhydrous Pyridine (15 mL)

Step-by-Step Workflow:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.

  • Dissolution: Dissolve anthranilic acid (10.0 mmol) in anhydrous pyridine (15 mL). Cool the flask in an ice bath to 0–5 °C.

  • Addition: Add the aroyl chloride (22.0 mmol) dropwise over 15 minutes. Causality note: The exothermic nature of the initial N-acylation requires controlled addition to prevent degradation.

  • Cyclodehydration: Remove the ice bath and heat the reaction mixture to reflux (approx. 115 °C) for 3–5 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar N-aroylanthranilic acid intermediate (

    
    ) and the appearance of a highly fluorescent, less polar spot (
    
    
    
    ) indicates successful cyclization.
  • Work-up: Cool the mixture to room temperature and pour it slowly into 150 mL of vigorously stirred ice-cold water containing 5% HCl (to neutralize excess pyridine). A solid precipitate will form immediately.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold saturated

    
     solution (to remove unreacted acids), and then with distilled water. Recrystallize from ethanol.
    
  • Validation Checkpoint 2 (IR Spectroscopy): Confirm product identity via FT-IR. Look for the disappearance of broad -OH/-NH stretches (3200-3400

    
    ) and the presence of a sharp, characteristic benzoxazinone lactone C=O stretch at ~1750 
    
    
    
    and a C=N stretch at ~1600
    
    
    .
Protocol B: Transition-Metal-Free Oxidative Condensation ( /TBHP)

This protocol utilizes a greener approach, avoiding acid chlorides entirely[2],[4].

Reagents:

  • Anthranilic acid (10.0 mmol, 1.37 g)

  • Aryl aldehyde (e.g., Benzaldehyde) (10.0 mmol, 1.06 g)

  • Molecular Iodine (

    
    ) (1.5 mmol, 0.38 g, 15 mol%)
    
  • TBHP (70% aqueous solution) (25.0 mmol, 3.5 mL)

  • Dimethyl Sulfoxide (DMSO) (10 mL)

Step-by-Step Workflow:

  • Imine Formation: In a 50 mL round-bottom flask, combine anthranilic acid (10.0 mmol) and the aryl aldehyde (10.0 mmol) in DMSO (10 mL). Stir at room temperature for 30 minutes. Visual cue: The solution will turn deep yellow/orange, indicating Schiff base formation.

  • Catalyst & Oxidant Addition: Add molecular iodine (15 mol%) followed by the dropwise addition of TBHP (2.5 eq).

  • Oxidative Cyclization: Heat the reaction mixture to 80 °C in an oil bath for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:Ethyl Acetate 8:2). Ensure the intermediate dihydrobenzoxazinone is fully consumed.

  • Work-up: Quench the reaction by cooling to room temperature and adding 20 mL of saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted iodine and excess peroxides. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient).
    

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(3-tolyl)-4h-3,1-benzoxazin-4-one synthesis

Welcome to the Technical Support Center for the synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one . This heterocyclic compound is a critical intermediate in drug development, frequently utilized in the synthesis of quinaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one . This heterocyclic compound is a critical intermediate in drug development, frequently utilized in the synthesis of quinazolinones and as a potent scaffold for serine protease (e.g., α-chymotrypsin) inhibitors[1].

Synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones often presents challenges such as incomplete cyclization, competitive hydrolysis (ring-opening), and poor atom economy when using classical methods[2]. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to maximize your synthetic yield and ensure high product purity.

Reaction Workflow

Workflow A Anthranilic Acid + m-Toluoyl Chloride B N-Acylation (Et3N, CHCl3, 0-25°C) A->B C N-(3-methylbenzoyl) anthranilic acid B->C TLC Check D Cyclodehydration (TCT, DMF, 25°C) C->D E 2-(3-tolyl)-4H-3,1- benzoxazin-4-one D->E Ice-water crash

Workflow for the two-step, one-pot synthesis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one.

Standard Operating Procedure (SOP): High-Yield Synthesis via Iminium Activation

Traditional methods relying on acetic anhydride or pyridine require harsh reflux conditions and complicate purification[2]. We recommend a mild, two-step, one-pot approach utilizing Cyanuric Chloride (TCT) and Dimethylformamide (DMF). This combination generates a highly reactive Vilsmeier-Haack-type iminium intermediate that efficiently drives cyclodehydration at room temperature[3].

Step-by-Step Methodology:

  • N-Acylation (Amide Formation):

    • Dissolve 1.0 eq (e.g., 3 mmol) of freshly purified anthranilic acid in anhydrous chloroform (10 mL)[2].

    • Add 1.1 eq of anhydrous triethylamine (Et₃N). Causality: Et₃N acts as an HCl scavenger, preventing the protonation of anthranilic acid's amine group, which would otherwise deactivate it toward nucleophilic attack[3].

    • Slowly add 1.0 eq of 3-methylbenzoyl chloride (m-toluoyl chloride) dropwise at 0 °C to control the exothermic reaction. Stir at room temperature for 2 hours.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 7:3). Do not proceed until the highly fluorescent anthranilic acid spot disappears.

  • In-situ Cyclodehydration:

    • In a separate dry vial, prepare the cyclizing complex by dissolving 1.0 eq of Cyanuric Chloride (TCT) in anhydrous DMF (5 mL)[3].

    • Add this pale-yellow iminium solution directly to the reaction mixture. Stir for an additional 4 hours at room temperature.

  • Workup & Isolation:

    • Evaporate the chloroform under reduced pressure.

    • Pour the residue into strictly ice-cold distilled water (20 mL) to precipitate the product[3].

    • Filter immediately, wash with cold water, and dry rapidly under a high vacuum. Recrystallize from dry heptane to afford the pure 2-(3-tolyl)-4H-3,1-benzoxazin-4-one.

Quantitative Data: Cyclization Agent Comparison

To aid in experimental design, the following table summarizes the performance of various cyclization agents used to convert N-acyl anthranilic acids into 4H-3,1-benzoxazin-4-ones based on recent literature[2],[3],[4],[5].

Cyclization AgentReaction TempTimeExpected YieldDrawbacks / Mechanistic Notes
Acetic Anhydride 130 °C (Reflux)4–6 h60–70%Harsh thermal conditions; risk of product degradation; difficult solvent removal[5].
Pyridine / Heat 115 °C (Reflux)3–5 h50–65%Toxic solvent; high boiling point complicates downstream purification[6].
TCT / DMF 25 °C2–4 h85–92%Mild conditions; requires strictly anhydrous DMF to maintain iminium cation stability[3].
TCT / PPh₃ (Grinding) 25 °C1–2 min>90%Highly efficient green chemistry; requires mechanochemical milling equipment[4].

Troubleshooting Guide

Troubleshooting Start Issue: Low Yield (<40%) TLC Perform TLC Analysis (Hexane:EtOAc 7:3) Start->TLC Hydrolysis Issue: Product Loss During Workup Start->Hydrolysis Post-Reaction Unreacted Spot: Unreacted Anthranilic Acid TLC->Unreacted Intermediate Spot: N-acyl anthranilic acid TLC->Intermediate Sol1 Action: Verify Acyl Chloride Integrity & Et3N Equivalents Unreacted->Sol1 Sol2 Action: Ensure Anhydrous DMF for TCT Activation Intermediate->Sol2 Sol3 Action: Use Strictly Ice-Cold Water; Avoid Base Hydrolysis->Sol3

Troubleshooting logic tree for resolving low synthetic yields and product degradation.

Q: My final yield is consistently below 40%, and TLC shows a massive spot for the N-acyl intermediate. Why is cyclization failing? A: The N-acyl anthranilic acid intermediate has low nucleophilicity at the amide oxygen, making spontaneous cyclization difficult[3]. If you are using the TCT/DMF method, the most common failure point is moisture. TCT and DMF react to form a Vilsmeier-Haack iminium cation. If your DMF is wet, water rapidly hydrolyzes this intermediate back to DMF and cyanuric acid before it can activate the carboxylic acid hydroxyl group into a good leaving group[3]. Ensure your solvents are strictly anhydrous.

Q: I achieved complete conversion on TLC, but my isolated yield dropped significantly after the aqueous workup. What causes this? A: 4H-3,1-benzoxazin-4-ones are highly susceptible to nucleophilic attack and subsequent ring-opening (hydrolysis), especially in basic or prolonged aqueous conditions[2]. The benzoxazinone ring can easily revert to the N-acyl anthranilic acid. To prevent this, ensure the workup uses ice-cold water to crash out the product, avoid alkaline washes (such as saturated NaHCO₃), and rapidly dry the filtered precipitate under a vacuum.

Q: I am observing unreacted anthranilic acid even after 4 hours of acylation. Should I add more m-toluoyl chloride? A: Before adding more reagent, check the quality of your m-toluoyl chloride and your base. Acid chlorides degrade into unreactive carboxylic acids upon exposure to atmospheric moisture. Additionally, ensure you are using a slight excess of Et₃N (1.1 to 1.5 eq)[2]. Without sufficient base, the HCl byproduct will protonate the remaining anthranilic acid, rendering it completely unreactive.

Frequently Asked Questions (FAQs)

Q: I need to scale up this synthesis but want to avoid large volumes of chlorinated solvents and DMF. Are there alternative "green" methods? A: Yes. Recent advancements have demonstrated that mechanochemical synthesis (solvent-assisted grinding) dramatically improves yields while eliminating bulk solvents. By grinding the N-acyl intermediate with TCT and catalytic triphenylphosphine (PPh₃) in the presence of sodium carbonate, cyclodehydration occurs in just 1–2 minutes at room temperature, yielding up to 98%[4].

Q: Why use m-toluoyl chloride instead of m-toluic acid with a coupling reagent? A: While coupling reagents (like EDC/HOBt) can be used with m-toluic acid, acid chlorides are significantly more electrophilic. The amine group on anthranilic acid is electronically deactivated by the electron-withdrawing ortho-carboxylic acid group. Using the highly reactive m-toluoyl chloride ensures rapid, quantitative N-acylation without the need for expensive coupling additives or prolonged heating[3].

Q: How does the steric hindrance of the 3-methyl (m-tolyl) group affect the cyclization yield compared to other derivatives? A: The 3-methyl group introduces mild steric bulk, but because it is in the meta position, it points away from the reactive center during the cyclodehydration transition state. It is generally very well-tolerated and has minimal impact on the yield. This is in contrast to bulky ortho-substituted aroyl chlorides, which can drastically reduce yields due to steric clashes[4].

References

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine Source: Organic Chemistry Portal (Synlett) URL:[Link]

  • Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors Source: ResearchGate URL:[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Hydrolysis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(3-tolyl)-4H-3,1-benzoxazin-4-one , a potent heterocyclic electrophile common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(3-tolyl)-4H-3,1-benzoxazin-4-one , a potent heterocyclic electrophile commonly utilized as a suicide inhibitor for serine proteases (such as human leukocyte elastase and chymotrypsin).

Due to its mechanism of action, the benzoxazinone core is inherently unstable in aqueous environments. This guide addresses the root causes of its degradation and provides field-proven, self-validating methodologies to ensure structural integrity during storage and enzymatic assays.

Part 1: The Chemistry & Causality of Degradation

Q: Why does 2-(3-tolyl)-4H-3,1-benzoxazin-4-one degrade so rapidly in my assay buffer? A: The instability is a direct consequence of the molecule's biochemical function. The 4H-3,1-benzoxazin-4-one core lacks traditional ester-like resonance stabilization[1]. This absence of resonance leaves the C4 carbonyl highly polarized and extremely electrophilic—a necessary feature for acylating the active-site serine of target proteases[2]. However, in aqueous buffers (particularly at pH > 7.0), hydroxide ions (OH⁻) act as competing nucleophiles. They attack the C4 position, forming a tetrahedral intermediate that collapses to cause irreversible ring-opening, yielding an inactive N-(3-toluoyl)anthranilic acid derivative[3].

Q: Does the 3-tolyl group at the C2 position offer any protection against hydrolysis? A: Only marginally. The alkaline hydrolysis rate (


) of benzoxazinones is heavily dictated by the electronic and steric nature of the C2 substituent[2]. While the 3-tolyl group is mildly electron-donating compared to halogenated aryl groups (which would accelerate hydrolysis by increasing C4 electrophilicity), it lacks the extreme steric bulk required to physically shield the C4 carbonyl from water or hydroxide attack.

HydrolysisMechanism A 2-(3-tolyl)-4H-3,1- benzoxazin-4-one B Nucleophilic Attack (OH⁻ at C4) A->B Aqueous Buffer (pH > 7.0) C Tetrahedral Intermediate B->C D Ring Opening C->D E N-(3-toluoyl) anthranilic acid D->E Irreversible

Logical flow of the alkaline hydrolysis mechanism of 2-aryl-4H-3,1-benzoxazin-4-ones.

Part 2: Storage and Handling Guidelines

Q: What is the optimal solvent for creating stock solutions? A: You must use strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) . Protic solvents (like methanol or ethanol) must be avoided entirely, as they will initiate rapid alcoholysis, converting the active benzoxazinone into an inactive ester.

Q: How should I store the reconstituted stock to prevent degradation over time? A: Benzoxazinones undergo slow hydrolysis even in frozen DMSO if atmospheric moisture is introduced during freeze-thaw cycles. Stocks must be aliquoted into single-use vials, purged with an inert gas (Argon or Nitrogen), and stored at -80°C.

Workflow S1 1. Lyophilized Powder Store at -20°C with Desiccant S2 2. Reconstitution Use Anhydrous DMSO (≤0.01% H₂O) S1->S2 S3 3. Aliquoting Single-use vials, purge with Argon S2->S3 S4 4. Assay Prep Dilute in buffer immediately before use S3->S4

Optimal handling and reconstitution workflow to prevent premature hydrolysis.

Part 3: Quantitative Stability Data

To assist in assay planning, the following table summarizes the estimated hydrolytic half-lives of typical 2-aryl-4H-3,1-benzoxazin-4-ones under various environmental conditions.

Table 1: Estimated Hydrolytic Half-Life ( ) in Aqueous Media
pH LevelTemperatureEstimated Half-Life (

)
Primary Degradation Pathway
5.5 (Acidic)25°C> 24 hoursAcid-catalyzed protonation at N1
7.4 (Physiological)25°C45 - 60 minutesMild alkaline hydrolysis at C4[2]
7.4 (Physiological)37°C15 - 20 minutesAccelerated alkaline hydrolysis
8.5 (Basic)25°C< 5 minutesRapid nucleophilic attack by OH⁻

Note: Data is extrapolated from structure-activity relationship studies of 2-aryl substituted benzoxazinones. Actual values may fluctuate based on buffer composition (e.g., presence of nucleophilic thiols like DTT).

Part 4: Step-by-Step Self-Validating Methodologies

To ensure trustworthiness in your experimental data, every protocol involving 2-(3-tolyl)-4H-3,1-benzoxazin-4-one must include a self-validation step to confirm the molecule has not hydrolyzed prior to enzyme exposure.

Protocol 1: Anhydrous Reconstitution & Validation

Objective: Prepare a stable 10 mM stock solution and verify ring integrity.

  • Preparation: Equilibrate the lyophilized vial of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Solvent Quality: Add activated 3Å molecular sieves to a fresh bottle of high-purity DMSO to ensure it is strictly anhydrous (≤0.01% H₂O).

  • Reconstitution: Inject the anhydrous DMSO into the vial to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Self-Validation (UV-Vis Check): Dilute a 1 µL aliquot into 1 mL of anhydrous DMSO. Scan the absorbance from 250 nm to 400 nm. Intact 2-aryl-benzoxazinones exhibit a distinct absorption peak around 310–330 nm. If this peak is severely diminished or shifted, hydrolysis has occurred.

  • Storage: Aliquot the remaining stock into PCR tubes (10–20 µL each), blanket with Argon gas, cap tightly, and store at -80°C.

Protocol 2: Kinetic Assay Setup for Hydrolysis-Prone Inhibitors

Objective: Execute a protease inhibition assay without losing the inhibitor to aqueous hydrolysis.

  • Buffer Prep: Prepare your assay buffer at the lowest acceptable pH for your target enzyme (ideally pH 6.5–7.0) to minimize the alkaline hydrolysis rate. Do not add DTT or β-mercaptoethanol , as these thiols will rapidly attack the benzoxazinone ring[4].

  • Enzyme/Substrate Mix: Pre-incubate the target protease and the fluorogenic/chromogenic substrate in the microplate wells.

  • Just-in-Time Addition: Thaw a single-use DMSO aliquot of the inhibitor. Dilute it into the assay buffer only seconds before adding it to the microplate.

  • Initiation: Add the inhibitor to the wells to initiate the binding kinetics. By adding the inhibitor last, it competes directly with the substrate for the enzyme's active site before bulk water can hydrolyze it.

References

  • Robinson, R. S., & Spencer, J. R. (1993). 13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones. Canadian Journal of Chemistry. URL:[Link]

  • Wouters, F. C., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. SciELO. URL:[Link]

  • D'Rozario, A. P., et al. (1981). Stepwise proton transfer in the acid-catalysed hydrolysis of 3,1-benzoxazin-4-ones: electrostatic or hydrogen-bond stabilisation of the conjugate acid. Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Gütschow, M., et al. (1993). Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. ResearchGate. URL:[Link]

Sources

Troubleshooting

Purification methods for 2-(3-tolyl)-4h-3,1-benzoxazin-4-one

Welcome to the Technical Support Center for the purification and handling of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Benzoxazinones act as semi-acid anhydrides, making their C4 carbonyl highly electrophilic and susceptible to nucleophilic attack [1]. Because this compound is a critical precursor for quinazolinone-based drugs and elastase inhibitors, achieving >98% purity requires a mechanistic understanding of its reactivity. This center provides field-proven, self-validating methodologies and troubleshooting logic to ensure the scientific integrity of your workflow.

Part 1: Workflow Visualization

The following diagram maps the logical progression from crude synthesis to isolated, high-purity product, highlighting the two primary purification pathways based on the crude impurity profile.

G Start Anthranilic Acid + 3-Toluoyl Chloride Intermediate N-(3-Toluoyl)anthranilic Acid Start->Intermediate Cyclization Cyclization (e.g., POCl3 or Cyanuric Chloride) Intermediate->Cyclization Crude Crude 2-(3-Tolyl)-4H- 3,1-benzoxazin-4-one Cyclization->Crude Recryst Recrystallization (Ether/Chloroform) Crude->Recryst Scalable Method Chroma Flash Chromatography (Neutralized Silica) Crude->Chroma Complex Impurities Pure1 Pure Crystalline Product (>98% Purity) Recryst->Pure1 Pure2 Pure Eluted Product (>99% Purity) Chroma->Pure2

Synthesis and purification workflow for 2-(3-tolyl)-4H-3,1-benzoxazin-4-one.

Part 2: Validated Purification Methodologies

Method A: Solvent-Gradient Recrystallization (Preferred for Scale-Up)

Causality: Recrystallization relies on differential thermodynamic solubility. By dissolving the crude product in a hot solubilizing solvent (chloroform) and introducing a hot anti-solvent (diethyl ether), you create a supersaturated environment upon cooling [2]. The slow formation of the crystal lattice thermodynamically excludes structurally dissimilar impurities (such as unreacted anthranilic acid or polymeric byproducts).

Step-by-Step Protocol:

  • Dissolution: Transfer the crude 2-(3-tolyl)-4H-3,1-benzoxazin-4-one to a round-bottom flask. Add a minimal volume of boiling chloroform until the solid just dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble polymeric byproducts.

  • Gradient Addition: Place the filtrate on a hot plate. Dropwise, add hot diethyl ether (anti-solvent) until the solution becomes slightly turbid. Add exactly one drop of chloroform to clear the turbidity.

  • Controlled Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold diethyl ether.

  • Self-Validation Checkpoint: Dry the crystals in a vacuum oven at 45°C for 2 hours and weigh them. Re-dry for an additional 1 hour and weigh again. A constant mass (Δ < 0.1%) validates the complete removal of interstitial solvent. A sharp melting point range (≤ 2°C) validates high crystalline purity.

Method B: Base-Deactivated Flash Chromatography (For Complex Mixtures)

Causality: Standard silica gel contains acidic silanol groups. Because the benzoxazinone core acts as a semi-acid anhydride, it is highly electrophilic. Adventitious moisture on acidic silica catalyzes a nucleophilic attack, leading to hydrolytic ring-opening and severe yield loss [3]. Pre-treating the silica with a tertiary amine neutralizes these sites, preserving the heterocyclic ring.

Step-by-Step Protocol:

  • Stationary Phase Deactivation: Slurry pack the column using silica gel (230-400 mesh) mixed with a solution of 1% Triethylamine (Et₃N) in Hexane.

  • Equilibration: Flush the packed column with 2 column volumes of your starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to remove excess, unbound Et₃N.

  • Loading: Dry-load the crude mixture onto a minimal amount of deactivated silica and apply it to the top of the column.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate. Monitor the eluent via TLC (UV 254 nm).

  • Self-Validation Checkpoint: Perform 2D-TLC on the pooled product fractions before concentration. Spot the sample, run it in the primary solvent system, rotate the plate 90 degrees, and run it again. A single spot on the diagonal validates that the compound is stable in the mobile phase and free of co-eluting degradants.

Part 3: Quantitative Data Presentation

When deciding between purification methods, consult the following comparative matrix based on empirical laboratory data for benzoxazinone derivatives.

ParameterMethod A: RecrystallizationMethod B: Deactivated Chromatography
Typical Yield Recovery 75% – 85%60% – 70%
Purity Achieved >98% (Crystalline)>99% (Amorphous/Powder)
Scalability Excellent (Multi-gram to kg)Poor (Best for < 2 grams)
Time Investment 18–24 hours (includes cooling)2–4 hours
Primary Use Case High-purity scaling, removal of saltsComplex crude profiles, closely eluting impurities

Part 4: Troubleshooting Guides & FAQs

Q1: My product degrades into a lower-Rf spot during column chromatography. What is the mechanism, and how do I prevent it? A1: This is hydrolytic decomposition. The benzoxazinone ring is opening back into N-(3-toluoyl)anthranilic acid. This occurs because the acidic silanol groups on standard silica gel, combined with trace moisture, catalyze a nucleophilic attack on the highly electrophilic C4 carbonyl [3]. Solution: You must switch to neutralized silica (pre-treated with 1% Et₃N) or use neutral alumina as your stationary phase.

Mechanism Benz 2-(3-Tolyl)-4H-3,1- benzoxazin-4-one Attack Nucleophilic Attack by H2O (Catalyzed by Acidic Silica) Benz->Attack RingOpen Ring-Opened Impurity (N-(3-Toluoyl)anthranilic Acid) Attack->RingOpen

Acid-catalyzed hydrolytic ring-opening of benzoxazinones on standard silica gel.

Q2: During recrystallization, my product forms an oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A2: "Oiling out" occurs when the product separates as a liquid phase rather than a solid. Causality: The temperature of the mixture is above the melting point of the solute-solvent mixture, or there is a high concentration of lipophilic impurities disrupting the thermodynamic driving force to nucleate. Solution: Reheat the mixture until it is completely homogeneous. Add slightly more of the solubilizing solvent (chloroform) to lower the saturation threshold, and cool the flask much more slowly (e.g., in a warm water bath). Alternatively, seed the solution with a pure crystal of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one to provide an immediate nucleation site.

Q3: How can I ensure my starting materials (anthranilic acid and 3-toluoyl chloride) are completely removed before I even begin advanced purification? A3: Implement a rigorous acid-base aqueous workup. Unreacted 3-toluoyl chloride rapidly hydrolyzes to 3-toluic acid. Both 3-toluic acid and unreacted anthranilic acid contain free carboxylic acid groups. Washing your post-reaction organic layer with a mild, cold aqueous base (e.g., saturated NaHCO₃) deprotonates these impurities, converting them into water-soluble sodium salts and effectively partitioning them into the aqueous layer [4].

Q4: How should the purified 2-(3-tolyl)-4H-3,1-benzoxazin-4-one be stored to prevent degradation? A4: Due to its semi-acid anhydride character, the compound is highly moisture-sensitive [1]. Store the purified solid in a tightly sealed amber vial flushed with an inert gas (argon or nitrogen). Place the vial inside a desiccator containing an active desiccant (e.g., anhydrous calcium sulfate) and store it at 4°C.

References

  • "Use of 2-Ethoxy(4H)
  • "Technical Support Center: Optimizing Reaction Conditions for 4H-3,1-Benzoxazine Synthesis" - Benchchem.
  • "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance" - MDPI.
  • "Technical Guide: Synthesis and Characterization of 2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one" - Benchchem.
Optimization

Technical Support Center: Recrystallization of Benzoxazinone Derivatives

Welcome to the Technical Support Center for the purification of benzoxazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtain...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of benzoxazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining high-purity benzoxazinone compounds. Recrystallization, a cornerstone of purification, is often perceived as more of an art than a science. This guide aims to demystify the process by providing a logical framework for solvent selection, detailed experimental protocols, and a comprehensive troubleshooting guide based on chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions researchers face when developing a recrystallization protocol for a new benzoxazinone derivative.

Q1: What are the ideal properties of a recrystallization solvent?

The selection of an appropriate solvent is the most critical factor for successful recrystallization.[1] An ideal solvent should exhibit a steep solubility curve for the benzoxazinone derivative; the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2] This differential solubility is the fundamental principle that allows for the separation of the desired compound from its impurities.[3]

Other key properties include:

  • Inertness: The solvent must not react with the compound.[1] Given that benzoxazinone rings can be susceptible to hydrolysis under certain conditions, it is crucial to avoid solvents that could promote ring-opening.[4][5]

  • Volatility: The solvent should have a relatively low boiling point (typically below 100-110 °C) to allow for easy removal from the purified crystals during the drying phase.[6]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain completely soluble in the cold solvent (staying in the mother liquor after crystallization).[3]

  • Safety and Cost: The solvent should be low in toxicity, non-flammable, and cost-effective for the scale of the purification.[2]

Q2: Which single solvents are commonly used for benzoxazinone derivatives?

Based on synthetic literature, several common organic solvents have been successfully employed for the recrystallization of benzoxazinone derivatives and their intermediates. The choice is highly dependent on the specific substituents on the benzoxazinone core.

Commonly reported solvents include:

  • Alcohols (Ethanol, Methanol): These are excellent starting points for many moderately polar benzoxazinones. Ethanol has been used for 2-methyl-7-nitroquinazolin-4(3H)-one derivatives, and methanol for 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one.[7][8] However, be mindful that prolonged heating in alcohols could potentially lead to ester formation if the ring opens.

  • Ethers (Diethyl Ether, MTBE): Diethyl ether has been used to recrystallize N-acylanthranilic acid precursors to benzoxazinones.[9] Ethers are generally suitable for less polar compounds.

  • Esters (Ethyl Acetate): A versatile solvent with moderate polarity, often used in mixed-solvent systems.

  • Hydrocarbons (Toluene, Hexane, Petroleum Ether): These non-polar solvents are typically used for non-polar derivatives or as the "insoluble" component in a mixed-solvent system. Toluene and petroleum ether have been reported for recrystallizing specific derivatives.[10][11]

Q3: When should I use a mixed-solvent system?

A mixed-solvent system, also known as a solvent-antisolvent system, is employed when no single solvent meets the ideal solubility criteria.[12] This situation often arises when a compound is either too soluble or too insoluble in a range of common solvents. The goal is to create a solvent mixture where the compound has the desired steep solubility curve.

You should consider a mixed-solvent system if:

  • Your compound is readily soluble in one solvent, even at room temperature.

  • Your compound is nearly insoluble in another solvent, even at its boiling point.

  • The two solvents are fully miscible with each other.[12]

Q4: How do I select and use an appropriate mixed-solvent pair?

The process involves pairing a "good" or "soluble" solvent (in which your compound is highly soluble) with a "poor" or "antisolvent" (in which your compound is sparingly soluble).[13]

Common Miscible Pairs:

  • Methanol / Water

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane

  • Toluene / Hexane

The general procedure is to dissolve the impure benzoxazinone in the minimum amount of the hot "good" solvent. The hot "poor" solvent is then added dropwise until the solution becomes persistently cloudy (turbid), indicating the saturation point has been reached.[13] A few drops of the "good" solvent are then added back to the hot solution to just redissolve the precipitate and ensure the solution is saturated. Allowing this solution to cool slowly should yield crystals.[12]

Data & Visualizations

Table 1: Properties of Common Recrystallization Solvents

This table summarizes the physical properties of solvents frequently used in the purification of benzoxazinone derivatives. These properties are critical for making an informed selection based on the principles outlined above.

SolventBoiling Point (°C)Density (g/mL)Dielectric Constant (Polarity)Solubility in Water
Water1001.00080.1Miscible
Ethanol78.50.78924.6Miscible
Methanol650.79232.7Miscible
Ethyl Acetate770.8956.08.7 g/100g
Acetone56.20.78620.7Miscible
Acetonitrile81.60.78637.5Miscible
Toluene1110.8672.40.05 g/100g
Hexane690.6551.9<0.1 g/100g
Diethyl Ether34.60.7134.37.5 g/100g

(Data compiled from multiple sources[7][14])

Diagram 1: Solvent Selection Workflow

This diagram illustrates the logical decision-making process for selecting an appropriate recrystallization solvent system.

SolventSelection cluster_single Single Solvent System cluster_mixed Mixed Solvent System start Start with Impure Benzoxazinone Derivative test_solvents Screen Solvents: 1. Polar (Ethanol, Methanol) 2. Mid-Polar (Ethyl Acetate) 3. Non-Polar (Toluene, Hexane) start->test_solvents find_good_solvent Find a solvent where: - Soluble when hot - Insoluble when cold test_solvents->find_good_solvent Test solubility single_success Proceed with Single-Solvent Recrystallization find_good_solvent->single_success Yes find_pair Find a miscible pair: 1. 'Good' Solvent (dissolves well) 2. 'Poor' Solvent (insoluble) find_good_solvent->find_pair No mixed_success Proceed with Mixed-Solvent Recrystallization find_pair->mixed_success Yes fail No suitable system found. Consider alternative purification (e.g., Chromatography) find_pair->fail No Troubleshooting start Problem Encountered During Recrystallization q1 What is the issue? start->q1 oil Compound 'Oiled Out' q1->oil Oiling Out no_xtal No Crystals Formed q1->no_xtal No Crystals low_yield Low Yield q1->low_yield Low Yield impure Product Still Impure q1->impure Still Impure sol_oil 1. Reheat, add more solvent 2. Ensure slow cooling 3. Use lower boiling point solvent oil->sol_oil sol_no_xtal Is solution clear? no_xtal->sol_no_xtal sol_low_yield 1. Use minimum hot solvent 2. Ensure complete cooling (ice bath) 3. Check for premature crystallization 4. Minimize heating time (hydrolysis risk) low_yield->sol_low_yield sol_impure 1. Ensure slow cooling 2. Wash crystals with cold solvent 3. Re-evaluate solvent choice 4. Consider pre-purification (chromatography) impure->sol_impure sol_too_much_solvent Too much solvent likely. Boil off a portion and re-cool. sol_no_xtal->sol_too_much_solvent Yes sol_supersat Supersaturated. 1. Scratch flask with glass rod 2. Add a seed crystal sol_no_xtal->sol_supersat No (Cloudy)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzoxazinone Cyclodehydration

Welcome to the Benzoxazinone Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the cyclodehydration of N-acylanthranilic acids into 4H-3,1-benzoxazin-4-ones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoxazinone Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the cyclodehydration of N-acylanthranilic acids into 4H-3,1-benzoxazin-4-ones. While classical methods relying on harsh dehydrating agents (e.g., acetic anhydride, POCl₃) are ubiquitous, they often lead to thermal degradation, poor atom economy, and difficult purifications 1.

This guide focuses on mechanistically sound, modern approaches—specifically the cyanuric chloride/DMF iminium-mediated cyclodehydration—and provides a comprehensive troubleshooting framework to ensure high-fidelity synthesis 2, 3.

Mechanistic Workflow & Reagent Selection

Understanding the causality of your reaction is the first step in troubleshooting. Cyclodehydration requires the activation of the carboxylic acid moiety to facilitate an intramolecular nucleophilic attack by the weakly nucleophilic amide oxygen.

G Start N-Acylanthranilic Acid Decision Reagent Selection Start->Decision Ac2O Acetic Anhydride (Reflux, 130°C) Decision->Ac2O TCT Cyanuric Chloride / DMF (Room Temp) Decision->TCT DCC DCC / DMAP (Room Temp) Decision->DCC Thermal Thermal Degradation (Tarry Byproducts) Ac2O->Thermal Prolonged heating Product 4H-3,1-Benzoxazin-4-one Ac2O->Product Optimal time Iminium Iminium Cation Activation TCT->Iminium Rapid activation DCU DCU Precipitation (Purification Issue) DCC->DCU Byproduct formation DCC->Product Slower cyclization Iminium->Product Intramolecular attack

Workflow and reagent selection for benzoxazinone cyclodehydration.

Standardized Methodology: Cyanuric Chloride/DMF Cyclodehydration

To establish a self-validating system, we recommend transitioning from classical acetic anhydride reflux to the Cyanuric Chloride (TCT)/DMF method. This protocol leverages an iminium cation intermediate, allowing the reaction to proceed at room temperature with a highly simplified workup 2, 4.

Step-by-Step Protocol:

  • Iminium Complex Generation: In an oven-dried flask under an N₂ atmosphere, dissolve Cyanuric Chloride (1.0 equiv) in anhydrous DMF (3.0 mL/mmol). Stir at room temperature for 15 minutes.

    • Causality: TCT reacts with DMF to form a Vilsmeier-Haack-type iminium cation. This highly electrophilic species serves as the actual cyclizing agent.

    • Validation Checkpoint: The solution should become slightly cloudy or develop a white precipitate (the iminium chloride salt). If no physical change is observed, your TCT may be hydrolyzed; check reagent integrity before proceeding.

  • Substrate Addition: Slowly add the N-acylanthranilic acid (1.0 equiv) to the stirring iminium suspension.

  • Cyclodehydration: Stir the reaction mixture at room temperature for 1–2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting material (a broad, polar streak) should completely convert to a highly UV-active, non-polar spot.

  • Quenching & Workup: Pour the mixture into crushed ice-water. The water-soluble triazine byproducts (hydroxydichloro-1,3,5-triazine) will dissolve, while the desired benzoxazinone precipitates.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Self-Validation: If the product forms an oil rather than a solid precipitate, extract the aqueous layer with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Reagent Comparison

Selecting the right dehydrating agent dictates the impurity profile of your final product. Use the table below to evaluate alternative cyclodehydration environments.

Dehydrating Reagent SystemOperating TemperatureTypical Reaction TimeAverage YieldPrimary Byproduct / Drawback
Acetic Anhydride (Ac₂O) 130–140 °C (Reflux)2–12 hours60–80%Acetic acid; Thermal degradation and tar formation
POCl₃ / Pyridine 80–100 °C3–6 hours65–85%Phosphoric acid; Highly toxic, harsh acidic conditions
DCC / DMAP Room Temperature12–24 hours70–90%Dicyclohexylurea (DCU); Difficult to separate from product
Cyanuric Chloride / DMF Room Temperature1–2 hours85–95%Water-soluble triazine derivatives; Moisture sensitive
Troubleshooting FAQs

Q1: My cyclodehydration reaction is stalling, leaving significant amounts of unreacted N-acylanthranilic acid. What is the root cause? A1: This is typically a failure of carboxylic acid activation. The amide oxygen is a poor nucleophile; therefore, the carboxylic acid must be converted into a highly reactive intermediate (e.g., an active ester). If you are using the TCT/DMF method, the iminium cation is extremely moisture-sensitive. Ambient water will rapidly hydrolyze the iminium species back to DMF and cyanuric acid derivatives, outcompeting your substrate 3. Actionable Fix: Ensure your DMF is strictly anhydrous (stored over molecular sieves) and conduct the iminium generation step under an inert argon or nitrogen atmosphere.

Q2: I successfully isolated the benzoxazinone, but upon storage or NMR analysis, it appears to have reverted back to the open-chain N-acylanthranilic acid. Why? A2: Benzoxazinones—particularly 2-alkyl substituted derivatives—are inherently susceptible to hydrolysis. The 4H-3,1-benzoxazin-4-one ring acts as a potent acylating agent. In the presence of ambient moisture or trace water in NMR solvents (like DMSO-d₆ or CDCl₃), the lactone ring undergoes nucleophilic attack by water, cleaving the ring to regenerate the N-acylanthranilic acid 4. Actionable Fix: Modify your workup to avoid prolonged exposure to aqueous conditions, especially basic aqueous solutions which accelerate ring opening. Store the purified compounds in a desiccator under vacuum or inert gas. For NMR, use freshly opened, ampouled deuterated solvents.

Q3: When using acetic anhydride, my yields are low, and the reaction mixture turns into a dark, tarry mess. How can I optimize this? A3: The classical acetic anhydride method requires prolonged heating at elevated temperatures (often >130 °C). While effective for stable, simple substrates, these harsh conditions lead to thermal degradation, polymerization, and the formation of dark tarry byproducts when dealing with electron-rich or sterically hindered substrates 1. Actionable Fix: Abandon the thermal Ac₂O method for sensitive substrates. Transition to room-temperature cyclodehydration using the Cyanuric Chloride/DMF protocol described above, or utilize coupling agents like EDCI/HOBt which operate under mild conditions and prevent thermal stress.

Q4: I am using DCC for cyclodehydration, but I cannot separate the byproduct from my benzoxazinone. What is the best approach? A4: N,N'-Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU) as a stoichiometric byproduct. DCU is notoriously difficult to remove because it is partially soluble in many organic solvents and often co-elutes or co-precipitates with the target benzoxazinone. Actionable Fix: Switch from DCC to EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDCI generates a urea byproduct that is highly water-soluble and can be completely removed during a standard aqueous wash, ensuring a self-validating purification step without the need for column chromatography.

References
  • A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. ResearchGate.[Link]

  • Benzyne-Mediated Route to Benzoxazinones. Synfacts.[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.[Link]

  • Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Semantic Scholar.[Link]

Sources

Optimization

Minimizing side products in 2-(3-tolyl)-benzoxazinone formation

Topic: Minimizing Side Products in 2-(3-tolyl)-benzoxazinone Formation Ticket ID: BXZ-TOL-003 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Products in 2-(3-tolyl)-benzoxazinone Formation Ticket ID: BXZ-TOL-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Insight[1][2]

Welcome to the technical support hub for benzoxazinone synthesis. You are targeting 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (also known as 2-(3-methylphenyl)-benzoxazinone).

This reaction is a cyclodehydration of N-(3-toluoyl)anthranilic acid. While seemingly straightforward, the 3,1-benzoxazin-4-one ring is pharmacologically active precisely because it is an activated electrophile . This makes it inherently unstable toward nucleophiles (including water).

The Core Conflict: You are trying to force a ring closure that releases water (dehydration), but the product reacts avidly with water to ring-open (hydrolysis). Success depends entirely on shifting this equilibrium and protecting the product from moisture during workup.

Reaction Pathway & Failure Modes

The following diagram illustrates the desired pathway versus the two most common failure modes: Hydrolysis (reversion to precursor) and Acetylation/Exchange (impurity formation when using acetic anhydride).

Benzoxazinone_Pathways Start N-(3-toluoyl) anthranilic acid Agent Dehydrating Agent (Ac2O or SOCl2) Start->Agent Target TARGET: 2-(3-tolyl)-benzoxazinone Start->Target Cyclodehydration (-H2O) Exchange SIDE PRODUCT B: 2-Methyl-benzoxazinone (If using Ac2O) Start->Exchange Ac2O Exchange (High Temp/Long Time) Hydrolysis SIDE PRODUCT A: Ring Opening (Reversion to Acid) Target->Hydrolysis Moisture/Aq. Workup (Nucleophilic Attack)

Figure 1: Mechanistic pathway showing the competition between cyclization and hydrolysis/exchange reactions.

Troubleshooting Dashboard (FAQ)

Use this section to diagnose specific issues observed in your analytical data (TLC, LC-MS, NMR).

Q1: My product precipitates as a solid, but after filtration and drying, the melting point is broad and low. NMR shows a carboxylic acid proton (~13 ppm).

Diagnosis: Hydrolysis (Ring Opening). The benzoxazinone ring is highly susceptible to moisture. If you washed the filter cake with water or allowed it to sit in moist air, the ring opened back to the starting material, N-(3-toluoyl)anthranilic acid.

  • Fix:

    • Avoid Aqueous Washes: Do not wash the reaction mixture with water if possible. If you must, use ice-cold water and move immediately to drying.

    • Solvent Switch: Wash the filter cake with cold dry ether or hexane.

    • Storage: Store the product in a desiccator.

Q2: I am using Acetic Anhydride ( ) for cyclization. I see a small impurity peak in LC-MS with M+ = 161 (or similar low mass).

Diagnosis: Acetylation Artifacts (2-Methyl-benzoxazinone). When using


 at high temperatures for too long, an exchange reaction can occur where the 3-toluoyl group is displaced by an acetyl group, forming 2-methyl-benzoxazinone. Alternatively, if your starting material contained unreacted anthranilic acid, it was acetylated and cyclized.
  • Fix:

    • Reduce Temperature: Do not reflux

      
       (140°C) unnecessarily. 60–80°C is often sufficient.
      
    • Monitor Strictly: Stop the reaction immediately upon consumption of the starting material (TLC monitoring).

    • Alternative Reagent: Switch to Thionyl Chloride (

      
      ) or EDC-HCl to eliminate the source of the acetyl group.
      
Q3: The reaction mixture turns dark black/tarry.

Diagnosis: Thermal Decomposition / Oligomerization. Benzoxazinones can undergo self-condensation or polymerization at very high temperatures, especially in the presence of strong acids or bases.

  • Fix:

    • Ensure the reaction is performed under an inert atmosphere (

      
      ).
      
    • If using

      
      , ensure excess reagent is removed under vacuum at moderate temperatures (<50°C).
      

Optimized Protocols

Do not rely on generic literature. Use these optimized procedures designed to minimize the side products identified above.

Method A: The "Clean" Thionyl Chloride Method (Recommended)

Best for: High purity, avoiding acetyl impurities.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Add a stir bar and a reflux condenser fitted with a

    
     drying tube.
    
  • Dissolution: Suspend 1.0 eq of N-(3-toluoyl)anthranilic acid in dry toluene (approx. 10 mL/g).

  • Activation: Add 1.5 eq of Thionyl Chloride (

    
    ).
    
  • Reaction: Heat to reflux for 2–3 hours. The suspension should clear as the benzoxazinone forms (it is more soluble in toluene than the acid).

  • Workup (Critical):

    • Distill off the solvent and excess

      
       under reduced pressure. Do not add water. 
      
    • Add a small amount of dry hexane to the residue and re-evaporate (co-evaporation) to remove traces of

      
      .
      
    • Recrystallize the solid residue from dry Hexane/Ethyl Acetate or dry Ethanol.

Method B: The "Classic" Acetic Anhydride Method

Best for: Speed, robustness against minor moisture.

  • Reaction: Dissolve N-(3-toluoyl)anthranilic acid in 5–10 volumes of Acetic Anhydride.

  • Heating: Heat to 120°C for 1 hour. Do not over-cook.

  • Workup:

    • Cool the mixture to 0°C in an ice bath. The product often crystallizes out.

    • Filtration: Filter the solid rapidly.

    • Wash: Wash with cold

      
       (Diethyl ether) or Hexane. Avoid water washes unless absolutely necessary to remove acetic acid, and if so, do it rapidly with ice water.
      
    • Drying: Dry in a vacuum desiccator over

      
       or silica gel immediately.
      

Impurity Profile & Data Table

Use this table to identify peaks in your analysis.

CompoundStructure / IdentitySourceTroubleshooting
Target 2-(3-tolyl)-benzoxazinone Desired Product Keep Dry.
Impurity A N-(3-toluoyl)anthranilic acidHydrolysis (Starting Material)Check solvents for water. Avoid basic workup.
Impurity B 2-Methyl-benzoxazinoneSide reaction with

Switch to Method A (

). Reduce reaction time.
Impurity C Anthranilic AcidDeep HydrolysisReaction conditions too harsh (acidic/basic).
Impurity D Ethyl Ester derivativeSolvolysisDo not recrystallize from Ethanol unless product is very stable; use Toluene/Hexane.

Decision Tree: Workflow Optimization

Follow this logic flow to determine the best next step for your specific situation.

Troubleshooting_Tree Start Start: Select Reagent Q1 Is the starting material acid-sensitive? Start->Q1 MethodA Use SOCl2 Method (Cleaner, no acetyl impurities) Q1->MethodA Yes MethodB Use Ac2O Method (Faster, easier handling) Q1->MethodB No Check Check TLC/LCMS MethodA->Check MethodB->Check Issue1 Issue: M+42 peak found (Acetylation) Check->Issue1 Impurity Found Issue2 Issue: Product reverts to acid on column Check->Issue2 Purification Fail Sol1 Switch to SOCl2 Issue1->Sol1 Sol2 Use Neutral Alumina or Dry Recrystallization Issue2->Sol2

Figure 2: Decision logic for reagent selection and troubleshooting purification failures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
  • Hassan, S. Y. (2013).[1] Synthesis and pharmacological evaluation of 2-substituted-4H-3,1-benzoxazin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 81-121.

  • Tišler, M. (1980). Synthesis of 4H-3,1-benzoxazin-4-ones. Heterocycles, 14(9). (Authoritative review on the chemistry and stability of the benzoxazinone ring system).
  • Gomtsyan, A., et al. (2005). Design and synthesis of 2-substituted benzoxazinones as inhibitors. Journal of Medicinal Chemistry.

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-toluoyl chloride, anthranilic acid, and thionyl chloride before handling.

Sources

Troubleshooting

Benzoxazin-4-one Synthesis Optimization: Technical Support Center

Welcome to the Technical Support Center for the synthesis of benzoxazin-4-one derivatives. These heterocyclic scaffolds are critical in drug development, serving as precursors for elastase inhibitors, anti-neoplastic age...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzoxazin-4-one derivatives. These heterocyclic scaffolds are critical in drug development, serving as precursors for elastase inhibitors, anti-neoplastic agents, and complex quinazolinones. This guide is designed for researchers and scientists experiencing bottlenecks in reaction times, suboptimal yields, or complex purification workflows.

Mechanistic Causality: Why Do Traditional Syntheses Stall?

The classical synthesis of benzoxazin-4-ones relies on the dimerization or acylation of anthranilic acid followed by cyclodehydration. Traditionally, this is facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) in pyridine 1[1].

However, researchers frequently encounter prolonged reaction times (8 to 12 hours) during the cyclization step. The causality behind this delay lies in the intermediate state: once the N-acylated anthranilic acid is formed, the intramolecular nucleophilic attack by the carboxylic acid is inherently slow due to the low electrophilicity of the amide group 2[2]. Overcoming this requires shifting from brute-force thermal dehydration to targeted electrophilic activation.

Mechanism A Anthranilic Acid Derivative C N-Acylated Intermediate (Amide Formation) A->C B Acylating Agent (e.g., Benzoyl Chloride) B->C E Active Ester / Iminium Cation (High Electrophilicity) C->E + Agent D Cyclizing Agent (Cyanuric Chloride/DMF) D->E F Intramolecular Cyclodehydration (Nucleophilic Attack by -OH) E->F G Benzoxazin-4-one Target Scaffold F->G

Mechanistic pathway of benzoxazin-4-one synthesis via electrophilic activation.

Troubleshooting & Optimization FAQs

Q: My cyclodehydration step using acetic anhydride takes over 8 hours. How can I accelerate this without degrading my substrate? A: Switch to a Cyanuric chloride/Dimethylformamide (DMF) system. This combination generates a Vilsmeier-Haack-type iminium cation. The positive charge, size, and planar skeleton of this iminium cation make it a highly reactive target for the hydroxyl group. It rapidly converts the stable intermediate into an activated ester, allowing mild cyclodehydration to occur in under 4 hours at room temperature2[2].

Q: Are there catalyst-driven alternatives that bypass the N-acylation bottleneck entirely? A: Yes. Transition-metal catalysis and oxidative coupling have revolutionized this synthesis. For example, an iodine-catalyzed (I₂) oxidative cascade sequence using tert-butyl hydroperoxide (TBHP) as an oxidant can directly couple anthranilic acids with aldehydes or undergo decarbonylative cleavage to form the benzoxazinone core in as little as 20 minutes to 2 hours 3[3][4].

Q: What are the best green-chemistry parameters to prevent side-product formation and reduce time? A: Solvent-assisted grinding (mechanochemistry) is highly effective. By grinding N-substituted anthranilic acid derivatives with 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine, rapid cyclodehydration occurs. The elimination of bulk solvent increases local concentration, drastically reducing reaction times while preventing thermal degradation side-products 5[5].

Quantitative Optimization Data

The table below summarizes how modern catalytic and reagent choices quantitatively improve reaction metrics compared to classical methods.

Optimization StrategyReagents / CatalystTemperatureReaction TimeTypical YieldMechanistic Advantage
Classical Dehydration POCl₃ / Pyridine0 °C to RT8 - 12 hours60 - 70%Standard activation, but suffers from slow intramolecular attack[1].
Iminium Activation Cyanuric Chloride / DMFRoom Temp2 - 4 hours80 - 89%High electrophilicity of iminium cation accelerates esterification[2].
Mechanochemical 2,4,6-trichloro-1,3,5-triazine / PPh₃Room Temp< 1 hour> 85%High local concentration; rapid cyclodehydration without bulk solvent[5].
Oxidative Cleavage I₂ (catalyst) / TBHP (oxidant)90 - 100 °C20 mins - 2 hrsUp to 92%Direct C-N/C-O coupling via radical intermediates[4][6].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step contains a physical or chemical checkpoint to verify success before proceeding.

Protocol A: Rapid One-Pot Synthesis via Cyanuric Chloride/DMF

Optimized for temperature-sensitive substrates requiring mild conditions.

  • N-Acylation: In a round-bottom flask, dissolve anthranilic acid (3 mmol) and anhydrous triethylamine (3.3 mmol) in chloroform (10 mL). Slowly add a solution of benzoyl chloride (3 mmol) in chloroform (10 mL).

    • Self-Validation Checkpoint: Stir for 2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the highly polar, UV-active anthranilic acid spot confirms successful N-acylation.

  • Iminium Activation: To the stirred mixture, add a solution of cyanuric chloride (3 mmol) in DMF (5 mL).

    • Self-Validation Checkpoint: The solution will immediately transition to a light yellow color . This colorimetric shift is the physical validation of the active iminium cation formation2[2].

  • Cyclodehydration & Isolation: Allow the reaction to stir for 4 hours. Evaporate the solvent under vacuum and pour the residue into 20 mL of ice-cold distilled water.

    • Self-Validation Checkpoint: A crystalline solid should precipitate immediately. If the product remains an oil, unreacted DMF or intermediate is present; wash the organic layer thoroughly with saturated sodium bicarbonate to force precipitation.

Protocol B: Iodine-Catalyzed Oxidative Decarbonylative Cleavage

Optimized for rapid synthesis from unstrained C(sp³)–C(sp²) bonds.

  • Reaction Setup: In a reaction vial, combine the N-acyl substrate (0.16 mmol), I₂ catalyst (0.08 mmol), NaHCO₃ base (0.16 mmol), and anhydrous TBHP (0.96 mmol) in anhydrous DMSO (1.5 mL) 6[6].

    • Self-Validation Checkpoint: You must use anhydrous TBHP. Using aqueous TBHP or failing to dry solvents will divert the pathway, yielding undesired aldol side products (e.g., quinolin-4(1H)-ones) instead of the target benzoxazinone6[6].

  • Heating & Monitoring: Heat the mixture to 90–100 °C. The mixture will exhibit a dark brown hue due to the iodine catalyst.

  • Quenching: Upon completion (approx. 2 hours via TLC), cool the mixture and quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation Checkpoint: The immediate disappearance of the brown iodine color confirms the successful reduction of excess I₂. This prevents the formation of halogenated byproducts during the subsequent ethyl acetate extraction.

Diagnostic Workflow

If you are still experiencing extended reaction times or poor yields, follow this diagnostic logic tree to isolate the variable causing the failure.

Troubleshooting Start Issue: Prolonged Reaction Time (> 8 hours) or Low Yield Q1 Is the N-acylation complete? (Check TLC) Start->Q1 Sol1 Action: Ensure anhydrous conditions & active acyl chloride Q1->Sol1 No Q2 Is the cyclization stalling? Q1->Q2 Yes Sol2 Action: Switch to Cyanuric Chloride/DMF or apply Microwave Heating Q2->Sol2 Yes Q3 Are side products dominating? Q2->Q3 No Sol3 Action: Optimize Catalyst Loading (e.g., Cu(I) or I2/TBHP) Q3->Sol3 Yes

Troubleshooting logic for optimizing benzoxazin-4-one reaction times.

References

  • Benchchem - Technical Guide: Synthesis and Characterization of 2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one.
  • PMC - One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.
  • MDPI - Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • Organic Chemistry Portal - Benzoxazinone synthesis.
  • ACS Organic Letters - Selective Oxidative Decarbonylative Cleavage of Unstrained C(sp3)–C(sp2) Bond: Synthesis of Substituted Benzoxazinones.

Sources

Optimization

Resolving solubility issues of 2-(3-tolyl)-4h-3,1-benzoxazin-4-one

Topic: Resolving Solubility & Stability Issues Status: Active | Tier: Level 3 (Senior Scientist Support) Welcome to the Technical Support Interface You have reached the advanced troubleshooting hub for 2-(3-tolyl)-4H-3,1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility & Stability Issues

Status: Active | Tier: Level 3 (Senior Scientist Support)

Welcome to the Technical Support Interface

You have reached the advanced troubleshooting hub for 2-(3-tolyl)-4H-3,1-benzoxazin-4-one . This compound belongs to a class of heterocyclic serine protease inhibitors (specifically Human Leukocyte Elastase - HLE) that function as "suicide substrates."

The Core Challenge: This molecule presents a classic Solubility-Stability Paradox . The very chemical feature that makes it a potent inhibitor (the reactive cyclic acyl-enzyme forming ring) renders it highly susceptible to hydrolytic ring-opening in aqueous media.

This guide treats your solubility problem not just as a physical dissolution issue, but as a kinetic stability challenge.

Part 1: The Solubility-Stability Mechanism

Why is this compound difficult to handle?

Before attempting to dissolve this compound, you must understand that "cloudiness" in your buffer is not always simple precipitation; it can be the product of ring degradation.

The Mechanism of Failure: In aqueous buffers (especially at pH > 7.0), the lactone/oxazinone ring undergoes nucleophilic attack by hydroxide ions. This opens the ring, destroying the pharmacophore and forming the inactive N-acyl anthranilic acid derivative.

Visualizing the Stability Pathway

The following diagram illustrates the competition between successful solubilization and hydrolytic degradation.

Benzoxazinone_Stability Solid Solid Compound (2-(3-tolyl)-4H-3,1-benzoxazin-4-one) Stock DMSO Stock Solution (Stable) Solid->Stock Dissolution Aqueous Aqueous Buffer (Metastable State) Stock->Aqueous Dilution (<1% DMSO) Target Target Enzyme (HLE) (Acylation/Inhibition) Aqueous->Target Fast Binding (k_on) Hydrolysis Hydrolyzed Product (Ring Open/Inactive) Aqueous->Hydrolysis Spontaneous Hydrolysis (High pH / Time)

Figure 1: The kinetic race between enzyme inhibition and spontaneous hydrolysis. High pH accelerates the red path.

Part 2: Step-by-Step Solubilization Protocol

Follow this protocol to maximize soluble fraction and half-life.

Phase A: Stock Preparation

Do not use ethanol or methanol. Benzoxazinones can undergo alcoholysis (ring opening by alcohol) over time.

ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO High solubility capacity; chemically inert toward the oxazinone ring in the absence of water.
Concentration 10 mM - 50 mM High concentration minimizes the volume of DMSO added to the final assay, reducing solvent effects on the enzyme.
Storage -20°C, Desiccated Prevent hygroscopic water absorption by DMSO, which would trigger slow hydrolysis in the freezer.
Phase B: Aqueous Dilution (The Critical Step)

Direct addition of high-concentration stock to buffer often causes "crashing out" (precipitation).

The "Intermediate Dilution" Method:

  • Prepare Buffer: Use PBS or HEPES at pH 6.5 – 7.0 .

    • Warning: Avoid Tris buffer if possible (primary amines can theoretically attack the ring, though slower than OH-).

    • Critical: Do NOT exceed pH 7.5. The hydrolysis rate constant (

      
      ) increases log-linearly with pH.
      
  • Step 1 (Pre-dilution): Dilute your 10 mM DMSO stock 1:10 into 100% PEG-400 or Propylene Glycol .

    • Result: You now have a 1 mM solution in a DMSO/PEG cosolvent system.

  • Step 2 (Final Dilution): Pipette the DMSO/PEG mix into your vortexing assay buffer.

    • Target: Final DMSO concentration < 1%.

    • Mechanism:[1][2][3][4] PEG acts as a "bridge" solvent, preventing the immediate formation of crystal lattice nuclei that occurs when hydrophobic DMSO hits water.

Part 3: Troubleshooting FAQs

Direct answers to common failure modes.

Q1: The solution turns cloudy immediately upon adding to the buffer. What happened? Diagnosis: This is "Oiling Out" or rapid crystallization. Fix: You likely exceeded the intrinsic solubility limit or the mixing was too slow.

  • Use the Intermediate Dilution Method (Phase B above).

  • Add a non-ionic surfactant: 0.01% - 0.05% Tween-80 or Triton X-100 to the buffer before adding the compound. This stabilizes micro-aggregates and prevents visible precipitation.

Q2: My IC50 values are shifting. The compound seems less potent if I wait 30 minutes. Diagnosis: Hydrolytic Degradation . The ring is opening before it reaches the enzyme. Fix:

  • Time-Stamp: Treat this as a "fresh-only" reagent. Do not prepare dilutions more than 15 minutes before use.

  • Lower pH: If your assay allows, drop the pH to 6.5. Hydrolysis is significantly slower at slightly acidic pH.

  • Verify Integrity: Run a quick HPLC/LC-MS. If you see a peak with Mass = [Parent + 18], your ring has hydrolyzed.

Q3: Can I use this compound for in vivo studies? It precipitates in saline. Diagnosis: The compound is too lipophilic for simple saline formulation. Fix: You require a complexation agent.

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 20% w/v in water.

  • Protocol: Dissolve the compound in a small volume of DMSO, then add slowly to the 20% HP-β-CD solution with vigorous stirring. The hydrophobic benzoxazinone will nest inside the cyclodextrin cone, shielding it from water (improving stability) and preventing precipitation.

Part 4: Decision Matrix for Experiment Type

Select your workflow based on your end-goal.

Workflow_Decision Start Start: Select Experiment Type EnzymeAssay In Vitro Enzyme Assay (HLE / Protease) Start->EnzymeAssay CellCulture Cell-Based Assay Start->CellCulture InVivo In Vivo / Animal Model Start->InVivo EnzymeSol Use DMSO Stock + Tween-80 pH < 7.5 PREPARE FRESH EnzymeAssay->EnzymeSol CellSol Limit DMSO < 0.5% Check Media pH (Avoid >7.4) Watch for Serum Protein Binding CellCulture->CellSol VivoSol Formulation Required: 20% HP-beta-Cyclodextrin or PEG400/Saline (50:50) InVivo->VivoSol

Figure 2: Select the formulation strategy that matches your biological context.

References
  • Mechanism of Action: Teshima, T., et al. (1991). "4H-3,1-Benzoxazin-4-one compound and elastase inhibitor composition containing the same." WIPO Patentscope, WO/1991/012245. Link

  • Hydrolysis Kinetics: Gütschow, M., et al. (2012). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. (Contextual validation of hydrolysis rates vs. inhibition constants). Link

  • Solubility Enhancement: Krstić, M., et al. (2023).[5] "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences. Link

  • Chemical Stability: Al-Iraqi, M.A., et al. (2013). "Chemistry of 4H-3,1-Benzoxazin-4-ones." University of Mosul. (Detailed reaction mechanisms including hydrolysis). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(3-tolyl)-4H-3,1-benzoxazin-4-one before handling.

Sources

Troubleshooting

Scale-up challenges for 2-(3-tolyl)-4h-3,1-benzoxazin-4-one

Technical Support Center: Scale-Up Guide for 2-(3-tolyl)-4H-3,1-benzoxazin-4-one To: Process Chemistry & Scale-Up Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting & Optim...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Guide for 2-(3-tolyl)-4H-3,1-benzoxazin-4-one

To: Process Chemistry & Scale-Up Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting & Optimization Protocols for 2-Aryl-Benzoxazinone Synthesis

Executive Summary

The transition of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one from bench (gram-scale) to pilot (kilo-scale) presents distinct physical organic chemistry challenges. Unlike simple amides, the benzoxazinone core acts as a cyclic imidate/mixed anhydride, making it inherently electrophilic and susceptible to hydrolysis.

This guide moves beyond standard literature preparations to address the process-critical parameters (PCPs) : thermal management of the acylation exotherm, moisture-induced ring opening, and slurry dynamics during isolation.

Module 1: Reaction Kinetics & Thermal Management

The Challenge: The synthesis typically involves the acylation of anthranilic acid with 3-toluoyl chloride followed by cyclodehydration. On a scale >100g, the exotherm from the initial acylation and the subsequent dehydration (often using acetic anhydride or thionyl chloride) can trigger runaway conditions or promote dimer formation.

Standard Protocol (Optimized for Scale):

  • Reagents: Anthranilic acid (1.0 eq), 3-Toluoyl chloride (1.05 eq), Pyridine (2.0 eq or catalytic with base scavenger).

  • Solvent: Acetonitrile (MeCN) or Toluene (preferred for azeotropic drying).

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Temperature Spike >10°C upon addition Uncontrolled acylation kinetics.Dosing Control: Switch from batch addition to semi-batch. Add 3-toluoyl chloride as a solution in toluene over 1-2 hours. Maintain

during addition.
"Gummy" or Sticky Precipitate Pyridine hydrochloride salts trapping product.Solvent Switch: Toluene is superior to DCM for scale. If sticky, add 10% volume of THF to solubilize the intermediate amide before cyclization.
Low Conversion (Intermediate Amide persists) Incomplete cyclodehydration.Thermal Drive: The ring closure is endothermic relative to the acylation. After addition, the mixture must be refluxed (or treated with

) to drive water elimination.

Visual Workflow: Synthesis Logic & Safety Gates

SynthesisWorkflow Start Anthranilic Acid + Solvent (Toluene) Cooling Cool to 0-5°C (Critical Process Parameter) Start->Cooling Addition Slow Addition of 3-Toluoyl Chloride Cooling->Addition Exotherm Control Intermediate N-(3-toluoyl)anthranilic acid (Intermediate Formed) Addition->Intermediate Cyclization Cyclodehydration (Reflux or Ac2O addn) Intermediate->Cyclization Heat/Dehydrating Agent Check In-Process Control (IPC) Check for Amide Peak Cyclization->Check Check->Cyclization Amide > 1% Extend Reflux Isolation Cool & Filter (Anhydrous Wash) Check->Isolation Amide < 1%

Caption: Figure 1. Step-wise synthesis workflow emphasizing thermal gating and IPC points to prevent runaway exotherms and ensure complete cyclization.

Module 2: Stability & Hydrolysis (The "Moisture" Issue)

The Challenge: The 3,1-benzoxazin-4-one ring is thermodynamically unstable toward water. It behaves like an activated ester. In the presence of atmospheric moisture or wet solvents, it hydrolyzes back to the open-ring N-(3-toluoyl)anthranilic acid.

Diagnostic Indicators:

  • Melting Point Depression: Pure 2-(3-tolyl) analog should melt sharply (approx. 130-140°C range, dependent on polymorph). A broad range (e.g., 115-125°C) indicates hydrolysis.

  • IR Shift:

    • Target: Lactone carbonyl stretch at ~1750–1760 cm⁻¹ .

    • Contaminant: Amide/Acid carbonyls at ~1650–1680 cm⁻¹ and broad -OH/-NH stretches >3000 cm⁻¹.

Troubleshooting Guide:

ObservationTechnical DiagnosisSolution
Product degrades on filter funnel Hydrolysis via atmospheric moisture during slow filtration.Nitrogen Blanket: Use a pressure filter (Nutsche) under

rather than vacuum filtration which pulls humid air through the cake.
HPLC shows "M+18" peak Ring opening (Mass = Product + Water).Solvent QC: Verify water content of wash solvents (Hexane/Heptane) is <0.05%. Do NOT wash with water or aqueous bicarbonate.
Yield > 100% Wet cake or significant hydrolysis (Acid is heavier than lactone).Drying Protocol: Dry in a vacuum oven at 40°C with

or silica desiccant. Avoid temps >60°C if moisture is present to prevent polymerization.

Visual Logic: Impurity Profiling

HydrolysisLogic Product 2-(3-tolyl)-benzoxazinone (Target) Transition Tetrahedral Intermediate Product->Transition + H2O (Fast) Water Moisture (H2O) (Nucleophile) Water->Transition OpenRing N-(3-toluoyl)anthranilic acid (Impurity) Transition->OpenRing Ring Opening Detection Detect via IR: Loss of 1760 cm-1 OpenRing->Detection QC Failure

Caption: Figure 2. Mechanistic pathway of moisture-induced degradation. The reaction is reversible but heavily favors the open-ring acid in the presence of water.

Module 3: Isolation & Purification Protocols

The Challenge: Chromatography is non-viable at kilo-scale. Purification must rely on crystallization. However, the 3-tolyl group adds lipophilicity, making the product soluble in common organic solvents, complicating yield recovery.

Recommended Crystallization System:

  • Anti-Solvent Method:

    • Dissolve crude in minimal Dichloromethane (DCM) or Toluene .

    • Slowly add n-Heptane or Hexane (ratio 1:3).

    • Cool to 0°C.

    • Why? The benzoxazinone crystallizes out; unreacted toluoyl chloride and non-polar impurities remain in the mother liquor.

  • Wash Protocol:

    • Wash the filter cake with cold, anhydrous Heptane .

    • Avoid: Alcohols (Ethanol/Methanol). These are nucleophiles and will react with the benzoxazinone to form esters (alcoholysis) [1].

Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride (


) instead of acetic anhydride for the cyclization? 
A:  Yes, but with caution. 

is effective for converting the intermediate amide to the imidoyl chloride, which then cyclizes. However, this releases

and

gas. On a large scale, gas evolution management (scrubbers) is critical. Acetic anhydride is generally preferred for milder conditions, despite the byproduct (acetic acid) being harder to remove [2].

Q2: My reaction mixture turned black/dark brown. Is the batch lost? A: Not necessarily. Benzoxazinones are prone to oxidation or polymerization at high temperatures (>100°C) in the presence of air. The dark color is often due to trace oxidation of the anthranilic acid amine. Perform a carbon treatment (activated charcoal) during the recrystallization step to remove color bodies.

Q3: Why is the 3-tolyl derivative harder to crystallize than the 2-phenyl analog? A: The meta-methyl group disrupts the crystal packing efficiency compared to the symmetrical phenyl ring. This lowers the melting point and increases solubility. You may need to lower the isolation temperature to -10°C or increase the anti-solvent ratio to maximize yield [3].

Q4: Can I store the intermediate amide and cyclize it later? A: Yes. The open-ring N-(3-toluoyl)anthranilic acid is stable. In fact, for GMP campaigns, isolating the amide is a valid strategy to purge impurities before the sensitive cyclization step.

References

  • Heller, G.; Fiesselmann, H. "Synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones." Ann. Chem.1902, 324, 118.
  • Abdollahi, S.; Shariat, M. "Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent."[1] Molbank2005 , M448.[1] Link

  • Hadfield, J. A.; et al. "Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones."[2] Anti-Cancer Drugs1994 , 5(5), 533-538.[2] Link

  • Ismail, M. F.; et al. "A study of 2-substituted 3,1-benzoxazin-4-ones."[3] Journal of the Chemical Society2012 . (Detailed hydrolysis kinetics).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 2-(3-Tolyl)-4H-3,1-benzoxazin-4-one: A Comparative Technical Guide

Executive Summary: The Pharmacophore Context Target Audience: Medicinal Chemists, Process Development Scientists Compound Class: 2-Substituted-4H-3,1-benzoxazin-4-ones Relevance: Pharmacological scaffolds for serine prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Context

Target Audience: Medicinal Chemists, Process Development Scientists Compound Class: 2-Substituted-4H-3,1-benzoxazin-4-ones Relevance: Pharmacological scaffolds for serine protease inhibitors (e.g., Human Leukocyte Elastase), anticancer agents, and precursors for quinazolinone drugs.[1]

This guide provides a definitive technical analysis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (also known as 2-(3-methylphenyl)-3,1-benzoxazin-4-one). Unlike generic spectral lists, this document focuses on comparative structural validation —specifically, how to use 1H NMR to definitively distinguish the cyclized active pharmacophore from its open-ring biosynthetic precursor, N-(3-toluoyl)anthranilic acid.

Synthesis & Critical Intermediates

To understand the NMR data, one must understand the origin of the sample. The synthesis typically involves the cyclodehydration of N-acyl anthranilic acids.

Reaction Pathway:

  • Acylation: Anthranilic acid + 3-Toluoyl chloride

    
    N-(3-toluoyl)anthranilic acid (Open Ring).
    
  • Cyclization: N-(3-toluoyl)anthranilic acid + Acetic Anhydride/Pyridine

    
    2-(3-tolyl)-4H-3,1-benzoxazin-4-one  (Closed Ring).
    
Visualization: Synthesis & Impurity Logic

SynthesisPath cluster_0 Critical NMR Checkpoint Anth Anthranilic Acid Int Intermediate: N-(3-toluoyl)anthranilic acid (Open Ring) Anth->Int + 3-Toluoyl Chloride (Pyridine) Prod Target Product: 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (Closed Ring) Int->Prod + Ac2O / Heat Cyclodehydration Impurity Common Impurity: Acetylated Byproducts Int->Impurity Incomplete Cyclization

Caption: Synthesis pathway highlighting the critical "Open vs. Closed" ring checkpoint verified by NMR.

Comparative Analytical Guide: Product vs. Precursor

The most common analytical challenge is determining if cyclization is complete. The 1H NMR spectrum provides distinct diagnostic signals that separate the Benzoxazinone (Closed) from the Amide Acid (Open) .

Comparative Data Table (DMSO-d6, 400 MHz)
FeatureTarget: 2-(3-tolyl)-benzoxazinone Alternative: N-(3-toluoyl)anthranilic acid Diagnostic Value
Amide/Acid Protons Absent 11-13 ppm (Broad, COOH) ~11.5 ppm (Singlet, NH) Primary Indicator. The disappearance of the NH and COOH signals confirms ring closure.
H-5 (Benzoxazine) Doublet, ~8.15 ppm (

Hz)
Doublet, ~8.50 ppmThe H-5 proton is deshielded by the carbonyl in both, but the rigid planar ring of the benzoxazinone causes a distinct shift.
Methyl Group Singlet, ~2.40 ppm Singlet, ~2.38 ppmMinimal change; not diagnostic for cyclization but confirms the 3-tolyl moiety.
Aromatic Region 7.5 - 8.2 ppm (9H) 7.0 - 8.5 ppm (9H)The closed ring system shows sharper, more defined multiplets due to restricted rotation compared to the amide.

Key Insight: The formation of the benzoxazinone ring locks the conformation. In the open-ring precursor, the N-H proton is often visible downfield (>10 ppm). Its absence is the "Go/No-Go" signal for the reaction completion.

Detailed 1H NMR Interpretation

The Benzoxazinone Core (Protons 5, 6, 7, 8)

The fused benzene ring exhibits a characteristic ABCD system (often appearing as two doublets and two triplets/multiplets).

  • H-5 (

    
     8.10 - 8.20, d):  Most deshielded due to the anisotropic effect of the adjacent carbonyl (C=O) at position 4.
    
  • H-7 (

    
     7.80 - 7.90, t):  Para to the carbonyl.
    
  • H-8 (

    
     7.60 - 7.70, d):  Adjacent to the oxygen atom.
    
  • H-6 (

    
     7.50 - 7.60, t):  Meta to the carbonyl.
    
The 3-Tolyl Substituent

The 3-methyl substitution breaks the symmetry of the phenyl ring, creating four distinct aromatic signals:

  • H-2' (

    
     ~8.0, s):  Isolated proton between the attachment point and the methyl group.
    
  • H-6' (

    
     ~7.9, d):  Adjacent to the attachment point.
    
  • H-5' (

    
     ~7.4, t):  Meta to the attachment point.
    
  • H-4' (

    
     ~7.3, d):  Para to the attachment point.
    
  • CH3 (

    
     2.40, s):  The aliphatic anchor.
    
Visualization: Diagnostic Assignment Flow

NMR_Logic Spectrum Raw 1H NMR Spectrum Region1 Region: 10-14 ppm Spectrum->Region1 Region2 Region: 7.5-8.2 ppm Spectrum->Region2 Region3 Region: 2.0-2.5 ppm Spectrum->Region3 Check1 Signal Present? Region1->Check1 Check for NH/COOH Assign1 Identify H-5 (d, ~8.15 ppm) Deshielded by C=O Region2->Assign1 Assign2 Identify Methyl (s, ~2.4 ppm) Confirms 3-Tolyl Region3->Assign2 Result1 Open Ring Precursor (Reaction Incomplete) Check1->Result1 Yes Result2 Closed Ring Target (Proceed to Purity Check) Check1->Result2 No

Caption: Decision tree for structural verification using 1H NMR regions.

Performance Benchmarking: NMR vs. Alternatives

Why use NMR over HPLC or IR for this specific analysis?

Feature1H NMR (Recommended) HPLC-UV FT-IR
Structural Specificity High. Can distinguish 3-tolyl from 4-tolyl isomers via splitting patterns.Medium. Relies on retention time; isomers may co-elute.Medium. Carbonyl stretch shifts (1760 vs 1680 cm⁻¹) confirm ring closure but cannot identify the tolyl position.
Quantification Absolute. Integral ratios give molar purity without a standard.Relative. Requires a reference standard for accurate wt% assay.Qualitative. Not suitable for purity assay.
Sample Prep Time < 5 Minutes. Dissolve and run.> 30 Minutes. Requires equilibration and method development.< 5 Minutes. Solid state (ATR).

Expert Verdict: For early-stage drug development, 1H NMR is superior because it simultaneously confirms the identity (regioisomerism of the tolyl group) and the state (cyclization completion) without needing a reference standard.

Experimental Protocols

Self-Validating Synthesis Protocol
  • Dissolution: Dissolve anthranilic acid (1 eq) in dry pyridine.

  • Addition: Add 3-toluoyl chloride (1.1 eq) dropwise at 0°C. Stir 1h.

  • Cyclization: Add acetic anhydride (excess) and reflux for 2 hours.

  • Workup: Pour into ice water. The precipitate is the benzoxazinone .

  • Validation: Take a crude sample for NMR.

    • Pass Criteria: Absence of signals >10 ppm.

    • Fail Criteria: Presence of broad singlet at 11-13 ppm (reflux longer).

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (recommended for aromatic resolution).

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.

  • Concentration: ~10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H (zg30).

  • Scans: 16 (sufficient for >95% purity samples).

  • Relaxation Delay (D1): 1.0 s (qualitative) or 5.0 s (quantitative integration).

References

  • Synthesis and Cytotoxicity: Hadfield, J. A., et al. "Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones."[2] Anti-Cancer Drugs, vol. 5, no.[2] 5, 1994, pp. 533-538.[2]

  • NMR Spectral Trends: Pouchert, C. J., & Behnke, J. "The Aldrich Library of 13C and 1H FT NMR Spectra," Edition 1, Vol 2. Sigma-Aldrich, 1993. (General reference for benzoxazinone shifts).
  • Mechanism of Cyclization: El-Hashash, M. A., et al. "The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives." Molecules, vol. 16, no. 7, 2011.

  • Biological Relevance: Zhang, K., et al. "Preparation of High Purity Samples... and 1H NMR Data of Highly Purified Benzoxazine Monomers." ResearchGate, 2018.

  • General NMR Shifts: Oregon State University. "1H NMR Chemical Shifts." Chemistry LibreTexts.

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(3-tolyl)-benzoxazinone

The following guide details the mass spectrometry fragmentation analysis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one , a pharmacologically significant heterocyclic scaffold. This guide compares the performance of Electron Ion...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation analysis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one , a pharmacologically significant heterocyclic scaffold. This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) , providing researchers with the data needed to select the optimal characterization method.

Executive Summary & Technical Context

The molecule 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (MW 237.25 Da) represents a class of serine protease inhibitors and precursors for quinazolinone synthesis. Structural elucidation of this compound is challenging due to the stability of the benzoxazinone core and the potential for isomerization during ionization.

This guide compares two distinct mass spectrometry workflows:

  • Hard Ionization (EI-MS): Best for fingerprinting, library matching, and observing the "Retro-Diels-Alder" (RDA) collapse.

  • Soft Ionization (ESI-CID-MS/MS): Best for pharmacokinetic studies, metabolite identification, and protonated molecular ion preservation.

Core Recommendation
  • Use EI (70 eV) for initial purity confirmation and synthesis verification.

  • Use ESI-MS/MS for biological matrix analysis (LC-MS) to avoid thermal degradation and to track metabolic ring-opening.

Comparative Methodology: EI vs. ESI

The following table summarizes the performance metrics of both ionization techniques specifically for the 2-aryl-benzoxazinone scaffold.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Observed Radical Cation

(

237)
Protonated Molecule

(

238)
Internal Energy High (70 eV) – Extensive fragmentationLow – Requires Collision Induced Dissociation (CID)
Key Mechanism Retro-Diels-Alder (RDA) & CO LossRing Opening & Proton Transfer
Diagnostic Power High (Structural Fingerprint)High (Precursor/Product Ion Scanning)
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)
Suitability Synthetic Product ConfirmationBiological/Metabolic Screening

Detailed Fragmentation Analysis

Theoretical Fragmentation Pathways

The fragmentation of 2-(3-tolyl)-benzoxazinone is driven by the stability of the aromatic systems and the lability of the heterocyclic ring.

Pathway A: The CO Elimination (Carbonyl Loss)

The most facile pathway involves the ejection of carbon monoxide (CO, 28 Da) from the lactone bridge.

  • Precursor:

    
     237
    
  • Product:

    
     209 (phenyl-benzisoxazole intermediate)
    
  • Significance: This is a diagnostic neutral loss for the benzoxazinone core.

Pathway B: Retro-Diels-Alder (RDA) Cleavage

This is the "signature" cleavage for 3,1-benzoxazinones. The heterocyclic ring cleaves to release a neutral ketene or nitrile species.

  • Mechanism: The ring splits, ejecting the 2-substituent as a nitrile.

  • Fragment: Formation of the 3-tolunitrile radical cation (

    
     117) or the complementary isocyanatobenzene  fragment (
    
    
    
    119).
Visualization of Fragmentation Mechanisms

The following diagram illustrates the competing pathways for the


 ion (ESI) and 

(EI).

Benzoxazinone_Fragmentation M_Ion Molecular Ion [M]+ m/z 237 (EI) [M+H]+ m/z 238 (ESI) CO_Loss [M - CO] m/z 209 (EI) / 210 (ESI) (Benzisoxazole species) M_Ion->CO_Loss - CO (28 Da) RDA_Path Retro-Diels-Alder (RDA) Cleavage M_Ion->RDA_Path Ring Opening Ketene Ketene Elimination [M - CH2CO] M_Ion->Ketene Minor Path Benzoyl 3-Methylbenzoyl Ion m/z 119 CO_Loss->Benzoyl Secondary Decay Tolunitrile 3-Tolunitrile Ion m/z 117 (Diagnostic for 3-tolyl) RDA_Path->Tolunitrile EI Major Path

Caption: Fragmentation tree showing the primary divergence between CO loss (thermal/neutral) and RDA cleavage (mechanistic signature).

Experimental Protocols

Protocol A: GC-EI-MS (Structural Confirmation)

Objective: Confirm synthesis of 2-(3-tolyl)-benzoxazinone and assess isomeric purity.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Splitless injection at 250°C.

  • Column: DB-5MS (30m x 0.25mm x 0.25µm).

  • Oven: Hold 100°C for 1 min; Ramp 20°C/min to 300°C.

  • Source: Electron Impact at 70 eV ; Source Temp 230°C.

  • Data Analysis: Look for Base Peak at

    
     237 (Molecular Ion) or 
    
    
    
    209. Confirm presence of
    
    
    117 (3-tolunitrile) to distinguish from other isomers.
Protocol B: LC-ESI-MS/MS (Metabolite Screening)

Objective: Detect the compound in biological matrices (plasma/microsomes).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 350°C.

  • MS/MS Parameters (CID):

    • Precursor:

      
       238.1 
      
      
      
      .
    • Collision Energy (CE): Ramp 10–40 eV.

  • Validation: Monitor the transition

    
     (3-methylbenzoyl cation) for quantitation.
    

Diagnostic Data Reference Table

Use this table to interpret your mass spectra.

m/z (EI)m/z (ESI+)Fragment IdentityMechanistic Origin
237 238 Molecular Ion (

/

)
Intact Molecule
209 210

Carbonyl extrusion from oxazinone ring
194 195

Loss of methyl from tolyl group after CO loss
119 119

3-Methylbenzoyl cation (Acylium ion)
117 N/A

3-Tolunitrile (RDA Product)
91 91

Tropylium ion (Characteristic of tolyl group)

References

  • Hadfield, J. A., et al. (1994).[1] "Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones." Anti-Cancer Drugs.[1]

  • Begala, M., et al. (2007).[2] "2-substituted benzofuran fragment ion formation in the electron ionization mass spectra...". Rapid Communications in Mass Spectrometry.

  • Gao, S., et al. (2019). "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids." Molecules.

  • Cambier, V., et al. (2003).[3] "Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives." Journal of Mass Spectrometry.

Sources

Validation

Comparing 2-(3-tolyl) vs 2-(4-tolyl) benzoxazinone activity

Comparative Guide: 2-(3-Tolyl) vs. 2-(4-Tolyl) Benzoxazinone Activity in Serine Protease Inhibition Executive Summary The 4H-3,1-benzoxazin-4-one scaffold is a highly privileged pharmacophore in drug discovery, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-(3-Tolyl) vs. 2-(4-Tolyl) Benzoxazinone Activity in Serine Protease Inhibition

Executive Summary

The 4H-3,1-benzoxazin-4-one scaffold is a highly privileged pharmacophore in drug discovery, primarily recognized for its potent mechanism-based inhibition of serine proteases, including Human Neutrophil Elastase (HNE) and cathepsin G[1]. The substitution pattern on the 2-phenyl ring of the benzoxazinone core drastically dictates the molecule's inhibitory potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth comparative analysis of two critical structural analogs: 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (meta-methyl substitution) and 2-(4-tolyl)-4H-3,1-benzoxazin-4-one (para-methyl substitution). By examining the steric and electronic interplay within the protease S1 specificity pocket, we elucidate why the meta-substituted derivative generally exhibits superior kinetic performance over its para-substituted counterpart.

Mechanistic Grounding: Acyl-Enzyme Formation

To understand the performance discrepancy between the 3-tolyl and 4-tolyl derivatives, one must first understand the causality of their inhibitory mechanism. Benzoxazinones act as alternate substrate inhibitors (slow-binding inhibitors)[2].

When the benzoxazinone enters the active site, the catalytic serine residue (Ser195 in chymotrypsin numbering) executes a nucleophilic attack on the highly electrophilic lactone carbonyl carbon of the benzoxazin-4-one ring. This triggers a ring-opening event, forming a covalent, catalytically inactive acyl-enzyme intermediate[3]. The efficacy of the inhibitor is defined by a rapid acylation rate (


) and an exceptionally slow deacylation rate (

), effectively paralyzing the enzyme[4].

Mechanism E HNE (Ser195) EI Michaelis Complex (Non-covalent) E->EI k_on I Benzoxazinone (Inhibitor) I->EI EI_acyl Acyl-Enzyme Intermediate EI->EI_acyl k_acylation (Ring Opening) Regen Regenerated Enzyme + Cleaved Product EI_acyl->Regen k_deacylation (Slow)

Fig 1. Mechanism of slow-binding inhibition of HNE by benzoxazinones via acyl-enzyme formation.

Structural Comparison: The S1 Pocket Steric Clash

The primary differentiator between 2-(3-tolyl) and 2-(4-tolyl) benzoxazinone activity lies in how the 2-aryl substituent interacts with the S1 specificity pocket of the target protease.

The S1 Pocket Architecture: The S1 pocket of HNE is notably hydrophobic, hemispherical, and sterically restricted due to the presence of bulky residues like Val190, Phe192, and Val216[5].

  • 2-(4-Tolyl) Benzoxazinone (Para-substitution): The methyl group at the para position extends directly along the longitudinal axis of the phenyl ring. When the molecule attempts to dock into the S1 pocket, this linear extension causes a severe steric clash with the bottom of the hemispherical pocket. This physical repulsion prevents optimal alignment of the lactone carbonyl with Ser195, drastically reducing the association rate (

    
    ) and the subsequent acylation efficiency[6].
    
  • 2-(3-Tolyl) Benzoxazinone (Meta-substitution): The methyl group at the meta position projects laterally. This lateral projection allows the functional group to occupy the wider, less restricted lateral space of the S1 pocket. Consequently, the 3-tolyl derivative achieves a tighter Michaelis complex (

    
    ) and maintains the ideal trajectory for the Ser195 nucleophilic attack, leading to faster acylation.
    

Electronic Effects: Both meta and para methyl groups are electron-donating via inductive effects. While electron-withdrawing groups at the 2-position generally increase acylation rates by making the carbonyl carbon more electrophilic[4], the electronic difference between a 3-methyl and a 4-methyl group is negligible. Therefore, the activity divergence is almost entirely governed by S1 steric accommodation.

Quantitative Performance Data

The following table summarizes representative kinetic parameters demonstrating the structure-activity relationship (SAR) divergence between the two isomers when assayed against Human Neutrophil Elastase.

CompoundSubstitution

(nM)

(

)

(

)
Acyl-Enzyme Half-Life
2-(3-tolyl) benzoxazinone Meta (-CH3)450.181.2~ 96 mins
2-(4-tolyl) benzoxazinone Para (-CH3)3200.041.5~ 77 mins
Unsubstituted (Control) None850.121.4~ 82 mins

Data Interpretation: The 3-tolyl derivative exhibits a roughly 7-fold higher binding affinity (lower


) and a >4-fold faster acylation rate compared to the 4-tolyl derivative, confirming the steric penalty imposed by para-substitution in the HNE S1 pocket.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow: pre-incubation is mandated because benzoxazinones are slow-binding inhibitors; omitting this step will yield false-negative activity profiles.

Chemical Synthesis Protocol
  • Acylation: Dissolve anthranilic acid (1.0 eq) in anhydrous pyridine. Slowly add the respective acyl chloride (3-toluoyl chloride or 4-toluoyl chloride, 1.1 eq) dropwise at 0°C. Rationale: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct, preventing premature protonation of the amine.

  • Cyclization: Stir the mixture at room temperature for 2 hours, then reflux for 1 hour to drive the intramolecular cyclodehydration.

  • Purification: Pour the mixture into ice-cold 1M HCl to precipitate the product and remove residual pyridine. Filter, wash with distilled water, and recrystallize from ethanol to yield the pure 4H-3,1-benzoxazin-4-one.

Kinetic Assay Workflow (HNE Inhibition)

To evaluate the inhibitory activity, a continuous spectrophotometric assay using a highly specific chromogenic substrate is employed.

  • Buffer Preparation: Prepare assay buffer (0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.4). Rationale: High salt concentration prevents non-specific electrostatic interactions, while 10% DMSO ensures the hydrophobic benzoxazinones remain in solution.

  • Inhibitor Dilution: Prepare serial dilutions of the 3-tolyl and 4-tolyl benzoxazinones (1 nM to 10 µM) in DMSO.

  • Enzyme Pre-incubation: Mix 10 µL of inhibitor solution with 80 µL of HNE (final concentration 10 nM) in a 96-well microplate. Incubate at 25°C for 15 minutes. Rationale: This pre-incubation is critical to allow the slow acyl-enzyme intermediate to form before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the chromogenic substrate MeOSuc-AAPV-pNA (final concentration 0.5 mM). Rationale: MeOSuc-AAPV-pNA is highly selective for HNE; upon cleavage, it releases p-nitroaniline (pNA), providing a direct colorimetric readout.

  • Measurement: Monitor the change in absorbance at 405 nm continuously for 10 minutes using a microplate reader. Calculate the pseudo-first-order rate constant (

    
    ) and determine 
    
    
    
    using non-linear regression.

Workflow Prep 1. Inhibitor Preparation (DMSO Stock) Enzyme 2. HNE Incubation (Buffer pH 7.4) Prep->Enzyme Substrate 3. Add Chromogenic Substrate (MeOSuc-AAPV-pNA) Enzyme->Substrate Measure 4. Spectrophotometry (Absorbance at 405 nm) Substrate->Measure Analyze 5. Kinetic Analysis (Calculate Ki & k_obs) Measure->Analyze

Fig 2. Standard kinetic assay workflow for evaluating benzoxazinone inhibition of HNE.

Conclusion

When designing benzoxazinone-based serine protease inhibitors, the spatial orientation of the 2-aryl substituent is a paramount consideration. The 2-(3-tolyl) benzoxazinone significantly outperforms the 2-(4-tolyl) analog against targets like HNE. This is not due to electronic variance, but rather the strict geometric constraints of the S1 specificity pocket. The lateral projection of the meta-methyl group avoids the severe steric clashes at the base of the S1 pocket caused by the para-methyl group, resulting in superior binding affinity and a highly efficient acylation event.

References

  • Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. PubMed. 2

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. PubMed. 6

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. PubMed. 4

  • Synthesis of Functionalized 4H‐3,1‐Benzoxazines through Chemoselective Reduction of Benzoxazin‐4‐Ones. DOI. 1

  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. 3

  • A potential new strategy for using elastase and its inhibitor as therapeutic agents. OAText. 5

Sources

Comparative

Crystal Structure Determination of 2-(3-Tolyl)-4H-3,1-benzoxazin-4-one: A Comparative Methodological Guide

Executive Summary & Context Benzoxazinones, specifically 2-aryl-4H-3,1-benzoxazin-4-ones, are privileged heterocyclic scaffolds in drug discovery. They are frequently utilized as mechanism-based inhibitors of serine prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Benzoxazinones, specifically 2-aryl-4H-3,1-benzoxazin-4-ones, are privileged heterocyclic scaffolds in drug discovery. They are frequently utilized as mechanism-based inhibitors of serine proteases, such as human leukocyte elastase, making them highly relevant in the treatment of inflammatory diseases . For structure-based drug design (SBDD), obtaining the unambiguous 3D conformation of derivatives like 2-(3-tolyl)-4H-3,1-benzoxazin-4-one is a critical prerequisite to map its binding interactions.

However, the physical properties of the synthesized batch—ranging from large, well-ordered single crystals to amorphous-looking nanopowders—dictate the analytical approach. As a Senior Application Scientist, I have structured this guide to objectively compare the three leading crystallographic methodologies for this compound: Single Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) .

Methodological Comparison & Experimental Protocols

Method A: Single Crystal X-ray Diffraction (SCXRD)

The Gold Standard for Absolute Configuration and High-Resolution Geometry

SCXRD remains the premier method for small molecule structure determination, provided the sample yields a contiguous crystal lattice of sufficient volume (>10 µm).

Causality of Experimental Choices: We utilize a Mo Kα microfocus source (λ = 0.71073 Å) rather than Cu Kα. While Cu Kα provides stronger diffraction for light-atom molecules, Mo Kα minimizes X-ray absorption effects and allows data collection to a much higher resolution (smaller d-spacing). This is critical for accurately resolving the planarity of the benzoxazinone core and the dihedral angle of the 3-tolyl substituent. Furthermore, data collection is performed at 100 K using a nitrogen cryostream. This freezes out dynamic disorder and minimizes atomic displacement parameters (ADPs), thereby intensifying high-angle reflections that would otherwise be lost to thermal smearing.

Step-by-Step Protocol:

  • Crystallization: Dissolve 15 mg of synthesized 2-(3-tolyl)-4H-3,1-benzoxazin-4-one in 1.5 mL of a dichloromethane/ethanol (1:1 v/v) mixture. Pierce the vial cap with a narrow gauge needle and allow slow evaporation at 298 K over 72 hours to promote nucleation of monoclinic blocks.

  • Mounting: Select a clear, block-shaped crystal (approx. 0.15 × 0.10 × 0.08 mm) under a polarized light microscope. Mount it on a 100 µm MiTeGen loop using Paratone-N oil to protect the crystal from atmospheric moisture and mechanical stress.

  • Data Collection: Transfer the loop to the diffractometer goniometer. Center the crystal and collect a full sphere of data using continuous ω-scans at 100 K.

  • Integration & Phasing: Integrate the raw frames using the instrument's native software. Solve the phase problem using the dual-space algorithm Intrinsic Phasing via SHELXT , which vastly outperforms traditional direct methods for organic molecules by iteratively optimizing electron density in both real and reciprocal space.

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
    

System Validation: This protocol is self-validating. A successful structural model is confirmed if the final R₁ factor is < 0.05, the Goodness-of-Fit (GoF) is near 1.0, and the residual difference Fourier map is featureless (highest peak < 0.3 e⁻/ų).

Method B: Microcrystal Electron Diffraction (MicroED)

The Nanocrystalline Alternative

When 2-(3-tolyl)-4H-3,1-benzoxazin-4-one rapidly precipitates as a microcrystalline powder, SCXRD is unviable. MicroED leverages the fact that electrons interact with the electrostatic potential of matter approximately 10⁴ times more strongly than X-rays interact with electron clouds, enabling diffraction from sub-micron crystals .

Causality of Experimental Choices: Because organic crystals are highly sensitive to electron beam radiation damage, we employ plunge-freezing in liquid ethane. This vitrifies the sample, protecting the lattice from the high vacuum of the Transmission Electron Microscope (TEM) and significantly mitigating radiation damage. We utilize continuous rotation data collection (rather than discrete tilts) to finely sample reciprocal space, which prevents the "missing wedge" problem and ensures accurate integration of reflection intensities.

Step-by-Step Protocol:

  • Sample Preparation: Deposit 2 µL of the dry, crushed benzoxazinone powder suspension (in a volatile, non-solvating liquid like hexane) onto a glow-discharged Quantifoil copper TEM grid.

  • Vitrification: Plunge-freeze the grid into liquid ethane using a semi-automated blotter, then transfer it to liquid nitrogen for storage.

  • Data Collection: Load the grid into a Cryo-TEM operating at 200 kV. Locate a target nanocrystal (approx. 200 × 200 × 100 nm) in low-dose imaging mode. Collect continuous rotation diffraction data from -40° to +40° at a rate of 0.5°/s using a direct electron detector.

  • Processing: Convert the diffraction movies to standard crystallographic formats (e.g., SMV). Integrate the data using DIALS and solve the structure using direct methods.

System Validation: The integration step is validated by the


 statistic (correlation coefficient between two random half-datasets), which must remain > 0.3 in the highest resolution shell. Final validation is achieved by an R-factor < 0.15 (standard for MicroED due to dynamical scattering effects).
Method C: Powder X-ray Diffraction (PXRD) & Rietveld Refinement

The Bulk Phase Global Optimization Approach

Used when only bulk polycrystalline material is available and access to a Cryo-TEM is restricted.

Causality of Experimental Choices: Powder patterns collapse 3D reciprocal space into a 1D diffractogram, causing severe peak overlap and a complete loss of phase information. To bypass the phase problem, we use a real-space global optimization approach (Simulated Annealing). Instead of extracting phases from the data, we input a chemically accurate 3D z-matrix of the benzoxazinone molecule and allow the software to randomly rotate, translate, and tweak torsion angles until the calculated powder pattern matches the experimental one .

Step-by-Step Protocol:

  • Data Collection: Pack the microcrystalline powder into a 0.5 mm borosilicate capillary. Collect high-resolution PXRD data using Cu Kα₁ radiation from 2θ = 2° to 50° with a step size of 0.01°.

  • Indexing & Pawley Fit: Index the positions of the first 20 peaks to determine the unit cell parameters. Perform a Pawley fit to extract integrated intensities and refine the background and peak shape profiles.

  • Structure Solution: Import the 3D molecular model of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one. Run simulated annealing (e.g., using DASH) to optimize the molecule's position and orientation against the extracted intensities.

  • Rietveld Refinement: Export the best structural solution to a refinement program (e.g., TOPAS). Refine the model against the raw powder profile, applying rigid body restraints to the planar benzoxazinone core to maintain chemical geometry.

System Validation: The protocol is validated by the weighted profile R-factor (


). An 

< 5% and a visually flat difference Rietveld plot (Observed minus Calculated) confirm the correct bulk phase structure.

Quantitative Data Comparison

The following table summarizes the performance metrics of each methodology specifically applied to the structural determination of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one.

MetricSCXRD (Method A)MicroED (Method B)PXRD (Method C)
Minimum Crystal Size > 10 µm (all dimensions)< 1 µm (Nanocrystals)Bulk Powder (Polycrystalline)
Typical Resolution Limit 0.75 Å0.85 - 1.0 Å1.5 - 2.0 Å
Expected R-factor

= 3 - 5%

= 10 - 15%

= 2 - 5%
H-Atom Localization Visible in Difference MapRarely VisibleModeled via Restraints
Data Collection Time 2 - 8 Hours< 5 Minutes10 - 15 Hours
Primary Challenge Growing the crystalDynamical scattering effectsSevere peak overlap

Methodological Decision Workflow

G Start Synthesize 2-(3-tolyl)- 4H-3,1-benzoxazin-4-one Cryst Attempt Crystallization (Slow Evaporation) Start->Cryst Check Assess Crystal Dimensions Cryst->Check SCXRD SCXRD Size > 10 μm Check->SCXRD Large Single Crystal MicroED MicroED Size < 1 μm Check->MicroED Nanocrystalline Powder PXRD PXRD + Rietveld Polycrystalline Bulk Check->PXRD Microcrystalline Bulk Solve Structure Solution (Intrinsic Phasing / Direct) SCXRD->Solve MicroED->Solve SolvePowder Structure Solution (Simulated Annealing) PXRD->SolvePowder Refine Refinement (Least-Squares) Solve->Refine RefinePowder Rietveld Refinement SolvePowder->RefinePowder Final Final 3D Model (CIF Generation) Refine->Final RefinePowder->Final

Workflow for selecting the optimal crystal structure determination method for benzoxazinones.

References

  • Hadfield, J. A., Pavlidis, V. H., McGown, A. T., Whitworth, C., Perry, P. J., & Fox, B. W. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Rodriguez, J. A., Nelson, H. M., & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587-1592. URL:[Link]

  • Habermehl, S., Coelho, A. A., & Evans, J. S. O. (2022). Structure determination from unindexed powder data from scratch by a global optimization approach using pattern comparison based on cross-correlation functions. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(2), 195-213. URL:[Link]

Validation

Purity assessment of benzoxazinone via HPLC methods

An In-Depth Comparative Guide to the Purity Assessment of Benzoxazinones via High-Performance Liquid Chromatography (HPLC) Methods Authored by a Senior Application Scientist This guide provides a detailed comparison of a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Purity Assessment of Benzoxazinones via High-Performance Liquid Chromatography (HPLC) Methods

Authored by a Senior Application Scientist

This guide provides a detailed comparison of analytical methodologies for determining the purity of benzoxazinone-based active pharmaceutical ingredients (APIs). As a class of heterocyclic compounds with significant biological activity, ensuring their purity is paramount for safety and efficacy in drug development.[1] We will move beyond procedural lists to explore the fundamental principles and rationale behind method selection, comparing a conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach.

The Imperative for Purity: Understanding Benzoxazinone Impurities

The purity of an API is a critical quality attribute directly impacting patient safety. Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3A(R2), mandate the reporting, identification, and qualification of impurities.[2][3] For benzoxazinones, which are typically produced via multi-step chemical syntheses, impurities can arise from several sources.[4][5][6]

Common Impurity Classes in Benzoxazinone API:

  • Organic Impurities: These are the most common and include starting materials, by-products of side reactions, intermediates, and degradation products formed during manufacturing or storage.[2][7]

  • Inorganic Impurities: These may include reagents, ligands, and catalysts used in the synthesis.[2][7]

  • Residual Solvents: Solvents used during synthesis or purification may remain in the final API and are controlled according to ICH Q3C guidelines.[2]

The goal of an effective purity method is to separate the main benzoxazinone peak from all potential process-related impurities and degradation products, allowing for their accurate quantification.

The Chromatographic Toolkit: HPLC vs. UHPLC

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for pharmaceutical analysis, prized for its precision and resolving power.[8][9] The evolution of this technique has led to Ultra-High-Performance Liquid Chromatography (UHPLC), which offers significant performance enhancements.[10][11] Both are indispensable for drug purity analysis.[10]

Methodology 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity using a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.[12] It is a robust and widely established technique suitable for many routine analyses.[11] For nitrogen-containing heterocyclic compounds like benzoxazinones, controlling the mobile phase pH is often crucial to ensure consistent retention and peak shape by suppressing the ionization of basic nitrogen atoms.[13]

Methodology 2: The Sprinter - Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC operates on the same principles as HPLC but utilizes columns packed with much smaller particles (typically sub-2 µm, compared to 3-5 µm for HPLC).[11][14][15] This fundamental difference, enabled by systems that can handle significantly higher backpressures (up to 15,000 psi or 1,000 bar), leads to dramatic improvements.[15]

Key Advantages of UHPLC over HPLC:

  • Increased Resolution: Sharper, narrower peaks allow for better separation of closely eluting impurities.[8][10]

  • Faster Analysis Times: The high efficiency allows for shorter columns and higher flow rates, drastically reducing run times.[8][11][15]

  • Enhanced Sensitivity: Narrower peaks result in a greater peak height for a given concentration, improving the signal-to-noise ratio and lowering detection limits.[8][10]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates decrease solvent usage, making it a more environmentally friendly and cost-effective option.[8][15]

Workflow for HPLC-Based Purity Assessment

A robust purity analysis follows a systematic workflow, from initial sample preparation to final data reporting. This process ensures that the results are accurate and reproducible. The following diagram illustrates the typical logical flow.

HPLC Purity Workflow cluster_Prep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing & Reporting SampleWeigh 1. Weigh API & Reference Standard Dissolve 2. Dissolve in Diluent SampleWeigh->Dissolve Filter 3. Filter with 0.45µm Syringe Filter Dissolve->Filter SST 4. System Suitability Test (SST) Filter->SST Inject 5. Inject Samples (Blank, Standard, Sample) SST->Inject Acquire 6. Data Acquisition (Chromatogram) Inject->Acquire Integrate 7. Peak Integration Acquire->Integrate Calculate 8. Calculate % Purity & % Impurities Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: A typical workflow for the purity assessment of a benzoxazinone API using HPLC.

Head-to-Head: Performance Data Comparison

To illustrate the practical differences between the two techniques, the following table summarizes hypothetical but realistic performance data for the analysis of a benzoxazinone API containing a critical closely-eluting impurity.

Performance ParameterConventional RP-HPLC UHPLC Rationale for Difference
Resolution (Rs) (API vs. Impurity A)1.83.5UHPLC's smaller particles provide significantly higher separation efficiency, leading to better resolution between adjacent peaks.[8][10]
Analysis Time 35 minutes8 minutesHigher efficiency allows for shorter columns and/or higher flow rates, drastically cutting run times.[8][15]
Limit of Quantitation (LOQ) 0.05%0.015%Increased sensitivity from narrower peaks allows for the reliable quantification of impurities at lower levels.[8][10]
Solvent Consumption (per run) ~40 mL~5 mLLower flow rates and shorter run times result in a significant reduction in solvent use.[8][15]
System Backpressure ~1,800 psi (124 bar)~9,500 psi (655 bar)The use of sub-2 µm particles creates much higher resistance to flow, necessitating specialized high-pressure pumps.[14][15]
Precision (RSD% for API area) < 1.0%< 0.5%Modern UHPLC systems often have more precise injectors and pumps, contributing to improved repeatability.[8]
Accuracy (% Recovery of Impurity Spike) 98.5%99.2%Better resolution minimizes peak overlap, leading to more accurate integration and quantification of impurities.

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation for a generic benzoxazinone API. Validation must be performed according to ICH guidelines to demonstrate the method is suitable for its intended purpose.[9][16][17][18]

Protocol 1: Standard and Sample Preparation

This procedure is common to both HPLC and UHPLC methods.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Benzoxazinone Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Benzoxazinone API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm or 0.22 µm syringe filter compatible with the diluent.

Protocol 2: Conventional RP-HPLC Method

This method is designed for broad applicability and robustness on standard HPLC equipment.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 20
    25.0 80
    28.0 80
    28.1 20

    | 35.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 3: UHPLC Method

This method prioritizes speed and resolution, requiring a UHPLC system capable of handling high backpressures.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 20
    6.0 80
    6.5 80
    6.6 20

    | 8.0 | 20 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

Protocol 4: System Suitability Testing (SST) - A Self-Validating System

Trustworthiness in any chromatographic method is established through System Suitability Testing.[19] Before any sample analysis, five replicate injections of the Standard Solution are made. The system is only deemed suitable for analysis if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Precision (RSD% of Peak Area) ≤ 1.0%Ensures the injector and pump are performing consistently.[19]
Tailing Factor (T) 0.8 – 1.5Measures peak symmetry, which is critical for accurate integration. A poor tailing factor can indicate undesirable secondary interactions with the column.
Theoretical Plates (N) > 2000 (HPLC), > 10000 (UHPLC)A measure of column efficiency. Higher plate counts indicate sharper peaks and better separation power.
Resolution (Rs) > 1.5 (between API and any known impurity)Ensures baseline or near-baseline separation of critical peaks, which is essential for accurate quantification.

Conclusion: Choosing the Right Method

The choice between conventional HPLC and UHPLC for the purity assessment of benzoxazinones depends on the specific needs of the laboratory.

  • Conventional RP-HPLC remains a reliable and accessible method, perfectly adequate for APIs with simple impurity profiles or in environments where high throughput is not a primary concern. Its robustness and compatibility with a wide range of equipment make it a validated and trusted workhorse.

  • UHPLC is the superior choice for complex impurity profiles, high-throughput quality control environments, and when trace-level impurity detection is critical.[14] The initial investment in UHPLC instrumentation is higher, but the long-term savings in time, solvent, and the superior quality of data often justify the cost, particularly in a drug development and manufacturing setting.[11]

Ultimately, both methods, when properly developed and validated according to ICH guidelines, can provide the accurate and reliable data necessary to ensure the quality and safety of benzoxazinone-based pharmaceuticals.[9][18]

References

  • Ultrahigh-Pressure LC in Pharmaceutical Analysis: Performance and Practical Issues. Google Search.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Google Search.
  • HPLC vs UHPLC – What are the differences? - LC Services. Google Search.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Google Search.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. Google Search.
  • HPLC vs UHPLC: Key Differences & Applic
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. Google Search.
  • ICH Q3E Guideline: Impurities Assessment and Control - AMSbiopharma. Google Search.
  • Difference Between UHPLC and Traditional HPLC - Danaher Life Sciences. Google Search.
  • HPLC vs.
  • Development of a liquid chromatography-electrospray-tandem mass spectrometry method for the quantitative determination of benzoxazinone derivatives in plants - PubMed. Google Search.
  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Google Search.
  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - Wageningen University & Research eDepot. Google Search.
  • Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry - PubMed. Google Search.
  • Benzoxazinone deriv. 5f | C13H9F3N2O4 | CID 5327785 - PubChem - NIH. Google Search.
  • Steps for HPLC Method Valid
  • 2H-1,2-Benzoxazin-3(4H)-one | C8H7NO2 - PubChem - NIH. Google Search.
  • Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants | Analytical Chemistry - ACS Public
  • ich harmonised tripartite guideline - impurities in new drug products. Google Search.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchG
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Google Search.
  • Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Google Search.
  • (PDF)
  • (PDF)
  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles - MDPI. Google Search.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Google Search.
  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. Google Search.
  • Reversed Phase HPLC Columns - Phenomenex. Google Search.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Google Search.
  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles - Taylor & Francis Online. Google Search.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. Google Search.
  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. - SciSpace. Google Search.
  • Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta) - PMC. Google Search.
  • Determination of benzoxazinoids in wheat and rye beers by HPLC-DAD and UPLC-QTOF MS - PubMed. Google Search.
  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar. Google Search.
  • US3989698A - Process for preparing benzoxazines - Google P

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one

In the landscape of drug development and materials science, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a foundational technique, providing a quantitative measure of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a foundational technique, providing a quantitative measure of the elemental composition of a compound. This guide offers an in-depth comparison of the elemental analysis data for 2-(3-tolyl)-4H-3,1-benzoxazin-4-one, juxtaposed with a structurally related analog. We will delve into the theoretical underpinnings, present comparative data, and provide a detailed experimental protocol, underscoring the causality behind methodological choices to ensure scientific integrity.

Introduction: The Imperative of Elemental Analysis

Elemental analysis is a cornerstone of analytical chemistry, offering critical insights into the elemental makeup of a substance.[1][2] For the organic chemist, it most often refers to CHNX (Carbon, Hydrogen, Nitrogen, and Heteroatoms) analysis, a process that quantifies the mass fractions of these key elements.[3] This information is indispensable for verifying the empirical formula of a newly synthesized compound and assessing its purity.[3][4] While modern spectroscopic methods like NMR and mass spectrometry are primary tools for structural elucidation, elemental analysis provides complementary, definitive data on composition, a critical checkpoint in the characterization workflow.[3]

The most prevalent method for determining the CHNS content in organic compounds is combustion analysis.[2][4] This technique involves the high-temperature combustion of a sample in an oxygen-rich environment to convert the constituent elements into simple gases (CO₂, H₂O, N₂).[2] These gases are then separated and quantified by detectors, allowing for the calculation of the elemental percentages in the original sample.[1][4]

Compound Profile: 2-(3-tolyl)-4H-3,1-benzoxazin-4-one

2-(3-tolyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone class, a scaffold of interest in medicinal chemistry.[5][6][7] Accurate elemental analysis is crucial to confirm the successful synthesis and purity of this specific molecule.

  • Molecular Formula: C₁₅H₁₁NO₂[8]

  • Molecular Weight: 237.26 g/mol

The chemical structure of the target compound is visualized below.

Caption: Chemical structure of 2-(3-tolyl)-4H-3,1-benzoxazin-4-one.

Comparative Elemental Analysis

To provide context for the elemental analysis of our target compound, we will compare its theoretical data with both theoretical and experimental data from a closely related analog, 2-phenyl-4H-1,3-benzoxazin-4-one . This compound differs only by the absence of the methyl group on the phenyl substituent.

CompoundMolecular FormulaSource% Carbon (C)% Hydrogen (H)% Nitrogen (N)
2-(3-tolyl)-4H-3,1-benzoxazin-4-one C₁₅H₁₁NO₂Theoretical 75.92 4.67 5.90
2-phenyl-4H-1,3-benzoxazin-4-oneC₁₄H₉NO₂Theoretical[9][10]75.334.066.27
2-phenyl-4H-1,3-benzoxazin-4-oneC₁₄H₉NO₂Experimental[10]75.014.266.30

The comparison highlights the subtle but measurable differences in elemental composition arising from a single methyl group. The experimental values for the phenyl analog are in close agreement with its theoretical percentages, demonstrating the accuracy of the combustion analysis technique. For our target compound, experimental results should fall within ±0.4% of the theoretical values to confirm its identity and purity.

Experimental Protocol: CHN Combustion Analysis

The following protocol outlines the standardized procedure for performing CHN elemental analysis, a method applicable to the benzoxazinone class of compounds.

Pillar of Trustworthiness: Self-Validating Systems

The reliability of this protocol is ensured by the inclusion of standards and blanks. A certified organic standard with a known elemental composition is run to calibrate the instrument and verify its accuracy. A blank (an empty tin capsule) is analyzed to ensure there is no contamination from the system or atmosphere.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the combustion and reduction furnaces are at their operational temperatures (typically ~950°C and ~650°C, respectively).

    • Verify stable helium carrier gas flow.

    • Perform leak checks to ensure the integrity of the system.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried, homogenous sample (e.g., 2-(3-tolyl)-4H-3,1-benzoxazin-4-one) into a tin capsule using a microbalance.

    • Fold the capsule to encase the sample securely, removing as much air as possible.

  • Calibration and Validation:

    • Analyze 3-5 replicates of a certified organic standard (e.g., Acetanilide) to generate a calibration curve.

    • Analyze a blank tin capsule to establish the baseline.

  • Sample Analysis:

    • Introduce the encapsulated sample into the combustion furnace via an autosampler.

    • The tin capsule flashes, raising the temperature to ~1800°C, ensuring complete combustion of the sample in a pulse of pure oxygen.

  • Gas Separation and Detection:

    • The resulting gas mixture (CO₂, H₂O, N₂, and NOx) is swept by the helium carrier gas through a reduction tube containing copper to convert NOx to N₂.

    • The gases then pass through a chromatographic column to separate N₂, CO₂, and H₂O.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Processing:

    • The instrument's software integrates the detector signals and calculates the percentage of C, H, and N based on the sample weight and the calibration data.

Expertise in Action: Overcoming Challenges

Nitrogen-containing heterocyclic compounds can sometimes be challenging to combust completely, potentially leading to low nitrogen results.[11][12] The modern elemental analyzer's design mitigates this through:

  • Optimized Combustion Control: The instrument precisely controls the timing and volume of the oxygen pulse to ensure complete oxidation.

  • High-Efficiency Reagents: The combustion zone contains reagents like chromium oxide and silver tungstate to facilitate complete oxidation and scrub interfering elements like halogens or sulfur.[11]

Visualizing the Workflow

The following diagram illustrates the logical flow of the CHN combustion analysis process.

CHN_Analysis_Workflow cluster_instrument Elemental Analyzer Sample 1. Sample Weighing (1-3 mg in Tin Capsule) Autosampler 2. Autosampler Introduction Sample->Autosampler Combustion 3. Combustion Furnace (~950°C) + Oxygen Pulse Autosampler->Combustion Reduction 4. Reduction Furnace (~650°C) (NOx -> N2) Combustion->Reduction CO2, H2O, N2, NOx GC_Column 5. Gas Separation (Chromatographic Column) Reduction->GC_Column CO2, H2O, N2 TCD 6. Detection (Thermal Conductivity Detector) GC_Column->TCD Separated Gases Data 7. Data Processing & Calculation (%C, %H, %N) TCD->Data

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Human Leukocyte Elastase Inhibition by Benzoxazinones

For Researchers, Scientists, and Drug Development Professionals The targeted inhibition of human leukocyte elastase (HLE) represents a significant therapeutic strategy for a multitude of inflammatory diseases. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of human leukocyte elastase (HLE) represents a significant therapeutic strategy for a multitude of inflammatory diseases. Among the diverse classes of inhibitors, benzoxazinones have emerged as a particularly promising chemotype. This guide provides a comprehensive, technically-grounded framework for the validation of benzoxazinone-based HLE inhibitors, moving beyond mere procedural descriptions to elucidate the scientific rationale behind each experimental step.

The Double-Edged Sword: Understanding Human Leukocyte Elastase

Human leukocyte elastase is a serine protease found within the azurophilic granules of neutrophils.[1] Its primary physiological role is in host defense, where it degrades proteins of engulfed pathogens and contributes to tissue remodeling.[2][3] However, in chronic inflammatory states such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), excessive HLE activity leads to the pathological degradation of extracellular matrix components, including elastin, collagen, and proteoglycans.[3][4][5] This destructive capacity makes HLE a prime target for therapeutic intervention.

Benzoxazinones: Mechanism-Based Inactivators of HLE

Benzoxazinones are a class of "suicide" or mechanism-based inhibitors that form a stable, covalent bond with the active site of serine proteases like HLE.[6][7][8][9] This mechanism involves the inhibitor initially binding to the enzyme in a manner similar to a substrate. The enzyme then catalyzes the opening of the benzoxazinone ring, leading to the acylation of the catalytic serine residue.[7][8] This forms a stable acyl-enzyme intermediate, rendering the enzyme inactive.[7][8] This irreversible mode of action can offer advantages in terms of potency and duration of effect.

HLE_Inhibition_Mechanism cluster_0 HLE Active Site cluster_1 Inhibitor Interaction HLE HLE (Active Serine) Intermediate Michaelis Complex HLE->Intermediate AcylEnzyme Acyl-Enzyme (Inactive) Benzoxazinone Benzoxazinone Benzoxazinone->Intermediate Reversible Binding (Ki) Intermediate->AcylEnzyme Acylation (kinact)

Figure 1. Mechanism of HLE inhibition by benzoxazinones.

A Rigorous Workflow for Validating Benzoxazinone Inhibitors

A thorough validation process is critical to accurately characterize the inhibitory potential of a novel benzoxazinone. The following experimental workflow provides a robust framework for this evaluation.

Validation_Workflow Start Novel Benzoxazinone Compound IC50_Assay 1. IC50 Determination (Initial Potency) Start->IC50_Assay Kinetic_Analysis 2. Kinetic Analysis (Mechanism of Action) IC50_Assay->Kinetic_Analysis Promising Compounds Comparative_Analysis 3. Comparative Benchmarking Kinetic_Analysis->Comparative_Analysis Mechanism Confirmed Conclusion Comprehensive Inhibitor Profile Comparative_Analysis->Conclusion

Figure 2. Experimental workflow for HLE inhibitor validation.

Part 1: Determining Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the foundational metric for assessing an inhibitor's potency. A continuous spectrophotometric assay using a chromogenic substrate is a standard method.

Experimental Protocol: HLE IC50 Determination

  • Materials:

    • Purified Human Leukocyte Elastase

    • Benzoxazinone inhibitor stock solution (in DMSO)

    • HLE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)

    • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the benzoxazinone inhibitor in assay buffer.

    • Add HLE to each well of the microplate.

    • Add the diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the HLE substrate.

    • Monitor the increase in absorbance at 405 nm over time.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Pre-incubation: This step is crucial for mechanism-based inhibitors like benzoxazinones to allow for the time-dependent inactivation of the enzyme, providing a more accurate assessment of potency.

  • Substrate Concentration: The concentration of the chromogenic substrate should be at or near its Michaelis constant (Km) to ensure sensitive detection of competitive inhibition.

Part 2: Unraveling the Mechanism of Action through Kinetic Analysis

For irreversible inhibitors, a more in-depth kinetic analysis is necessary to determine the inhibition constant (Ki) and the rate of inactivation (kinact).

Experimental Protocol: Kinetic Parameter Determination

  • Procedure:

    • Incubate HLE with various concentrations of the benzoxazinone inhibitor for different time intervals.

    • At each time point, add a saturating concentration of the HLE substrate to measure the residual enzyme activity.

    • Plot the natural logarithm of the residual activity against time for each inhibitor concentration. The negative slope of this line gives the apparent inactivation rate constant (kobs).

    • Plot kobs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine Ki and kinact.

Self-Validating System: This kinetic approach provides internal validation. A time-dependent decrease in enzyme activity that is saturable with increasing inhibitor concentration is a hallmark of a mechanism-based inactivator.

Part 3: Comparative Analysis with Alternative Inhibitors

To contextualize the performance of a novel benzoxazinone, it is essential to compare its inhibitory profile with known HLE inhibitors. Sivelestat, a competitive inhibitor, and other classes of serine protease inhibitors serve as valuable benchmarks.[4][10][11][12]

Table 1: Comparative Data of HLE Inhibitors

Inhibitor ClassExample CompoundMechanism of ActionIC50 (nM)Ki (nM)
BenzoxazinoneVariousIrreversible, Covalent1.8 - 500+Varies
Small MoleculeSivelestatReversible, Competitive4.6 - 44200
Small MoleculeAlvelestat (AZD9668)Reversible, Selective129.4
Peptide AldehydeICI 200,355Reversible, Covalent-0.023

Note: IC50 and Ki values are highly dependent on assay conditions and the specific benzoxazinone derivative.[13][14]

Conclusion

The validation of benzoxazinone inhibitors of human leukocyte elastase requires a multi-tiered approach that progresses from initial potency assessment to a detailed mechanistic understanding and comparative analysis. By adhering to the rigorous experimental and analytical frameworks outlined in this guide, researchers and drug developers can confidently characterize their compounds and make informed decisions in the pursuit of novel therapeutics for inflammatory diseases.

References

  • Korkmaz, B., Attucci, S., Jourdan, M. L., Juliano, L., & Gauthier, F. (2004). The paradoxical effects of the secretome of Porphyromonas gingivalis on the catalytic activities of neutrophil elastase, cathepsin G and proteinase 3: a new virulence mechanism of the bacterium. Biological chemistry, 385(11), 1083-1090.
  • Spencer, R. W., Copp, L. J., Bonaventura, B., Tam, T. F., Liak, T. J., Billedeau, R. J., & Krantz, A. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.
  • Stein, R. L., Strimpler, A. M., Viscarello, B. R., Wildonger, R. A., Mauger, R. C., & Trainor, D. A. (1987). Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Biochemistry, 26(13), 4126-4130.
  • Copp, L. J., Krantz, A., & Spencer, R. W. (1987). U.S. Patent No. 4,670,443. Washington, DC: U.S.
  • Bieth, J. G. (1986). Elastases: catalytic and biological properties.
  • Kopitar-Jerala, N. (2017). The role of cysteine peptidases and their inhibitors in inflammation and cancer. Current topics in medicinal chemistry, 17(26), 2949-2960.
  • Morrison, J. F., & Walsh, C. T. (1988). The behavior and significance of slow-binding enzyme inhibitors. Advances in enzymology and related areas of molecular biology, 61, 201-301.
  • Owen, C. A., & Campbell, E. J. (1998). The cell biology of leukocyte-mediated proteolysis. Journal of leukocyte biology, 64(6), 811-820.
  • Polverino, E., Rosales-Mayor, E., & Mensa, J. (2017). The role of neutrophil elastase inhibitors in lung diseases. Chest, 152(2), 299-311.
  • Reaction Biology. (n.d.). Elastase Protease Assay Service. Retrieved from [Link]

  • Tanaka, H., & Nishino, T. (1999). Sivelestat, a specific inhibitor of neutrophil elastase, for the treatment of acute lung injury.
  • Weinbaum, G., Harly, J. D., & Fein, A. (1984). The role of the neutrophil in the pathogenesis of emphysema.
  • Williams, J. C., Falcone, R. C., & Knee, C. (1991). A new class of inhibitors of human leucocyte elastase. Agents and actions, 34(1-2), 146-148.
  • Zimmerman, M., & Ashe, B. M. (1977). Substrate specificity of the elastase and the chymotrypsin-like enzyme of the human granulocyte. Biochimica et Biophysica Acta (BBA)-Enzymology, 480(1), 241-245.
  • Adooq Bioscience. (n.d.). Elastases inhibitors. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020, June 4). The Natural Polypeptides as Significant Elastase Inhibitors. Retrieved from [Link]

  • Inxight Drugs. (2010, October 22). Sivelestat. Retrieved from [Link]

  • MDPI. (2022, March 8). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Retrieved from [Link]

  • PubMed. (1994). Inhibitors of human leukocyte elastase. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Analysis of kinetic data for irreversible enzyme inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. Retrieved from [Link]

  • Scilit. (n.d.). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Retrieved from [Link]

  • Synapse. (2024, July 17). What is the mechanism of Sivelestat Sodium Hydrate? Retrieved from [Link]

  • Taylor & Francis Online. (2021, May 13). Flavonoids as inhibitors of human neutrophil elastase. Retrieved from [Link]

  • The American Journal of Respiratory and Critical Care Medicine. (2001, March 12). Leukocyte Elastase: Physiological Functions and Role in Acute Lung Injury. Retrieved from [Link]

Sources

Comparative

Spectral Characterization of 2-Aryl-3,1-Benzoxazin-4-ones: A Comparative Analytical Guide

Executive Summary: The Scaffold & The Identity Crisis 2-Aryl-3,1-benzoxazin-4-ones are critical heterocyclic scaffolds, widely recognized as potent inhibitors of human leukocyte elastase (HLE) and precursors for pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold & The Identity Crisis

2-Aryl-3,1-benzoxazin-4-ones are critical heterocyclic scaffolds, widely recognized as potent inhibitors of human leukocyte elastase (HLE) and precursors for pharmacological agents. However, their utility is often compromised by their thermodynamic instability.

The Core Challenge: In the presence of nucleophiles (including atmospheric moisture or primary amines), the 3,1-benzoxazin-4-one ring is prone to ring-opening or rearrangement into the thermodynamically more stable 4(3H)-quinazolinone .

This guide provides a definitive spectral framework to distinguish the kinetic product (Benzoxazinone) from its thermodynamic isomer (Quinazolinone) and its open-ring precursors.

Comparative Analysis: Benzoxazinone vs. Alternatives

The following table summarizes the diagnostic spectral markers required to validate the 3,1-benzoxazin-4-one structure against its most common impurities/alternatives.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: 2-Aryl-3,1-benzoxazin-4-one Alternative 1: 4(3H)-Quinazolinone Alternative 2: N-Acyl Anthranilic Acid
Structure Type Cyclic Ester (Lactone) + ImineCyclic Amide (Lactam)Acyclic Carboxylic Acid + Amide
IR: C=O[1][2] Stretch 1740 – 1780 cm⁻¹ (High freq.)1660 – 1690 cm⁻¹ (Lower freq.)1680 – 1700 cm⁻¹ (Broad)
IR: N-H / O-H Absent (Clean region >3100)Present (~3100-3400 cm⁻¹)Present (Broad COOH/NH)
¹³C NMR: C-4 ~159 - 160 ppm (Ester-like)~160 - 162 ppm (Amide-like)~169 - 172 ppm (Acid)
¹H NMR: NH Absent ~12.0 - 12.5 ppm (Singlet)~11.0 - 12.0 ppm (Broad)
MS Fragmentation Loss of CO₂ (M-44)Retro-Diels-Alder (RDA)Loss of H₂O (M-18)

Deep Dive: Spectral Characterization Mechanics

A. Infrared Spectroscopy (The "Go/No-Go" Test)

IR is the fastest method to confirm ring closure.

  • Mechanism: The carbonyl in the benzoxazinone ring is part of a strained lactone system. This strain increases the bond order, shifting the stretching frequency significantly higher (>1740 cm⁻¹) compared to the relaxed amide carbonyl of the quinazolinone (~1670 cm⁻¹).

  • Expert Insight: If you observe a strong band at 1750-1770 cm⁻¹ , the ring is closed. If you see a shift to 1680 cm⁻¹ accompanied by N-H stretching at 3300 cm⁻¹, your compound has likely rearranged to the quinazolinone or hydrolyzed.

B. Nuclear Magnetic Resonance (The Structural Confirmation)

While ¹H NMR confirms the absence of exchangeable protons (NH/COOH), ¹³C NMR provides the definitive skeletal proof.

  • C-2 Distinction: The carbon at position 2 (between N and O) is highly deshielded in the benzoxazinone structure due to the adjacent electronegative oxygen and the imine double bond.

  • C-4 Distinction: The carbonyl carbon (C-4) resonance is sensitive to the ring electronics. In 3,1-benzoxazinones, this signal typically appears near 159.5 ppm . In the isomeric quinazolinones, the amide carbonyl resonates slightly downfield, often >161 ppm, but the key differentiator is the presence of the N-H proton in the ¹H spectrum coupling to nearby carbons.

C. Mass Spectrometry (The Stability Check)
  • Benzoxazinone Pathway: Under Electron Impact (EI), these compounds characteristically lose a molecule of CO₂ (44 Da) from the lactone ring, generating a radical cation (typically an azirine or nitrile derivative).

  • Quinazolinone Pathway: These are more stable and typically undergo a Retro-Diels-Alder (RDA) fragmentation, often losing HCNO (43 Da) or similar fragments depending on substitution.

Visualizing the Chemical Pathways

The following diagram illustrates the synthesis and the critical bifurcation point where the product can degrade into its alternatives.

SynthesisPath Anthranilic Anthranilic Acid (Starting Material) NAcyl N-Acyl Anthranilic Acid (Open Ring Intermediate) Anthranilic->NAcyl + Acid Chloride (Acylation) Benzoxazinone 2-Aryl-3,1-Benzoxazin-4-one (TARGET PRODUCT) NAcyl->Benzoxazinone + Ac2O / Heat (Cyclization - Kinetic) Benzoxazinone->NAcyl + H2O (Hydrolysis) Quinazolinone 4(3H)-Quinazolinone (Thermodynamic Alternative) Benzoxazinone->Quinazolinone + Amine / Heat (Rearrangement)

Figure 1: Reaction pathway showing the kinetic formation of benzoxazinone and its potential rearrangement to quinazolinone.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one. Critical Constraint: Moisture exclusion is mandatory to prevent hydrolysis.

Step-by-Step Methodology
  • Acylation (Precursor Formation):

    • Dissolve anthranilic acid (10 mmol) in pyridine (30 mL).

    • Add benzoyl chloride (10 mmol) dropwise at 0°C.

    • Stir for 2 hours at room temperature.

    • Pour into ice-cold HCl (10%). Filter the precipitate (N-benzoyl anthranilic acid).

    • Checkpoint: Verify IR.[3][4][5][6][7] Look for broad OH/NH peaks.[2]

  • Cyclization (Ring Closure):

    • Suspend the dried N-benzoyl anthranilic acid (5 mmol) in freshly distilled acetic anhydride (20 mL).

    • Reflux the mixture for 1 hour. The solid should dissolve completely, turning the solution yellow/orange.

    • Cooling: Allow the mixture to cool slowly to room temperature, then chill in an ice bath. Crystalline product often separates.

    • Isolation: Filter the solid rapidly. Wash with cold dry ether or hexane. Do not wash with water.

    • Recrystallization: Use dry benzene or toluene. Avoid ethanol (nucleophilic attack risk).

  • Self-Validating Analytical Workflow:

    • Immediate IR: Take a small aliquot of the dry solid.

    • Pass Criteria: Sharp peak at ~1750 cm⁻¹.

    • Fail Criteria: Peak at ~1670 cm⁻¹ (Quinazolinone) or Broad OH (Hydrolysis).

Analytical Decision Tree

Use this logic flow to interpret your spectral data.

DecisionTree Start Analyze Crude Product (IR Spectroscopy) CheckCO Check Carbonyl (C=O) Band Start->CheckCO HighFreq Band > 1740 cm⁻¹ CheckCO->HighFreq LowFreq Band < 1700 cm⁻¹ CheckCO->LowFreq CheckNH Check N-H / O-H Region (3100-3500 cm⁻¹) HighFreq->CheckNH ResultQuin AlTERNATIVE: 4(3H)-Quinazolinone LowFreq->ResultQuin Rearrangement Clean Region Clean (No peaks) CheckNH->Clean Peaks Broad/Sharp Peaks Present CheckNH->Peaks Hydrolysis ResultBenz CONFIRMED: 3,1-Benzoxazin-4-one Clean->ResultBenz ResultOpen ALTERNATIVE: Open Ring Precursor Peaks->ResultOpen Hydrolysis

Figure 2: Spectral decision tree for rapid identification of the benzoxazinone scaffold.

References

  • Robinson, V. J., & Spencer, R. W. (1988).[8] ¹³C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones.[8][9][10][11][12] Canadian Journal of Chemistry, 66(4), 416-424. Link

  • El-Hashash, M. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 16(8), 6271-6285. Link

  • Hassan, H., et al. (2000). ¹H and ¹³C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090.[10] Link

  • BenchChem. (2025).[3] Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Link

  • Macias, F. A., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry. Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(3-tolyl)-4h-3,1-benzoxazin-4-one

Executive Summary & Risk Profile 2-(3-tolyl)-4H-3,1-benzoxazin-4-one (Synonym: 2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one) is a bioactive heterocyclic compound belonging to the class of 4H-3,1-benzoxazin-4-ones .[1][2] W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

2-(3-tolyl)-4H-3,1-benzoxazin-4-one (Synonym: 2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one) is a bioactive heterocyclic compound belonging to the class of 4H-3,1-benzoxazin-4-ones .[1][2]

While often categorized generically as an organic building block, this specific scaffold is pharmacologically active as a serine protease inhibitor (e.g., Human Leukocyte Elastase, C1r) [1, 2].[3] Its mechanism of action involves acyl-enzyme intermediate formation , meaning it is chemically designed to react with nucleophilic serine residues.

Operational Implication: Treat this compound not just as an irritant, but as a potent electrophilic acylating agent . It can covalently modify proteins upon contact with mucous membranes or skin, potentially leading to sensitization or enzymatic disruption.

Core Hazard Classification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][6][7]

  • H335: May cause respiratory irritation.[5][8]

  • Bioactive Note: Potential irreversible inhibitor of serine proteases; avoid inhalation of dusts strictly.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the physical state of the compound (Solid vs. Solution).

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Assays)Rationale
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Face velocity > 0.5 m/s)Prevents inhalation of bioactive dusts that can inhibit pulmonary elastase.
Hand Single Nitrile Gloves (4 mil, >0.11 mm)Double Nitrile or Nitrile + Laminate Solutions (esp. in DMSO) increase permeation rates. Double gloving protects against unexpected splashes.
Eye/Face Safety Glasses with Side ShieldsChemical Splash GogglesSolution splashes pose a higher risk of rapid corneal absorption than solids.
Body Standard Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron (if >100mL)Protects personal clothing from difficult-to-remove organic stains and contamination.

Mechanism of Action & Safety Context

Understanding why this chemical is hazardous ensures better compliance. The diagram below illustrates the "Acyl-Enzyme" mechanism. The benzoxazinone ring opens to covalently bond with the target enzyme. This same reaction can occur with proteins in your eyes or lungs.

G cluster_0 Safety Implication: Reactivity with Biological Tissue Compound 2-(3-tolyl)-benzoxazinone (Electrophile) Complex Acyl-Enzyme Intermediate (Covalent Bond) Compound->Complex Ring Opening Attack Enzyme Serine Protease (Nucleophile -OH) Enzyme->Complex Nucleophilic Attack Effect Enzyme Inhibition (Biological Effect) Complex->Effect Inactivation

Figure 1: Mechanism of serine protease inhibition by benzoxazinones. The compound acts as an alternate substrate, covalently modifying the enzyme active site [3].

Operational Protocols

A. Weighing and Solubilization

Objective: Prepare a stock solution (typically 10-100 mM in DMSO) without generating dust.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Anti-Static Measure: Use an anti-static gun or bar if the powder appears fluffy/electrostatic to prevent dispersal.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Secondary: Ethanol (lower solubility).

  • Dissolution Step:

    • Add solvent gently down the side of the vial to wash down powder.

    • Vortex with the cap tightly sealed .

    • Caution: DMSO penetrates skin rapidly and carries dissolved compounds with it. Change gloves immediately if DMSO solution touches them.

B. Reaction/Assay Setup
  • Temperature: 2-(3-tolyl)-4H-3,1-benzoxazin-4-one is generally stable at room temperature but hydrolyzes in strong aqueous base [4]. Keep pH < 8.5 for stability during assays.

  • Quenching: If used in excess, quench reactions with a nucleophile (e.g., ethanolamine or dilute acid) before disposal to degrade the active benzoxazinone ring.

Emergency Response & Spills

Exposure Response[4][5][6][8]
  • Eye Contact: Rinse immediately with water for 15 minutes .[4][5][9] The compound is an irritant; do not rub eyes.[4][6] Seek medical attention.

  • Skin Contact: Wash with soap and water.[4][6][7][8] Do not use ethanol to wash skin, as it may increase absorption area or rate.

  • Inhalation: Move to fresh air. If wheezing occurs (potential elastase inhibition effect), monitor for 24 hours.

Spill Cleanup Workflow

Spill Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/Org) Type->Liquid Act_Solid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->Act_Solid Act_Liquid 1. Absorb with Vermiculite/Pads 2. Do NOT use water flush yet Liquid->Act_Liquid Disposal Seal in HazMat Bag Label: 'Toxic Organic' Act_Solid->Disposal Act_Liquid->Disposal

Figure 2: Decision logic for spill cleanup. Prioritize dust suppression for solids and containment for liquids.

Waste Disposal

Do not dispose of down the drain. This compound is toxic to aquatic life and stable enough to persist.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Organic Waste."

  • Liquid Waste: Combine with compatible organic solvents (non-halogenated) for incineration.

  • Destruction Method: High-temperature incineration is the only validated method for complete destruction of the benzoxazinone core [5].

References

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry. (1990).[10] Link

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Molecules. (2000). Link

  • Mechanism-based inactivation of serine proteases by benzoxazinones. Biochemistry. (1995). Link

  • Hydrolytic stability of 2-substituted-4H-3,1-benzoxazin-4-ones.Journal of Organic Chemistry. (Verified General Reactivity for Class).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-tolyl)-4h-3,1-benzoxazin-4-one
Reactant of Route 2
Reactant of Route 2
2-(3-tolyl)-4h-3,1-benzoxazin-4-one
© Copyright 2026 BenchChem. All Rights Reserved.